tert-Amylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMWIVBBPAMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060485 | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-39-8 | |
| Record name | tert-Amylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Amylamine for Researchers and Drug Development Professionals
Introduction: tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique chemical and physical properties that are leveraged in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications, with a focus on information relevant to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its bulky tert-amyl group influences its physical and chemical behavior, distinguishing it from less hindered primary amines. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [2] |
| Molecular Weight | 87.16 g/mol | [2] |
| CAS Number | 594-39-8 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 77 °C | [3][4] |
| Melting Point | -105 °C | |
| Density | 0.746 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.3996 | [3][4] |
| pKa | 10.85 at 19 °C | |
| Flash Point | -1 °C (closed cup) | [3] |
| Solubility | Soluble in water, ethanol, acetone, and ether. | [4] |
| SMILES | CCC(C)(C)N | [3] |
| InChI Key | GELMWIVBBPAMIO-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Ritter reaction, which involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. The following section details a representative experimental protocol for the synthesis of this compound from tert-amyl alcohol.
Experimental Protocol: Synthesis via the Ritter Reaction
This two-step procedure involves the formation of an N-tert-amylacetamide intermediate from tert-amyl alcohol and acetonitrile, followed by hydrolysis to yield this compound.
Step 1: Synthesis of N-tert-Amylacetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 88.15 g (1.0 mol) of tert-amyl alcohol (2-methyl-2-butanol) and 123.15 g (3.0 mol) of acetonitrile.
-
Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 98 g (1.0 mol) of concentrated sulfuric acid through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture slowly into 500 g of crushed ice with stirring. Neutralize the solution with a 40% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with three 150 mL portions of diethyl ether. Combine the organic extracts and wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-tert-amylacetamide.
Step 2: Hydrolysis of N-tert-Amylacetamide to this compound
-
Reaction Setup: To the crude N-tert-amylacetamide in a round-bottom flask, add 200 mL of a 20% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux and maintain reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).
-
Isolation: After cooling to room temperature, extract the reaction mixture with three 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and remove the diethyl ether by distillation. The resulting crude this compound can be further purified by fractional distillation, collecting the fraction boiling at 77 °C.
Diagram 1: Synthetic Pathway of this compound via the Ritter Reaction
Caption: Synthesis of this compound from tert-amyl alcohol via the Ritter reaction.
Role in Drug Development and Medicinal Chemistry
The tert-amyl group, due to its steric bulk and lipophilicity, is a valuable functional group in drug design. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.
-
Steric Hindrance: The bulky nature of the tert-amyl group can provide steric shielding to adjacent functional groups, preventing metabolic degradation. This can lead to an increased half-life and improved bioavailability of a drug. For instance, bulky alkyl groups on nitrogen atoms can slow the rate of N-dealkylation by cytochrome P450 enzymes.
-
Receptor Selectivity: The size and shape of the tert-amyl group can play a crucial role in the specific binding of a drug to its target receptor. The steric bulk can enhance binding affinity for a specific receptor subtype while preventing binding to others, thereby improving the drug's selectivity and reducing off-target side effects. For example, in adrenergic receptor ligands, the size of the N-alkyl substituent is a key determinant of selectivity between α and β receptors.
-
Lipophilicity: The five-carbon alkyl structure of the tert-amyl group increases the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.
Diagram 2: Logic Diagram of the Role of the tert-Amyl Group in Drug Design
Caption: Influence of the tert-amyl group on drug properties.
Biological Significance and Metabolism
While this compound itself is not a major endogenous metabolite, the metabolic fate of related compounds provides insight into its potential biotransformation. For example, tert-amyl methyl ether (TAME), a gasoline additive, is metabolized in the body to tert-amyl alcohol. This tertiary alcohol can then undergo further oxidation. Although not definitively established for this compound, a plausible metabolic pathway would involve deamination or oxidation. A proposed metabolic pathway for the related tert-amyl alcohol is depicted below.
Diagram 3: Proposed Metabolic Pathway of tert-Amyl Alcohol
Caption: Metabolic pathway of the related compound, tert-amyl alcohol.
Safety and Handling
This compound is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[4] It is also toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[4]
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Highly flammable liquid and vapor | Flammable Liquid 2 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. | [4] |
| Causes severe skin burns and eye damage | Skin Corrosion 1B | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4] |
| Toxic if swallowed | Acute Toxicity 3 (Oral) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. | [5] |
Conclusion
This compound is a versatile building block in organic synthesis with important applications in the pharmaceutical industry. Its unique steric and electronic properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.
References
- 1. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
An In-depth Technical Guide to tert-Amylamine (CAS Number: 594-39-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Amylamine, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-amyl group, impart specific chemical properties that are leveraged in the synthesis of various target molecules. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications in drug development, and safety information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General Information and Identifiers
| Property | Value | Reference |
| CAS Number | 594-39-8 | [1][2][3][4] |
| Molecular Formula | C5H13N | [1][2][3] |
| Molecular Weight | 87.16 g/mol | [1][2][3] |
| Synonyms | 1,1-Dimethylpropylamine, 2-Methyl-2-butanamine, tert-Pentylamine | [4][5] |
| EC Number | 209-839-9 | [1] |
| MDL Number | MFCD00008056 | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 77 °C | [6] |
| Melting Point | -105 °C | |
| Density | 0.746 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.3996 | [6] |
| Flash Point | -1 °C (closed cup) | [4] |
| Water Solubility | Soluble |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Ritter and Leuckart reactions being prominent examples.
Ritter Reaction
The Ritter reaction is a versatile method for preparing N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[7][8] The resulting amide can then be hydrolyzed to yield the corresponding amine. For the synthesis of this compound, a tertiary alcohol or alkene can be reacted with a nitrile followed by hydrolysis.
Experimental Protocol (General Procedure): A general procedure for the synthesis of tert-alkylamines via the Ritter reaction involves the following steps:
-
Reaction of a suitable tertiary alcohol with a nitrile (e.g., chloroacetonitrile) in the presence of a strong acid.[1][9]
-
The resulting N-chloroacetyl-tert-alkylamine is then subjected to cleavage of the chloroacetyl group.[1][9]
-
An optimized method for this cleavage involves boiling the chloroacetamide in a mixture of ethanol (B145695) and acetic acid (e.g., a 5:1 ratio) for several hours.[1][9]
-
The final tert-alkylamine product is then isolated and purified.[1][9]
Leuckart Reaction
The Leuckart reaction provides a method for the reductive amination of aldehydes and ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent.[10][11] This reaction is typically carried out at elevated temperatures.
Experimental Protocol (General Procedure): A general procedure for the Leuckart reaction involves:
-
Heating a mixture of a ketone or aldehyde with ammonium formate or formamide.[10][12]
-
The reaction proceeds through the formation of an intermediate N-formyl derivative.
-
Subsequent hydrolysis of the formyl derivative yields the primary amine.[12]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bulky tert-amyl group can be strategically incorporated into drug candidates to modulate their pharmacological properties.
Synthesis of Cyanobenzylamine Derivatives
This compound has been utilized as a substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives.[6] These derivatives are of interest in medicinal chemistry for their potential biological activities.
Synthesis of Platinum-Based Anticancer Agents
A significant application of this compound is in the development of novel platinum-based anticancer drugs. Platinum complexes are a cornerstone of cancer chemotherapy, with drugs like cisplatin (B142131) and carboplatin (B1684641) being widely used.[13] Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. This compound can be incorporated as a ligand in these complexes. For instance, a new anticancer Pt(II) complex, cis-[Pt(NH3)2(tertpentylgly)]NO3, was synthesized using a glycine-derivative ligand which would have been derived from this compound.
Experimental Protocol (General Synthetic Strategy for Platinum Complexes): The synthesis of platinum(II) complexes often involves the following general steps:
-
Starting from a suitable platinum precursor, such as K2PtCl4.[13]
-
Ligand substitution reactions are carried out to introduce the desired amine ligands.[13]
-
The reaction conditions, such as temperature and solvent, are controlled to achieve the desired isomer (e.g., cis or trans).[13]
-
The final platinum complex is then purified and characterized using techniques like NMR spectroscopy and X-ray crystallography.[14]
Biological Activity Context
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of amines and their derivatives are known to interact with various biological targets. For instance, trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[15] Derivatives of this compound could potentially interact with such receptors, a hypothesis that warrants further investigation in drug discovery programs.
Furthermore, the biological activity of the platinum complexes synthesized using this compound derivatives is primarily attributed to the platinum center's interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells.[13][16] The amine ligands play a crucial role in modulating the complex's stability, solubility, and cellular uptake.[14]
Safety Information
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | Reference |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage. | [4] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct chemical properties and reactivity make it a versatile reagent for introducing the tert-amyl group into various molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
- 1. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 594-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 594-39-8 [chemicalbook.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization and Biological Investigation of the Platinum(IV) Tolfenamato Prodrug–Resolving Cisplatin-Resistance in Ovarian Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of tert-Amylamine, a key building block in organic synthesis and drug discovery.
Core Physicochemical Properties
This compound, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with a tertiary carbon atom bonded to the amino group. Its unique structural characteristics impart specific physical and chemical properties that are leveraged in various synthetic applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 87.16 | g/mol |
| Chemical Formula | C₅H₁₃N | |
| CAS Number | 594-39-8 | |
| Density | 0.746 | g/mL at 25 °C |
| Boiling Point | 77 | °C |
| Melting Point | -105 | °C |
| Flash Point | -1 | °C (closed cup) |
| pKa | 10.85 | at 19 °C |
| Refractive Index | 1.3996 | n20/D |
| Water Solubility | Soluble |
Synthesis of this compound
This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the Ritter reaction, where a tertiary alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.
Experimental Protocol: Synthesis via the Ritter Reaction
This protocol outlines the synthesis of this compound from 2-methyl-2-butanol (B152257).
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) solution (e.g., 40% w/v)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-methyl-2-butanol in acetonitrile. The molar ratio of alcohol to nitrile should be approximately 1:1.2, and the sulfuric acid should be added cautiously due to the exothermic nature of the reaction.
-
Nitrile Addition: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The intermediate nitrilium ion is formed during this step.
-
Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will hydrolyze the intermediate to form N-tert-pentylacetamide.
-
Basification and Amide Hydrolysis: To the aqueous mixture, add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). Heat the mixture to reflux to hydrolyze the amide to this compound.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation to yield the final product.[1][2]
Synthesis Pathway Diagram
Caption: Ritter reaction pathway for the synthesis of this compound.
Reactions of this compound
The primary amine functionality of this compound allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Experimental Protocol: Acylation to form N-tert-pentylacetamide
This protocol details the reaction of this compound with acetyl chloride to form an amide.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The triethylamine acts as a scavenger for the HCl byproduct. Cool the flask in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride dropwise to the stirred solution using a dropping funnel. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-pentylacetamide.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Logical Workflow for Product Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.
Caption: Workflow for the characterization of a synthesized chemical compound.
References
An In-depth Technical Guide to the Chemical Properties of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Amylamine, also known as 2-methyl-2-butanamine, is a primary aliphatic amine with significant applications as a versatile intermediate in organic synthesis. Its sterically hindered nature imparts unique reactivity and properties, making it a valuable building block in the preparation of diverse chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below for easy reference and comparison.
General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-39-8 | [2] |
| Molecular Formula | C5H13N | [2] |
| Molecular Weight | 87.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 77 °C | |
| Melting Point | -35 °C | |
| Density | 0.746 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.3996 | |
| pKa | 10.85 (of the conjugate acid) | |
| Solubility | Soluble in water, ethanol, and ether. |
Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Highly flammable liquid and vapor | Flammable Liquid 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Toxic if swallowed | Acute Toxicity 3 (Oral) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Causes severe skin burns and eye damage | Skin Corrosion 1B | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectral Data (CDCl₃, 90 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.38 | q | 2H | -CH₂- |
| ~1.23 | s | 2H | -NH₂ |
| ~1.07 | s | 6H | -C(CH₃)₂- |
| ~0.90 | t | 3H | -CH₃ |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~51.0 | Quaternary Carbon (-C(CH₃)₂-) |
| ~36.0 | Methylene Carbon (-CH₂-) |
| ~28.0 | Methyl Carbons (-C(CH₃)₂) |
| ~8.0 | Methyl Carbon (-CH₃) |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H Stretch (primary amine) |
| 2850-2970 | Strong | C-H Stretch (alkane) |
| 1590-1650 | Medium | N-H Bend (scissoring) |
| 1000-1250 | Medium | C-N Stretch |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 87 | Moderate | [M]⁺ (Molecular Ion) |
| 72 | High | [M - CH₃]⁺ |
| 58 | Very High (Base Peak) | [M - C₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound via the Ritter Reaction
The Ritter reaction is a robust method for the synthesis of tert-alkylamines from tertiary alcohols and nitriles in the presence of a strong acid. The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Methyl-2-butanol (B152257) (tert-amyl alcohol)
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) (pellets and aqueous solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-butanol and an excess of acetonitrile. Cool the mixture in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution by the slow addition of concentrated sodium hydroxide solution until the pH is strongly alkaline. This will hydrolyze the intermediate N-tert-amylacetamide.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its sterically hindered primary amine allows for selective reactions and the introduction of a tert-amyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
One notable application is its use as a substitute for the tert-butylamino substituent in the development of novel compounds.[3] For instance, it has been incorporated into cyanobenzylamine derivatives, which are scaffolds of interest in medicinal chemistry.
Furthermore, this compound has been utilized in the synthesis of platinum(II) complexes. These complexes, featuring a glycine-derivative ligand incorporating the tert-amyl moiety, have been investigated for their cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer). This highlights the potential of this compound in the development of novel anticancer agents.
While direct incorporation into blockbuster drugs is not widely documented, its role as a versatile intermediate allows for the exploration of new chemical space in drug discovery programs. The tert-amyl group can provide a balance of lipophilicity and steric bulk that can be advantageous for receptor binding and metabolic stability.
Conclusion
This compound is a valuable and versatile primary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Ritter reaction. The unique steric and electronic properties conferred by the tert-amyl group make it a useful building block for medicinal chemists and drug development professionals exploring novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.
References
A Comprehensive Technical Guide to the Physical Properties of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of tert-Amylamine (systematic name: 2-methyl-2-butanamine). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables and outlines the standard experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is a primary aliphatic amine that presents as a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a distinct amine-like, fishy odor.[3][4] Its hygroscopic nature necessitates storage under inert gas to prevent moisture absorption.[1][2]
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound, compiled from various reliable sources.
| Property | Value | Conditions | Citations |
| Molecular Formula | C₅H₁₃N | [1][5][6] | |
| Molecular Weight | 87.16 g/mol | [6] | |
| Boiling Point | 77 °C | at 1 atm | [5][6][7] |
| Melting Point | -105 °C | [7][8] | |
| Density | 0.746 g/mL | at 25 °C | [5][6][7] |
| Specific Gravity | 0.74 | at 20/20 °C | [2][9] |
| Refractive Index | 1.3996 - 1.40 | at 20 °C (n20/D) | [1][5][7] |
| Flash Point | -1 °C (30.2 °F) | Closed Cup | [2][5][10] |
| pKa | 10.85 | at 19 °C | [7][8] |
Solubility Profile
| Solvent | Solubility | Citations |
| Water | Soluble | [2][7][8] |
| Acetone | Soluble | [2][9] |
| Ether | Soluble | [2][9] |
| Ethanol | Soluble | [2][9] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of liquid amines like this compound. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.
Methodology (Micro-Boiling Point Method):
A common and efficient method for determining the boiling point of a small liquid sample utilizes a Thiele tube or a similar heating apparatus.[11][12][13]
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11][13]
-
Heating: The heating bath is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.
-
Observation: As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.
-
Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11][13] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Pressure Correction: The observed boiling point should be corrected to standard pressure (1 atm or 101.3 kPa) if the determination is carried out at a different atmospheric pressure.
Density and Specific Gravity Determination
Density is the mass per unit volume of a substance, while specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water) at a specified temperature.
Methodology (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter):
This method is widely used for its accuracy and the small sample volume required.[14]
-
Apparatus: A digital density meter, which operates based on the oscillating U-tube principle, is used. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water) before use.
-
Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube of the density meter.[15] This can be done manually with a syringe or using an autosampler.
-
Temperature Control: The temperature of the measuring cell is precisely controlled to the desired temperature (e.g., 20 °C or 25 °C).
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.
-
Reporting: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature. For specific gravity, the density of the sample is divided by the density of water at the reference temperature.
Refractive Index Determination
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.
Methodology (ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids):
This method is suitable for transparent and light-colored liquids like this compound.[16][17]
-
Apparatus: An Abbe refractometer is commonly used. The instrument should be calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the surface of the measuring prism of the refractometer.[18]
-
Temperature Control: The prisms are temperature-controlled, typically to 20 °C, using a circulating water bath.
-
Measurement: The operator looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically made using the sodium D-line (589.3 nm).
-
Reporting: The refractive index is reported as nD followed by the temperature, for example, n20/D.
Flash Point Determination
The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.
Methodology (Closed-Cup Method, e.g., ASTM D93 - Pensky-Martens Closed Cup Tester):
The closed-cup method is preferred for volatile liquids as it confines the vapors, generally resulting in a lower and more conservative flash point value compared to an open-cup method.[19][20][21]
-
Apparatus: A closed-cup flash point tester, which consists of a temperature-controlled cup with a lid that has openings for an ignition source and a stirrer.
-
Sample Preparation: The sample cup is filled with this compound to a specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid through an opening in the lid.
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[22]
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, it is more precisely the pKa of its conjugate acid (R-NH₃⁺), and it indicates the amine's basicity.
Methodology (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining the pKa of amines.[23][24]
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[23]
Visualization of Experimental Workflow
While complex signaling pathways are not relevant to the physical properties of this compound, a simplified logical workflow for the determination of these properties can be visualized. The following diagram illustrates a general sequence for characterizing a liquid chemical.
Caption: A simplified workflow for physical property determination.
This guide provides a foundational understanding of the physical properties of this compound, supported by standardized experimental methodologies. This information is intended to aid in the safe and effective use of this compound in research and development.
References
- 1. store.astm.org [store.astm.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. consilab.de [consilab.de]
- 5. store.astm.org [store.astm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.google.cn [books.google.cn]
- 8. oecd.org [oecd.org]
- 9. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 10. scribd.com [scribd.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 18. my.che.utah.edu [my.che.utah.edu]
- 19. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 20. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 21. filab.fr [filab.fr]
- 22. almaaqal.edu.iq [almaaqal.edu.iq]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Amylamine, also known as 2-methyl-2-butanamine or 1,1-dimethylpropylamine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block in the development of new chemical entities.[1][2] Its unique structural features, characterized by a sterically hindered tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of this compound.
Chemical Structure and Identification
This compound is a five-carbon amine with the chemical formula C5H13N.[3][4] The structure features a tertiary amyl group attached to a primary amine.
Molecular Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C5H13N | [3][4][5] |
| Molecular Weight | 87.16 g/mol | [3][4][6] |
| CAS Number | 594-39-8 | [3][4][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 77 °C | [5][6][7] |
| Density | 0.746 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.3996 | [6][7] |
| Flash Point | -1 °C (closed cup) | [7][8] |
| Solubility | Miscible with water, ethanol, and ether. | |
| SMILES | CCC(C)(C)N | [6][7] |
| InChI Key | GELMWIVBBPAMIO-UHFFFAOYSA-N | [6][7][9] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.8 | triplet | 3H | -CH₂CH₃ |
| ~1.0 | singlet | 6H | -C(CH₃ )₂ |
| ~1.2 | quartet | 2H | -CH₂ CH₃ |
| ~1.3 | singlet | 2H | -NH₂ |
Note: Exact chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~9.0 | -CH₂C H₃ |
| ~27.0 | -C(C H₃)₂ |
| ~35.0 | -C H₂CH₃ |
| ~55.0 | -C (CH₃)₂ |
Note: Exact chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of specific functional groups. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, two bands | N-H stretch (symmetric and asymmetric) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| 1590-1650 | Medium | N-H bend (scissoring) |
| 1000-1250 | Medium | C-N stretch |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The Ritter reaction is a prominent method for the preparation of tertiary alkyl amines. An alternative route involves the formation and subsequent hydrolysis of tert-amylurea.
Ritter Reaction
The Ritter reaction involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[1][6][10]
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of this compound via the Ritter Reaction.
Experimental Protocol (General Procedure):
-
Carbocation Formation: 2-Methyl-2-butene (or tert-amyl alcohol) is slowly added to a cold, stirred solution of a strong acid, such as concentrated sulfuric acid. This step generates the stable tert-amyl carbocation.
-
Nitrile Addition: Acetonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis to Amide: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-tert-amylacetamide.
-
Amide Hydrolysis: The N-tert-amylacetamide is isolated and then hydrolyzed under basic conditions (e.g., by refluxing with aqueous sodium hydroxide) to yield this compound and sodium acetate.
-
Purification: The resulting this compound is purified by distillation.
Synthesis via tert-Amylurea
An alternative synthesis route involves the preparation of tert-amylurea, followed by its hydrolysis.
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of this compound via tert-Amylurea.
Experimental Protocol (General Procedure):
-
tert-Amylurea Formation: tert-Amyl alcohol is reacted with urea in the presence of a strong acid catalyst.
-
Hydrolysis: The resulting tert-amylurea is then hydrolyzed, typically under basic conditions, to afford this compound.
-
Purification: The product is purified by distillation. A similar series of reactions has been noted to produce this compound with a boiling point of 77–78°C in 87% yield.[9]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[11] Its sterically hindered nature can be exploited to introduce specific structural motifs and to influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[4] While this compound itself is not known to directly modulate specific signaling pathways, its incorporation into drug candidates can be critical for their biological activity.
Safety and Handling
This compound is a highly flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[12]
Conclusion
This compound is a fundamentally important primary amine with a distinct structural profile. Its well-defined physical, chemical, and spectroscopic properties, coupled with established synthetic routes, make it a readily accessible and versatile building block for chemical research and drug discovery. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. CN1380284A - Synthesis process of tert-butyl amine and its formula - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound 98 594-39-8 [sigmaaldrich.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. This compound | 594-39-8 [chemicalbook.com]
- 12. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]
A Technical Guide to the Boiling Point of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of tert-amylamine, a crucial physicochemical property for its application in research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for boiling point determination, and explores the underlying principles governing this characteristic.
Physicochemical Properties of this compound
This compound, also known by its IUPAC name 2-methyl-2-butanamine, is a primary aliphatic amine with significant utility as a solvent and an intermediate in organic synthesis. Its physical properties are essential for handling, reaction control, and purification processes.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2-butanamine | N/A |
| Synonyms | 1,1-Dimethylpropylamine, tert-Pentylamine | [1] |
| CAS Number | 594-39-8 | [1] |
| Molecular Formula | C₅H₁₃N | |
| Molecular Weight | 87.16 g/mol | |
| Boiling Point (at 760 mmHg) | 77 °C | [2] |
| Density | 0.746 g/mL at 25 °C | [2] |
| Flash Point | -1 °C | [2] |
| Refractive Index | 1.3996 (at 20 °C) | [2] |
The Influence of Molecular Structure on Boiling Point: A Comparative Analysis of Pentylamine Isomers
The boiling point of an amine is primarily determined by the strength of its intermolecular forces, which include hydrogen bonding and van der Waals dispersion forces. The structure of the molecule, particularly its branching, plays a critical role in dictating the extent of these interactions.
Primary amines, such as this compound and its isomers, can engage in hydrogen bonding through their -NH₂ group. However, the degree of steric hindrance around this group and the overall molecular shape affect the efficiency of these bonds and the strength of London dispersion forces.
Below is a comparison of the boiling points of various primary pentylamine isomers:
| Isomer | Structure | Boiling Point (°C) |
| n-Pentylamine | CH₃(CH₂)₄NH₂ | 104-105 |
| Isopentylamine | (CH₃)₂CH(CH₂)₂NH₂ | 95-97[1][2][3] |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | 80-83[4][5][6] |
| sec-Pentylamine | CH₃CH₂CH₂CH(NH₂)CH₃ | 92.7 |
| This compound | CH₃CH₂C(CH₃)₂NH₂ | 77 [2] |
Analysis:
-
n-Pentylamine , with its linear structure, has the largest surface area among the isomers, leading to the strongest van der Waals forces and the most effective hydrogen bonding, resulting in the highest boiling point.
-
As branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, weakening the van der Waals forces.
-
Isopentylamine and sec-Pentylamine show intermediate boiling points, reflecting a moderate degree of branching.
-
Neopentylamine has a highly branched structure, but the amino group is at the end of a short chain, allowing for somewhat effective hydrogen bonding.
-
This compound , being a tertiary-structured primary amine, exhibits the most significant steric hindrance around the amino group. This severely impedes intermolecular hydrogen bonding. Furthermore, its highly compact, quasi-spherical shape minimizes surface area, leading to the weakest van der Waals forces and, consequently, the lowest boiling point among the primary pentylamine isomers.
The following diagram illustrates the relationship between the molecular structure of pentylamine isomers and their boiling points.
Caption: Molecular structure's effect on pentylamine boiling points.
Experimental Determination of Boiling Point
The boiling point of a volatile liquid like this compound can be accurately determined using several standard laboratory techniques. The choice of method often depends on the quantity of the substance available.
Thiele Tube Method (Micro Method)
This method is suitable for small sample volumes.
Protocol:
-
Preparation: A small amount of this compound (a few drops) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution through convection currents.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube as the this compound boils.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the vapor pressure of the this compound equals the atmospheric pressure, which is indicated by the point when the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Record Pressure: The atmospheric pressure in the laboratory should be recorded at the time of the experiment, as the boiling point is pressure-dependent.
Distillation Method (Macro Method)
For larger quantities, a simple distillation provides an accurate boiling point measurement.
Protocol:
-
Apparatus Setup: A distillation flask is charged with a sample of this compound (at least 5-10 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.
-
Heating: The distillation flask is heated gently.
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in thermal equilibrium with the condensing liquid on the thermometer bulb.
-
Boiling Point Reading: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. This temperature represents the point at which the vapor pressure of the this compound is equal to the external pressure.
-
Record Pressure: As with the Thiele tube method, the ambient atmospheric pressure must be recorded.
The following diagram outlines a general workflow for the experimental determination of a boiling point.
References
- 1. Isopentylamine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Neopentylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-amylamine (systematic name: 2-methylbutan-2-amine). The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies to support laboratory and developmental work.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various reputable chemical data sources.
| Property | Value | Notes and Citations |
| Density | 0.746 g/mL | at 25 °C[1][2][3][4][5][6][7][8] |
| 0.74 g/cm³ | at 20 °C[9][10][11] | |
| Boiling Point | 77 °C | at 760 mmHg[1][2][4][5][9][10][11] |
| Melting Point | -105 °C | [2][3] |
| Flash Point | -1 °C (30.2 °F) | Closed Cup[1][5][8][9][10][11] |
| Refractive Index | 1.3996 | at 20 °C[1][2][3][4][5][12] |
| Molecular Weight | 87.16 g/mol | [1][3] |
| pKa | 10.85 | at 19 °C[2][3] |
| Water Solubility | Soluble | [2][3][9][10][11] |
| Vapor Density | 3.01 (vs air) | [7] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of volatile liquids such as this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.
Density Determination (Pycnometer Method - based on OECD 109 & ASTM D891)
The density of a liquid can be accurately determined using a pycnometer. This method involves measuring the mass of a known volume of the liquid.[6][13][14]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath
-
Thermometer
Procedure:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then weighed empty on the analytical balance (m_empty).
-
Water Calibration: The pycnometer is filled with distilled water of a known temperature and density. It is then placed in a constant temperature bath to reach thermal equilibrium (e.g., 25°C). The water level is adjusted to the mark on the capillary. The pycnometer is removed from the bath, carefully dried on the outside, and weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature as the water calibration.
-
The level of this compound is adjusted to the mark, and the outside is dried.
-
The pycnometer filled with the sample is weighed (m_sample).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m_sample - m_empty) / V
Boiling Point Determination (Ebulliometer Method - based on OECD 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8][15]
Apparatus:
-
Heating mantle or oil bath
-
Calibrated thermometer
-
Boiling chips
Procedure:
-
A sample of this compound (e.g., 20-50 mL) is placed in the boiling flask of the distillation apparatus, along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
The sample is heated gently.
-
As the liquid boils and its vapor rises, the temperature on the thermometer will increase.
-
The boiling point is the temperature that remains constant while the liquid is distilling and condensing in the condenser.[17][19] This temperature should be recorded, along with the atmospheric pressure.
Flash Point Determination (Closed-Cup Method - based on ASTM D93)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[2][20][21] For a volatile substance like this compound, a closed-cup method is appropriate.[2]
Apparatus:
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[20]
-
At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite with a distinct flash inside the cup.
-
The observed flash point is then corrected for barometric pressure.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the density of this compound using the pycnometer method.
Caption: Workflow for Density Determination using a Pycnometer.
References
- 1. store.astm.org [store.astm.org]
- 2. scimed.co.uk [scimed.co.uk]
- 3. store.astm.org [store.astm.org]
- 4. laboratuar.com [laboratuar.com]
- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. oecd.org [oecd.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. vernier.com [vernier.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 19. lcslaboratory.com [lcslaboratory.com]
- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 21. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]
An In-depth Technical Guide to the Aqueous Solubility of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of tert-amylamine (2-methyl-2-butanamine), a primary aliphatic amine with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in water is critical for its application in various chemical processes, including reaction chemistry, extraction, and formulation development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | [1][2] |
| Molecular Weight | 87.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.746 g/mL at 25 °C | [1][2] |
| Boiling Point | 77 °C | [1][2] |
| pKa | 10.85 at 19 °C | [2] |
| Flash Point | -1 °C | [1] |
Aqueous Solubility of this compound
While qualitatively described as soluble in water across multiple sources, precise quantitative data on the solubility of this compound is not extensively documented in readily available literature.[3] Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[4] However, as the carbon chain length increases, the hydrophobic character of the alkyl group leads to a decrease in water solubility.[4] For C5 amines like this compound, this balance between the hydrophilic amino group and the hydrophobic amyl group results in significant but not unlimited solubility. One source indicates a solubility of approximately 30 g/L at 25 °C, although this figure should be considered an estimate pending more rigorous experimental verification.
The solubility of amines in water is also influenced by temperature. For many amines, solubility increases with temperature.[5]
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous solutions is a multifactorial property governed by several key parameters. The interplay of these factors determines the extent to which this compound will dissolve in water under specific conditions.
Experimental Protocol for Determining Water Solubility
A standardized method for determining the water solubility of a chemical substance is outlined in the OECD Guideline 105. This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given that this compound is a liquid and is considered soluble, the flask method is the more appropriate procedure.
Principle of the Flask Method
The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature. The system is allowed to equilibrate, after which the concentration of the substance in the aqueous solution is determined.
Apparatus and Reagents
-
Glass flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge (if necessary to separate undissolved substance)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-purity water
-
This compound (purity > 98%)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the water solubility of this compound using the flask method.
Detailed Procedure
-
Preparation of the Saturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of high-purity water. The flask should be sealed to prevent evaporation.
-
Equilibration: The flask is agitated in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 20 °C). The equilibration time will depend on the substance and the agitation speed, and a preliminary test should be conducted to determine the time required to reach a steady-state concentration.
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of the aqueous phase from any undissolved this compound. If necessary, centrifugation can be used to achieve a clear separation.
-
Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in this sample is then determined using a suitable analytical method.
Analytical Quantification
The accurate quantification of this compound in the aqueous sample is a critical step. Several analytical techniques can be employed:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and effective method for analyzing volatile amines. The aqueous sample can be directly injected, or a headspace analysis can be performed.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a suitable derivatizing agent to enhance detection, especially if a UV detector is used.[9][10][11] Mass spectrometry (MS) detection would provide higher selectivity and sensitivity.
-
Titration: As this compound is a base, its concentration in water can be determined by titration with a standardized acid solution. Potentiometric titration is a suitable method for this purpose.[12][13][14][15]
The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the potential for interferences in the sample matrix. Calibration standards should be prepared to accurately determine the concentration of this compound in the test samples.
References
- 1. This compound 98 594-39-8 [sigmaaldrich.com]
- 2. This compound | 594-39-8 [chemicalbook.com]
- 3. This compound | 594-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. byjus.com [byjus.com]
- 5. This compound 98 594-39-8 [sigmaaldrich.com]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bre.com [bre.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 12. Determination of Water Content in Triethylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. titration procedure based: Topics by Science.gov [science.gov]
- 15. Method for measuring total titratable amine in sevelamer carbonate through potentiometric titration method - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Solubility Landscape of tert-Amylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-amylamine (also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding solubility is critical for process design, formulation development, and chemical synthesis. While specific quantitative solubility data is not widely available in published literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its precise determination.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, miscibility, the ability of two liquids to mix in all proportions, is often the practical measure of solubility. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its primary amine group, exhibits polarity and the capacity for hydrogen bonding, influencing its interaction with various organic solvents.[1]
Qualitative Solubility of this compound
Based on available data, this compound is generally considered to be soluble or miscible in a range of common organic solvents. This broad solubility is attributed to its molecular structure, which includes both a polar amine group and a nonpolar alkyl group.
| Organic Solvent | Chemical Class | Qualitative Solubility | Reference |
| Acetone | Ketone | Soluble | |
| Ethanol | Alcohol | Soluble | |
| Diethyl Ether | Ether | Soluble |
Note: "Soluble" in this context generally implies that the substances are miscible at common laboratory temperatures and pressures. However, for precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocol for Determining this compound Solubility
To address the lack of specific quantitative data, a detailed experimental protocol is provided below. This method, based on the isothermal shake-flask method, is a reliable technique for determining the solubility of a liquid in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Apparatus:
-
This compound (purity ≥ 98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Calibrated microliter syringes or pipettes
-
Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID), or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector.
-
Volumetric flasks and pipettes for standard solution preparation
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess is crucial to ensure that a saturated solution is formed. b. Prepare several such vials to ensure reproducibility. c. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.
-
Equilibration and Phase Separation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation. If an emulsion forms, centrifugation can be employed to facilitate separation. b. Visually inspect the samples to ensure two distinct liquid layers are present, or that a saturated solution with an excess of the solute is evident.
-
Sampling: a. Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a pre-calibrated syringe or pipette. It is critical to avoid disturbing the undissolved this compound layer. b. Immediately transfer the aliquot to a volumetric flask of appropriate size and dilute with the pure solvent to a known volume. This diluted sample will be used for analysis.
-
Preparation of Standard Solutions: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These standards should bracket the expected concentration of the saturated solution. b. Use the analytical balance and volumetric flasks to ensure high accuracy in the preparation of these standards.
-
Quantitative Analysis: a. Analyze both the diluted sample from the saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). b. For GC analysis, inject a known volume of each standard and the sample onto the column. The area under the peak corresponding to this compound is proportional to its concentration. c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. d. From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not readily found in public literature, its general miscibility with common polar aprotic and protic solvents is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility of this compound is a critical step in harnessing its full potential in various chemical and pharmaceutical applications, ensuring efficient process development and the creation of stable and effective formulations.
References
An In-depth Technical Guide to the pKa of tert-Amylamine
This guide provides a comprehensive overview of the pKa value of tert-amylamine, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of amine basicity, presents quantitative data, details experimental methodologies for pKa determination, and discusses the structural factors influencing this critical physicochemical property.
Understanding Amine Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is fundamentally linked to the lone pair of electrons on the nitrogen atom. For amines, basicity is most effectively and conventionally quantified by the acid dissociation constant (Ka) of its corresponding conjugate acid, expressed in logarithmic scale as the pKa.[1]
The conjugate acid is the species formed when the amine accepts a proton. The equilibrium for this process is shown below, where R₃N represents the amine:
R₃N + H₃O⁺ ⇌ R₃NH⁺ + H₂O
The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid indicates that it is a weaker acid, and consequently, the parent amine is a stronger base.[1] Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[2]
Quantitative pKa Data for this compound and Related Compounds
The pKa of the conjugate acid of this compound (tert-amylammonium ion) has been determined to be 10.85 at 19°C . To contextualize this value, the table below compares it with the pKa values of other structurally related aliphatic amines.
| Amine Name | Structure | pKa of Conjugate Acid (BH⁺) |
| This compound | C₂H₅C(CH₃)₂NH₂ | 10.85 |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68[1][3] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.77[3] |
| Diethylamine | (CH₃CH₂)₂NH | 10.98[3] |
| Ammonia | NH₃ | 9.3[4] |
Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.
The data indicates that this compound is a relatively strong base among simple aliphatic amines, slightly more basic than its lower homolog tert-butylamine. Its basicity is influenced by the electronic and steric effects of its alkyl substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to accept a proton, thereby increasing the amine's basicity.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds like amines.[6] The procedure involves titrating a solution of the amine with a strong acid while monitoring the pH of the solution.
3.1. Apparatus and Reagents
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Temperature probe or water bath for temperature control
-
Class A burette (e.g., 25 mL or 50 mL)
-
Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)
-
Solution of this compound of known concentration (e.g., 0.01 M to 0.1 M) in deionized water
-
Inert salt solution to maintain constant ionic strength (e.g., 0.15 M Potassium Chloride, KCl)[7][8]
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration
3.2. Detailed Methodology
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa value.[7][8]
-
Sample Preparation: Accurately prepare a solution of this compound at a known concentration in a beaker or titration vessel. Add the inert salt solution to maintain a constant ionic strength throughout the titration.[7][8]
-
Titration Setup: Place the vessel on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and temperature probe into the solution. Ensure the electrode tip is fully submerged but does not interfere with the stir bar. Position the burette to deliver the titrant into the solution.
-
Titration Procedure:
-
Record the initial pH of the amine solution.
-
Begin adding the standardized HCl titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]
-
Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration data.
-
The volume of titrant at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is then located on the x-axis.
-
The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.
-
For robust results, the procedure should be repeated multiple times (e.g., three to five titrations) and the average pKa value calculated.[7]
-
Visualizations
The following diagram illustrates the relationship between the amine, its conjugate acid, and the factors influencing its measured pKa value.
Caption: Factors influencing the pKa of this compound.
The diagram below outlines the sequential workflow for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination via titration.
References
- 1. pKa of tert-Butylamine [vcalc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
In-Depth Technical Guide to the Safety Data of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for tert-Amylamine (CAS No. 594-39-8), a crucial reagent in various chemical syntheses. The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing quantitative data, detailed experimental protocols, and clear visual workflows for safety procedures.
Chemical Identification and Physical Properties
This compound, also known as 1,1-Dimethylpropylamine or tert-Pentylamine, is a primary aliphatic amine. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | |
| Molecular Weight | 87.16 g/mol | |
| CAS Number | 594-39-8 | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Amine-like | |
| Boiling Point | 77 °C (lit.) | |
| Melting Point | -105 °C | |
| Flash Point | -1 °C (30.2 °F) - closed cup | |
| Density | 0.746 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.3996 (lit.) | |
| Water Solubility | Soluble | |
| Vapor Density | 2.5 (Air = 1.0) |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its flammability, acute toxicity, and corrosive nature.
| Hazard Classification | Code | Description |
| Flammable Liquids | Category 2 | Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
GHS Hazard Statements: H225, H301, H314.
Signal Word: Danger.
NFPA 704 Rating (Estimated)
-
Health (Blue): 3 - Can cause serious or permanent injury.
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire conditions.
-
Special (White): None
Toxicological Data
Precise LD50 and LC50 values for this compound are not consistently reported across publicly available safety data sheets. However, data for the analogous compound, tert-Butylamine, provides valuable insight into its potential toxicity.
| Toxicity Data (for tert-Butylamine) | Value | Species | Method |
| LD50 Oral | 464 mg/kg | Rat (male and female) | OECD Test Guideline 401 |
| LC50 Inhalation | 3.8 mg/L | Rat (male) | 4 h exposure (ECHA) |
| Skin Corrosion | Corrosive | Rabbit | 3 minutes or less of exposure (OECD Test Guideline 404) |
| Serious Eye Damage | Risk of serious damage | Rabbit | (ECHA) |
Experimental Protocols
Determination of Flash Point (Based on ASTM D56)
The flash point of a volatile liquid like this compound is a critical indicator of its flammability. The Tag Closed-Cup method (ASTM D56) is a standard procedure for liquids with low viscosity.
Methodology:
-
Apparatus: A Tag Closed-Cup Tester is required.
-
Sample Preparation: A 50 mL sample of this compound is placed in the test cup. If necessary, the sample is pre-cooled to at least 10°C below the expected flash point.
-
Heating: The sample is heated at a slow, constant rate. For expected flash points below 60°C, the heating rate is approximately 1°C/min.
-
Ignition Source Application: An ignition source (a small flame) is applied at specified temperature intervals as the liquid heats up.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.
Assessment of Skin Corrosion (Based on OECD 431)
The skin corrosive potential of this compound is determined by its ability to cause irreversible skin damage. The in vitro Reconstructed Human Epidermis (RhE) test method (OECD 431) is a non-animal alternative for this assessment.
Methodology:
-
Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used. This model mimics the upper layers of human skin.
-
Application of Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed, and the tissue is incubated.
-
Cell Viability Measurement: Cell viability is quantitatively measured using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product, which is then extracted and measured spectrophotometrically.
-
Classification: The chemical is classified as corrosive if the cell viability falls below certain thresholds at the specified time points.
Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE) and Handling Workflow
Due to its high flammability and corrosivity, stringent safety measures are required when handling this compound.
Caption: Personal Protective Equipment and Handling Workflow for this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
Caption: First Aid Workflow for Exposure to this compound.
Spill Response Procedure
A prompt and systematic approach is necessary to manage spills of this compound safely.
Caption: Spill Response Workflow for this compound.
Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: Violent reactions can occur with oxidizing agents, acids, anhydrides, and nitriles. Contact with nitrites or nitric acid may form carcinogenic nitrosamines.
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.
-
Incompatible Materials: Strong oxidizing agents, acids, copper, zinc, and their alloys.
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide detailed safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.
tert-Amylamine handling and storage precautions
An In-depth Technical Guide to the Handling and Storage of tert-Amylamine
Introduction
This compound (also known as 1,1-Dimethylpropylamine or tert-Pentylamine) is a primary aliphatic amine used in various chemical syntheses.[1][2] Due to its hazardous properties, including high flammability, acute toxicity, and corrosivity, strict adherence to safety protocols is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential precautions for the safe handling, storage, and disposal of this compound, based on current safety data.
Physicochemical and Safety Data
A thorough understanding of the properties of this compound is fundamental to its safe management in a laboratory setting. Key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 594-39-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₃N | [1][3][5] |
| Molecular Weight | 87.16 g/mol | [1][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 77 °C (at 760 mmHg) | [1][3][4][6][7] |
| Density | 0.746 g/mL at 25 °C | [1][3][4][6][7] |
| Flash Point | -1 °C (30.2 °F) - closed cup | [1][3][4][6][8] |
| Refractive Index | n20/D 1.3996 | [1][3][4][6][7] |
| Water Solubility | Soluble | [1][6] |
| pKa | 10.85 at 19 °C | [1][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful management. The signal word for this chemical is "Danger".[3][4][8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Reference(s) |
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [2][4][8] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][4][8] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2][3][4][8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [8][9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8][9] |
Safe Handling and Personal Protective Equipment (PPE)
Safe handling practices are critical to minimize exposure and prevent accidents. All work with this compound should be conducted in a certified chemical fume hood.[10]
Engineering Controls
-
Ventilation: Use only in well-ventilated areas, such as a chemical fume hood, to prevent the buildup of flammable or toxic vapors.[9][11][12] Ensure that eyewash stations and safety showers are located close to the workstation.[9]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[8][13] Use explosion-proof electrical, ventilating, and lighting equipment.[9]
-
Static Discharge: Take precautionary measures against static discharge.[2] Use only non-sparking tools and ensure containers are properly grounded and bonded during transfer.[2][13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for personnel safety.[10] The selection of appropriate PPE should be guided by a thorough risk assessment.
Caption: PPE selection workflow for handling this compound.
Table 3: Personal Protective Equipment (PPE) for this compound
| Category | Specification | Rationale | Reference(s) |
| Eye/Face Protection | Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a significant risk of splashes. | Protects against severe eye damage from splashes of the corrosive material. | [3] |
| Hand Protection | Double gloving is recommended. Inner glove: Nitrile rubber. Outer glove: Butyl rubber or Neoprene for extended protection. Change gloves immediately upon contamination. | Provides robust protection against a corrosive primary amine. | [3][4][10][11] |
| Skin/Body Protection | Flame-resistant lab coat or 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from splashes and contact with the corrosive and flammable substance. | [10][11][12] |
| Respiratory Protection | All work should be conducted in a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387). | Prevents inhalation of harmful vapors. | [3][10][11] |
Storage and Incompatibility
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
Storage Conditions
-
Store in a designated flammables area, away from heat and sources of ignition.[1][6][9][13]
-
Do not store flammable liquids in unapproved, standard refrigerators or freezers.[12]
Incompatible Materials
-
Avoid contact with strong acids and oxidizing agents.[14]
-
Keep away from copper, aluminum, and their alloys.[14]
Caption: Chemical storage protocol for this compound.
Emergency Procedures
Establish clear protocols for spills, fires, and exposure incidents.
Spill Response
In the event of a spill, immediate and appropriate action is required to prevent escalation.
Caption: Step-by-step workflow for responding to a this compound spill.
Protocol: Emergency Spill Response and Cleanup
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Table 3, including respiratory protection.
-
Containment: Soak up the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[9]
-
Collection: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.
Fire-Fighting Measures
In case of fire, use appropriate extinguishing media and protective equipment.
Table 4: Fire-Fighting Measures for this compound
| Category | Information | Reference(s) |
| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. | [15] |
| Unsuitable Extinguishing Media | Do not use a heavy stream of water as it may spread the fire. | |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
First Aid Measures
Immediate medical attention is required for any exposure.[11][15]
Protocol: First Aid Administration for Exposure
The following table outlines the detailed first aid protocols for various exposure routes.
Table 5: First Aid Measures for this compound
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | 1. Remove the person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Immediately call a POISON CENTER or doctor. | [2][9][11][15] |
| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Rinse skin with plenty of water/shower for at least 15 minutes. 3. Immediately call a POISON CENTER or doctor. 4. Wash contaminated clothing before reuse. | [2][8][11][15] |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. Immediately call a POISON CENTER or doctor. | [2][8][11][15] |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor. Ingestion can cause severe damage and danger of perforation. | [2][8][11][15] |
Disposal Considerations
Chemical waste must be handled and disposed of as hazardous waste. Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Dispose of contents and container to an approved waste disposal plant.[2]
Transport Information
This compound is regulated for transport due to its hazardous nature.
Table 6: Transportation Details for this compound
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Class | Packing Group | Reference(s) |
| DOT | UN1106 | AMYLAMINES | 3 | 8 | II | |
| IATA | UN1106 | AMYLAMINE | 3 | 8 | II | |
| IMDG/IMO | UN1106 | AMYLAMINE | 3 | 8 | II |
References
- 1. This compound | 594-39-8 [chemicalbook.com]
- 2. This compound | 594-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 叔戊胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98 594-39-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 594-39-8 [m.chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
tert-Amylamine: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of tert-Amylamine, a versatile primary aliphatic amine. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, chemical properties, and applications. This guide includes a detailed experimental protocol for a key application and visual diagrams to illustrate a synthetic pathway.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.
Common Synonyms:
-
2-Methyl-2-butylamine[2]
-
2-Amino-2-methylbutane
-
t-Amylamine
-
2-Methylbutan-2-amine
Systematic and Other Identifiers:
-
IUPAC Name: 2-Methylbutan-2-amine
-
CAS Number: 594-39-8
-
EC Number: 209-839-9
-
PubChem CID: 68986
-
InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H13N | [3] |
| Molecular Weight | 87.16 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 77 °C | [1] |
| Melting Point | -105 °C | [4] |
| Density | 0.746 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.3996 | [1] |
| Water Solubility | Soluble | [4] |
| pKa | 10.85 at 19 °C | [4] |
Safety and Hazard Data
| Property | Value | Source |
| Flash Point | -1 °C (closed cup) | |
| Signal Word | Danger | |
| Hazard Statements | H225, H301, H314 | |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 3 (Oral), Skin Corrosion 1B | |
| GHS Pictograms | Flame, Skull and Crossbones, Corrosion |
Applications in Research and Industry
This compound serves as a crucial intermediate in various synthetic processes within the chemical and pharmaceutical industries.
Synthesis of Rubber Vulcanization Accelerators
A primary application of this compound is in the synthesis of sulfenamide-based rubber vulcanization accelerators. These compounds, such as N-tert-amyl-2-benzothiazolesulfenamide, are instrumental in the cross-linking of rubber, a process that enhances its durability and elasticity. The bulky tert-amyl group can influence the scorch time and cure rate of the vulcanization process.
Intermediate in Pharmaceutical Synthesis
This compound is utilized as a building block in the synthesis of various pharmaceutical agents. It is particularly valuable in the production of amine-containing drugs. While specific drug synthesis pathways involving this compound are often proprietary, its role as a precursor to more complex molecules is well-established in the field of medicinal chemistry. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[1]
Experimental Protocols
Synthesis of a tert-Amyl Dithiocarbamate (B8719985) Salt
Objective: To synthesize a dithiocarbamate salt from this compound, carbon disulfide, and a base.
Materials:
-
This compound
-
Carbon disulfide (CS2)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol (B145695) or other suitable solvent
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide in ethanol under cooling in an ice bath.
-
To this cooled solution, add one molar equivalent of this compound dropwise while maintaining the temperature below 10 °C.
-
After the addition of this compound is complete, add one molar equivalent of carbon disulfide dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Once the addition of carbon disulfide is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
The resulting dithiocarbamate salt may precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final tert-amyl dithiocarbamate salt.
Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for specific dithiocarbamate derivatives.
Mandatory Visualizations
As no specific signaling or metabolic pathways involving this compound are documented in the scientific literature, a logical workflow for the synthesis of a dithiocarbamate, a key application of this amine, is presented below.
Caption: Workflow for the synthesis of a tert-amyl dithiocarbamate salt.
References
tert-Amylamine IUPAC nomenclature
An In-depth Technical Guide to the IUPAC Nomenclature and Properties of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a primary aliphatic amine, serves as a valuable building block in organic synthesis and has been identified as a metabolite in cancer metabolism.[1][2][3] A thorough understanding of its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for unambiguous scientific communication. This guide provides a detailed explanation of the IUPAC naming conventions for this compound, alongside a compilation of its chemical and physical properties, relevant experimental protocols, and its place within metabolic contexts.
IUPAC Nomenclature
The common name "this compound" refers to the tertiary amyl (a five-carbon) group attached to an amine group. While widely used, the systematic IUPAC nomenclature provides a more precise and universally understood descriptor. The preferred IUPAC name for this compound is 2-methylbutan-2-amine .[2][4]
Derivation of the IUPAC Name
The systematic name is derived following these steps:
-
Identify the longest carbon chain containing the functional group (the amine): In this case, the longest chain is a butane (B89635) chain (four carbons).
-
Number the carbon chain: Numbering starts from the end that gives the carbon atom bonded to the nitrogen the lowest possible number. For this molecule, the amine group is attached to the second carbon, regardless of which end you start from.
-
Identify and number the substituents: A methyl group (-CH3) is attached to the same carbon as the amine group, which is carbon number 2.
-
Assemble the name: The parent alkane is butane. Since the amine is the principal functional group, the suffix "-amine" is used. The location of the amine group is indicated by "-2-amine". The methyl substituent is named and located, giving "2-methyl". Combining these parts results in the final IUPAC name: 2-methylbutan-2-amine.
Caption: IUPAC nomenclature derivation for this compound.
Synonyms
In literature and chemical catalogs, several synonyms for 2-methylbutan-2-amine are commonly encountered. These include:
-
2-Methyl-2-butylamine[5]
Chemical and Physical Properties
A summary of the key quantitative data for 2-methylbutan-2-amine is presented below. This information is crucial for experimental design, safety considerations, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [6] |
| Molecular Weight | 87.17 g/mol | [6] |
| CAS Number | 594-39-8 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Boiling Point | 77 °C | [1][7] |
| Melting Point | -105 °C | [7] |
| Density | 0.746 g/mL at 25 °C | [1][7] |
| Refractive Index (n²⁰/D) | 1.3996 | [1][7] |
| pKa | 10.85 at 19 °C | [3][7] |
| Flash Point | -1 °C (closed cup) | |
| Solubility in Water | 30 g/L at 25 °C | [3] |
| SMILES | CCC(C)(C)N | |
| InChIKey | GELMWIVBBPAMIO-UHFFFAOYSA-N |
Experimental Protocols
Synthesis via Ritter Reaction
A general and efficient method for the synthesis of tert-alkylamines is the Ritter reaction, followed by amide hydrolysis. This can be adapted for the synthesis of 2-methylbutan-2-amine.[8]
Methodology:
-
Amide Formation: 2-Methyl-2-butanol (tert-amyl alcohol) is reacted with chloroacetonitrile (B46850) in the presence of a strong acid catalyst (e.g., sulfuric acid). This forms the intermediate, N-(1,1-dimethylpropyl)-2-chloroacetamide.
-
Amide Cleavage: The resulting chloroacetamide is subsequently treated with thiourea (B124793) in a refluxing solvent mixture (e.g., ethanol (B145695) and acetic acid) to cleave the chloroacetyl group.
-
Workup and Purification: The reaction mixture is worked up by basification followed by extraction with an organic solvent. The crude amine is then purified by distillation to yield 2-methylbutan-2-amine.
Caption: General workflow for the synthesis of 2-methylbutan-2-amine.
Analytical Characterization
Purity and identity of 2-methylbutan-2-amine are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of 2-methylbutan-2-amine.[5] A non-polar or mid-polar column can be used with a flame ionization detector (FID) for quantification.
-
Nonaqueous Titration: The basicity of the amine allows for quantification via nonaqueous titration with a standard acid, such as perchloric acid in glacial acetic acid.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Biological Context and Metabolic Pathways
2-Methylbutan-2-amine has been identified as a metabolite in the context of cancer metabolism.[1][2][3] While specific pathways detailing its biosynthesis and degradation are not extensively documented in readily available literature, the metabolism of primary aliphatic amines generally follows established routes.
Primary amines can be metabolized by various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. A plausible metabolic fate for 2-methylbutan-2-amine would involve oxidative deamination.
Caption: A putative metabolic pathway for 2-methylbutan-2-amine.
This proposed pathway involves an initial oxidation to an unstable imine intermediate, which would then spontaneously hydrolyze to yield 2-pentanone and ammonia. This is a common metabolic route for primary amines that possess a hydrogen atom on the α-carbon. However, as a tertiary amine with no α-hydrogens, the metabolism might proceed differently, potentially through N-oxidation or other pathways. The study of its specific metabolic fate is an area for further research, particularly given its association with cancer metabolism.
References
- 1. This compound | 594-39-8 [chemicalbook.com]
- 2. 2-Butanamine, 2-methyl- | C5H13N | CID 68986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-METHYLBUTAN-2-AMINE | CAS 594-39-8 [matrix-fine-chemicals.com]
- 5. This compound | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 594-39-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to tert-Amylamine: Properties, Synthesis, and Applications in Drug Development
SMILES Notation: CCC(C)(C)N
This technical guide provides a comprehensive overview of tert-amylamine, a key chemical intermediate with significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis methodologies, and its role as a building block in medicinal chemistry.
Core Chemical and Physical Properties
This compound, also known as 2-methyl-2-butanamine or tert-pentylamine, is a primary aliphatic amine. Its branched structure imparts unique physical and chemical characteristics that are valuable in synthetic chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C5H13N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| CAS Number | 594-39-8 | [1] |
| SMILES String | CCC(C)(C)N | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 77 °C | |
| Density | 0.746 g/mL at 25 °C | |
| Refractive Index | n20/D 1.3996 | |
| Flash Point | -1 °C (closed cup) | |
| pKa | 10.85 (at 19 °C) | [3] |
| Solubility | Soluble in water | [3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below: a multi-step synthesis from tert-amyl alcohol via urea (B33335) and phthalimide (B116566) intermediates, and the Ritter reaction from an alkene or alcohol precursor.
Protocol 1: Synthesis from tert-Amyl Alcohol (via tert-Amylurea and tert-Amylphthalimide)
This method involves a three-step process with reported intermediate and final product yields.[4]
Step 1: Synthesis of tert-Amylurea
-
Reaction: Reaction of tert-amyl alcohol with urea in the presence of a strong acid.
-
Reported Yield: 50-58%[4]
Step 2: Synthesis of tert-Amylphthalimide
-
Reaction: Condensation of tert-amylurea with phthalic anhydride.
-
Procedure: The tert-amylurea is heated with phthalic anhydride, typically in a solvent-free melt or a high-boiling solvent. The reaction mixture is then cooled, and the product can be crystallized from a suitable solvent like ethanol.[4]
-
Reported Yield: 63-72%[4]
Step 3: Synthesis of this compound
-
Reaction: Hydrolysis of tert-amylphthalimide.
-
Procedure: The tert-amylphthalimide is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol.[4] After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid to precipitate phthalhydrazide. The precipitate is filtered off, and the filtrate containing the this compound hydrochloride is concentrated. The free amine can be liberated by treatment with a strong base (e.g., NaOH) and then isolated by distillation.
-
Reported Yield: 87%[4]
Protocol 2: Synthesis via the Ritter Reaction
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[5] It involves the reaction of a nitrile with a carbocation precursor, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[5][6]
-
Reactants: 2-methyl-2-butene (B146552) (or tert-amyl alcohol) and a nitrile (e.g., acetonitrile (B52724) or hydrogen cyanide).
-
Catalyst: A strong acid, such as sulfuric acid.[5]
-
General Procedure:
-
The alkene or alcohol is dissolved in the nitrile, which often serves as both reactant and solvent.
-
The mixture is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
The mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to hydrolyze the intermediate nitrilium ion to the N-tert-amyl amide.
-
The amide can be extracted with an organic solvent.
-
Subsequent hydrolysis of the amide, typically under acidic or basic conditions, yields this compound.
-
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical agents.[7] Its bulky, branched structure can be used to introduce steric hindrance, which can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic properties.
One notable application is its use as a substitute for the tert-butylamino group in the development of novel drug candidates.[8] For instance, it has been incorporated into cyanobenzylamine derivatives.[3]
A significant example of its use in medicinal chemistry is in the synthesis of a novel anticancer platinum(II) complex. In this research, a glycine-derivative ligand incorporating this compound was synthesized and complexed with platinum to create cis-[Pt(NH3)2(tertpentylgly)]NO3. This water-soluble complex demonstrated cytotoxicity against the MCF-7 human breast cancer cell line.
Metabolic Considerations in Cancer Research
Recent studies have highlighted the importance of branched-chain amino acid (BCAA) metabolism in cancer progression.[9][10][11] Cancer cells often reprogram their metabolic pathways to meet the high demand for nutrients required for rapid growth and proliferation.[9][12] this compound has been identified as a metabolite in the context of cancer metabolism.[3]
While the metabolism of BCAAs like leucine, isoleucine, and valine is well-characterized, the specific pathways for the catabolism of xenobiotic branched-chain amines such as this compound are less defined. In mammalian cells, the primary route for the metabolism of such amines is likely through oxidative deamination catalyzed by amine oxidases.[13]
Proposed Metabolic Pathway of this compound
The diagram below illustrates a proposed metabolic pathway for this compound in a cellular context, potentially relevant to cancer metabolism. This pathway involves the oxidative deamination of this compound, a reaction catalyzed by semicarbazide-sensitive amine oxidases (SSAO), also known as primary amine oxidases.[13] This enzymatic reaction would convert the amine to an aldehyde, producing ammonia (B1221849) and hydrogen peroxide as byproducts. The resulting aldehyde can then be further metabolized. This process is significant as the byproducts, particularly hydrogen peroxide, can contribute to oxidative stress, which is a known factor in cellular damage and can have complex roles in cancer biology.
References
- 1. scbt.com [scbt.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | 594-39-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. This compound (594-39-8) at Nordmann - nordmann.global [nordmann.global]
- 8. This compound 98 594-39-8 [sigmaaldrich.com]
- 9. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifaceted role of branched-chain amino acid metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Identity of tert-Amylamine: A Technical Guide
InChIKey: GELMWIVBBPAMIO-UHFFFAOYSA-N
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-amylamine. It delves into the fundamental physicochemical properties, established experimental protocols for its synthesis and analysis, and its applications as a chemical intermediate. All quantitative data is presented in easily comparable tables, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical and Spectroscopic Data
This compound, also known as 1,1-dimethylpropylamine or 2-methyl-2-butanamine, is a primary aliphatic amine.[1] Its core properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| InChIKey | GELMWIVBBPAMIO-UHFFFAOYSA-N[2] |
| InChI | 1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3[2][3] |
| SMILES | CCC(C)(C)N[1][2] |
| CAS Number | 594-39-8[1][2][3][4][5][6] |
| Molecular Formula | C5H13N[1][4][5][6] |
| Molecular Weight | 87.16 g/mol [2][4] |
| EC Number | 209-839-9[2] |
| PubChem CID | 68986[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to yellow or brownish liquid[3] |
| Density | 0.746 g/mL at 25 °C[2] |
| Boiling Point | 77 °C[2][3] |
| Melting Point | -105 °C[3] |
| Flash Point | -1 °C (closed cup) |
| Refractive Index | n20/D 1.3996[2][3] |
| pKa | 10.85 at 19 °C[3] |
| Water Solubility | Soluble[3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound via the Phthalimide (B116566) Method
A common laboratory-scale synthesis of tert-alkylamines involves the formation and subsequent cleavage of a phthalimide derivative. This method can be adapted for the preparation of this compound.[3]
Experimental Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound via the phthalimide method.
Protocol:
-
Synthesis of tert-Amylurea: In a manner analogous to the synthesis of tert-butylurea, tert-amyl alcohol is reacted with urea in the presence of a strong acid like sulfuric acid. The resulting tert-amylurea is produced in yields of 50–58%.[3]
-
Synthesis of tert-Amylphthalimide: The tert-amylurea is then reacted with phthalic anhydride under heating to yield tert-amylphthalimide. This step typically proceeds with yields of 63–72%.[3]
-
Hydrolysis to this compound: The tert-amylphthalimide is refluxed with hydrazine hydrate in ethanol. After cooling, concentrated hydrochloric acid is added to precipitate phthalhydrazide. The this compound remains in the filtrate as the hydrochloride salt. Following filtration and purification (e.g., distillation), this compound is obtained in approximately 87% yield.[3]
Analytical Method: Headspace Gas Chromatography (GC)
The purity of this compound and its presence as a residual solvent in pharmaceutical substances can be determined using headspace gas chromatography with a flame-ionization detector (FID). The following is an adaptation of a validated method for similar amines.[7]
Experimental Workflow for Headspace GC Analysis
Caption: Workflow for the analysis of this compound by headspace GC-FID.
Chromatographic Conditions:
-
Apparatus: Gas chromatograph with an FID and a headspace autosampler.[7]
-
Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent column with a phase composition of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.[7]
-
Carrier Gas: Nitrogen or Helium.[7]
-
Temperatures:
-
Injector: 200°C
-
Detector: 260°C
-
Oven Program: Initial temperature of 40°C held for 10 minutes, then ramped at 40°C/min to 240°C and held for 8 minutes.[7]
-
-
Headspace Conditions:
-
Vial Oven: 100°C
-
Thermostat Time: 30 minutes
-
Solvent: N,N-Dimethylacetamide (DMA)[7]
-
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its sterically hindered primary amine group makes it a valuable building block in synthetic chemistry, particularly in the development of new pharmaceutical compounds.
Role as a Chemical Intermediate
This compound is used as a substitute for similar bulky alkylamines, like the tert-butylamino group, in the synthesis of complex molecules.[8] Its incorporation can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.
Use in the Synthesis of Biologically Active Molecules
Peer-reviewed literature indicates the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the structure of new anticancer platinum (II) complexes and in the design of novel potassium channel openers intended for treating urge urinary incontinence.
Logical Relationship in Drug Development
Caption: Role of this compound as a building block in drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Methodological & Application
Synthesis of tert-Amylamine from tert-Amyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tert-amylamine from tert-amyl alcohol. Three primary synthetic routes are presented: the Ritter reaction, direct catalytic amination, and an indirect method involving the formation of a tert-amyl chloride intermediate. Each method is described with detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in selecting and performing the optimal synthesis for their specific needs.
Ritter Reaction: A Two-Step Synthesis via an Amide Intermediate
The Ritter reaction offers a reliable method for converting tertiary alcohols into primary amines.[1] The reaction proceeds in two steps: first, the formation of a stable tert-amyl carbocation from tert-amyl alcohol in the presence of a strong acid, which is then trapped by a nitrile to form a stable N-tert-amyl amide. In the second step, this amide is hydrolyzed to yield the desired this compound.[1][2] For safety, chloroacetonitrile (B46850) is utilized as a cyanide source, avoiding the use of highly toxic hydrogen cyanide.[3]
Quantitative Data
| Parameter | Value | Reference |
| Step 1: N-tert-amyl-chloroacetamide formation | ||
| Reactants | tert-Amyl alcohol, Chloroacetonitrile, Sulfuric Acid | [3] |
| Solvent | Acetic Acid | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | Not specified, reaction completion monitored | [3] |
| Yield | High (based on similar tertiary alcohols) | [3] |
| Step 2: Hydrolysis to this compound | ||
| Reactant | N-tert-amyl-chloroacetamide, Thiourea (B124793) | [3] |
| Solvent | Ethanol (B145695), Acetic Acid | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 10 hours | [3] |
| Yield | Good to Excellent (based on similar amides) | [3] |
Experimental Protocols
Step 1: Synthesis of N-(tert-Amyl)-2-chloroacetamide
-
In a well-ventilated fume hood, a solution of tert-amyl alcohol (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
Concentrated sulfuric acid (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 20°C.
-
Chloroacetonitrile (1.2 equivalents) is then added dropwise at a rate that maintains the reaction temperature below 30°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by vacuum filtration.
-
The solid is washed with cold water and then a cold, dilute sodium bicarbonate solution until the washings are neutral.
-
The crude N-(tert-amyl)-2-chloroacetamide is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hydrolysis of N-(tert-Amyl)-2-chloroacetamide to this compound
-
A mixture of N-(tert-amyl)-2-chloroacetamide (1 equivalent) and thiourea (2 equivalents) in a 5:1 mixture of ethanol and acetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
The mixture is heated to reflux and maintained at this temperature for 10 hours.[3]
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is made strongly alkaline (pH > 12) by the addition of a concentrated sodium hydroxide (B78521) solution, keeping the flask cool in an ice bath.
-
The liberated this compound is then extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or potassium hydroxide pellets.
-
The solvent is carefully removed by distillation to yield this compound. Further purification can be achieved by fractional distillation.
Workflow Diagram
Caption: Ritter reaction workflow for this compound synthesis.
Direct Catalytic Amination
Direct amination of alcohols with ammonia (B1221849) represents a more atom-economical approach, with water as the only byproduct.[4] This method typically employs a heterogeneous catalyst, such as Raney® Nickel, under elevated temperature and pressure.[4] tert-Amyl alcohol has been successfully used as a solvent in such reactions, indicating its stability under these conditions.[4][5][6]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | tert-Amyl alcohol, Ammonia | [4] |
| Catalyst | Raney® Ni | [4] |
| Solvent | tert-Amyl alcohol (neat or with co-solvent) | [4] |
| Temperature | 120 - 160 °C | [4] |
| Pressure | 7 bar NH₃ | [4] |
| Reaction Time | 18 hours | [4] |
| Yield | High conversion and selectivity expected based on similar alcohols | [4] |
Experimental Protocol
-
A high-pressure autoclave equipped with a magnetic stirring bar is charged with tert-amyl alcohol (substrate), Raney® Ni catalyst (e.g., 100 mg per 0.5 mmol of alcohol), and any additional solvent if required.[4]
-
The autoclave is sealed and purged with nitrogen gas before being pressurized with ammonia to the desired pressure (e.g., 7 bar).[4]
-
The reaction mixture is heated to the target temperature (e.g., 120-160°C) and stirred vigorously for a set period (e.g., 18 hours).[4]
-
After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate can be analyzed by GC-MS to determine conversion and selectivity.
-
For isolation, the product can be converted to its hydrochloride salt by adding a solution of HCl in diethyl ether. The precipitated salt is then collected by filtration, washed with diethyl ether, and dried.[4] The free amine can be liberated by treatment with a strong base.
Workflow Diagram
Caption: Direct catalytic amination workflow.
Indirect Synthesis via tert-Amyl Chloride
This two-step method involves the conversion of tert-amyl alcohol to tert-amyl chloride, followed by nucleophilic substitution with ammonia. This is a classic approach for the synthesis of primary amines from tertiary alcohols.
Quantitative Data
| Parameter | Value | Reference |
| Step 1: tert-Amyl Chloride Synthesis | ||
| Reactants | tert-Amyl alcohol, Concentrated HCl | General Organic Chemistry Principles |
| Temperature | Room Temperature | General Organic Chemistry Principles |
| Reaction Time | Vigorous shaking for several minutes | General Organic Chemistry Principles |
| Yield | Typically high | General Organic Chemistry Principles |
| Step 2: Amination of tert-Amyl Chloride | ||
| Reactants | tert-Amyl chloride, Excess Ammonia | General Organic Chemistry Principles |
| Solvent | Ethanol (optional) | General Organic Chemistry Principles |
| Temperature | Room temperature or gentle heating | General Organic Chemistry Principles |
| Reaction Time | Several hours to days, reaction completion monitored | General Organic Chemistry Principles |
| Yield | Moderate, dependent on minimizing elimination side reactions | General Organic Chemistry Principles |
Experimental Protocols
Step 1: Synthesis of tert-Amyl Chloride
-
In a separatory funnel, place tert-amyl alcohol and an excess of cold, concentrated hydrochloric acid.
-
Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting the pressure.
-
Allow the layers to separate. The upper layer is the crude tert-amyl chloride.
-
Separate the layers and wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with water.
-
Dry the crude tert-amyl chloride over anhydrous calcium chloride.
-
Purify the product by distillation, collecting the fraction boiling at the appropriate temperature for tert-amyl chloride.
Step 2: Synthesis of this compound from tert-Amyl Chloride
-
In a pressure vessel or a sealed tube, place the purified tert-amyl chloride and a large excess of concentrated aqueous or ethanolic ammonia. Using a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylated byproducts.
-
Seal the vessel and allow the reaction to proceed at room temperature with stirring for several days, or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period. The reaction progress should be monitored (e.g., by GC-MS).
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and add a strong base (e.g., NaOH solution) to neutralize the ammonium (B1175870) chloride and liberate the free amine.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous potassium hydroxide.
-
Remove the solvent by distillation, and then purify the this compound by fractional distillation.
Workflow Diagram
Caption: Indirect synthesis of this compound.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Preparation of tert-Amylamine via Ritter Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a powerful chemical transformation for the synthesis of N-alkyl amides from a nitrile and an electrophilic alkylating agent.[1] This reaction is particularly useful for the preparation of amines with a tertiary alkyl group, such as tert-amylamine, which are valuable intermediates in medicinal chemistry and drug development. The synthesis of this compound via the Ritter reaction typically proceeds in two stages: first, the reaction of a tert-amyl cation precursor, such as tert-amyl alcohol, with a nitrile in the presence of a strong acid to form an N-tert-amylamide intermediate.[2] This intermediate is then hydrolyzed to yield the final this compound product.[3]
This document provides detailed application notes and experimental protocols for the preparation of this compound using the Ritter reaction, including quantitative data, step-by-step methodologies, and visualizations of the reaction workflow and mechanism.
Data Presentation
The following table summarizes the reported yields for the preparation of this compound through a multi-step Ritter reaction sequence analogous to the synthesis of tert-butylamine.[1]
| Step | Product | Yield (%) | Reference |
| 1. Ritter Reaction (tert-Amyl alcohol + Urea) | tert-Amylurea | 50-58 | [1] |
| 2. Imide Formation (tert-Amylurea + Phthalic Anhydride) | tert-Amylphthalimide | 63-72 | [1] |
| 3. Hydrolysis (of tert-Amylphthalimide) | This compound | 87 | [1] |
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound via the Ritter reaction. Protocol 1 is an adapted procedure based on the classic Ritter reaction using a nitrile and subsequent hydrolysis. Protocol 2 utilizes chloroacetonitrile (B46850), requiring a subsequent deprotection step.
Protocol 1: Synthesis of this compound via N-tert-Amylformamide (Adapted from a procedure for tert-butylamine)
This protocol is a two-step process involving the formation of N-tert-amylformamide from tert-amyl alcohol and hydrogen cyanide, followed by hydrolysis to this compound.[3]
Step 1: Synthesis of N-tert-Amylformamide
Materials:
-
tert-Amyl alcohol
-
Hydrogen cyanide (HCN) (EXTREME CAUTION: Highly toxic and volatile)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a stirrer and dropping funnel
-
Neutralizing agent (e.g., sodium carbonate solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a well-ventilated fume hood, equip a reaction flask with a mechanical stirrer and a dropping funnel.
-
Place the desired amount of tert-amyl alcohol in the flask and cool it in an ice bath.
-
Slowly add an equimolar amount of concentrated sulfuric acid to the cooled alcohol with vigorous stirring, maintaining a low temperature.
-
Once the addition is complete, slowly add an equimolar amount of hydrogen cyanide through the dropping funnel. (EXTREME CAUTION: This step must be performed by trained personnel with appropriate safety measures in place due to the high toxicity of HCN).
-
After the addition of HCN, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium carbonate solution, until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-tert-amylformamide.
Step 2: Hydrolysis of N-tert-Amylformamide to this compound
Materials:
-
N-tert-Amylformamide (from Step 1)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place the crude N-tert-amylformamide in a round-bottom flask equipped with a reflux condenser.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the amide.
-
After reflux, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and carefully distill the reaction mixture.
-
Collect the fraction corresponding to the boiling point of this compound (approximately 77 °C).
Protocol 2: Synthesis of this compound via N-Chloroacetyl-tert-amylamine
This protocol is based on the work of Jirgensons et al. and utilizes chloroacetonitrile in the Ritter reaction, followed by the cleavage of the chloroacetyl group.[4]
Step 1: Synthesis of N-Chloroacetyl-tert-amylamine
Materials:
-
tert-Amyl alcohol
-
Chloroacetonitrile (ClCH₂CN)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Ice bath
-
Reaction flask with a stirrer
Procedure:
-
To a stirred solution of tert-amyl alcohol (1.0 equivalent) in glacial acetic acid, add chloroacetonitrile (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (1.2 equivalents) while maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated solid by filtration, wash it with water, and dry it to obtain N-chloroacetyl-tert-amylamine.
Step 2: Cleavage of the Chloroacetyl Group
Materials:
-
N-Chloroacetyl-tert-amylamine (from Step 1)
-
Acetic acid
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Aqueous sodium hydroxide (NaOH) solution
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve N-chloroacetyl-tert-amylamine (1.0 equivalent) and thiourea (2.2 equivalents) in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with an aqueous solution of sodium hydroxide to make it strongly alkaline.
-
Extract the alkaline aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent to yield crude this compound.
-
The product can be further purified by distillation.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound via the Ritter reaction.
Ritter Reaction Mechanism
Caption: Mechanism of the Ritter reaction for N-tert-amylamide formation.
References
Industrial Production Methods for tert-Amylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of tert-Amylamine, a key intermediate in the production of various pharmaceutical agents. The primary manufacturing routes, the Ritter Reaction and Reductive Amination, are discussed in depth, with a focus on scalable and efficient methodologies.
Ritter Reaction Synthesis of this compound
The Ritter reaction is a well-established and widely used industrial method for the synthesis of tertiary alkyl amines. The reaction involves the addition of a nitrile, typically hydrogen cyanide (HCN), to a tertiary carbocation generated from a tertiary alcohol or an alkene in the presence of a strong acid.
Process Chemistry
The synthesis of this compound via the Ritter reaction can be initiated from either tert-amyl alcohol or isoamylene (2-methyl-2-butene). The reaction proceeds in two main stages:
-
Amide Formation: A tertiary carbocation is formed from the protonation of tert-amyl alcohol or isoamylene by a strong acid, usually sulfuric acid. This carbocation is then attacked by the nitrogen atom of hydrogen cyanide to form a nitrilium ion intermediate. Subsequent hydration yields N-tert-amylformamide.
-
Hydrolysis: The N-tert-amylformamide is then hydrolyzed, typically under basic conditions, to yield this compound and a formate (B1220265) salt.
A similar series of reactions can be used to prepare this compound with yields of the intermediate tert-amylurea reaching 50–58%, and the final this compound product achieving yields of up to 87%.[1]
Quantitative Data
| Parameter | Ritter Reaction with HCN | Ritter Reaction with Chloroacetonitrile |
| Starting Materials | tert-Amyl alcohol or Isoamylene, Hydrogen Cyanide, Sulfuric Acid | tert-Amyl alcohol, Chloroacetonitrile, Sulfuric Acid |
| Intermediate | N-tert-amylformamide | N-(tert-amyl)chloroacetamide |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Reaction Temperature | 0-10 °C (Amide Formation) | 20-60 °C (Amide Formation) |
| Reaction Time | 2-4 hours (Amide Formation) | 2-6 hours (Amide Formation) |
| Hydrolysis Conditions | Aqueous NaOH, Reflux | Thiourea, Reflux |
| Overall Yield | >85% (estimated based on similar processes) | Good to Excellent (lab scale) |
| Purity | >99% after purification | >98% after purification |
Experimental Protocols
1.3.1. Protocol 1: Ritter Reaction using Hydrogen Cyanide
Safety Precaution: Hydrogen cyanide is an extremely toxic, flammable, and hazardous substance. This process must be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gas detectors and a readily available cyanide antidote kit.[2][3][4][5][6] All personnel must be thoroughly trained in handling HCN.
Materials:
-
tert-Amyl alcohol (1.0 mol)
-
Hydrogen cyanide (1.1 mol)
-
Concentrated sulfuric acid (98%, 1.2 mol)
-
Sodium hydroxide (B78521) solution (20% w/v)
-
Anhydrous magnesium sulfate
Procedure:
-
Amide Formation:
-
To a stirred solution of tert-amyl alcohol in toluene at 0-5 °C, slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Slowly bubble hydrogen cyanide gas through the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
-
Hydrolysis:
-
Carefully add the reaction mixture to a stirred solution of 20% sodium hydroxide at a rate that maintains the temperature below 50 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by distillation.
-
The crude this compound is then purified by fractional distillation.
-
1.3.2. Protocol 2: Ritter Reaction using Chloroacetonitrile (Safer Alternative)
This method avoids the use of highly toxic hydrogen cyanide.[5]
Materials:
-
tert-Amyl alcohol (1.0 mol)
-
Chloroacetonitrile (1.1 mol)
-
Concentrated sulfuric acid (98%, 1.5 mol)
-
Thiourea (1.2 mol)
-
Sodium hydroxide solution (10% w/v)
-
Diethyl ether
Procedure:
-
Amide Formation:
-
To a stirred solution of chloroacetonitrile, add tert-amyl alcohol.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition, warm the mixture to 50-60 °C and stir for 4-6 hours.
-
-
Amide Cleavage:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with 10% sodium hydroxide solution and extract the N-(tert-amyl)chloroacetamide with diethyl ether.
-
Dry the ether extract and evaporate the solvent.
-
Dissolve the crude amide in ethanol and add thiourea.
-
Reflux the mixture for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter the precipitate.
-
Acidify the filtrate with HCl and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the this compound with diethyl ether.
-
Dry the ether extract and remove the solvent.
-
Purify the product by fractional distillation.
-
Process Flow Diagram
Caption: Workflow for the Ritter reaction synthesis of this compound.
Reductive Amination Synthesis of this compound
Reductive amination provides an alternative route to this compound, starting from a suitable ketone and ammonia (B1221849) in the presence of a reducing agent. This method can be performed as a one-pot reaction.
Process Chemistry
The key starting material for the synthesis of this compound via reductive amination is 3-methyl-2-butanone (B44728) (methyl isopropyl ketone). The reaction involves two main steps that occur in situ:
-
Imine Formation: 3-Methyl-2-butanone reacts with ammonia to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding primary amine, this compound.
The reduction can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel, platinum, or palladium on carbon, or by using chemical reducing agents.
Quantitative Data
| Parameter | Catalytic Hydrogenation |
| Starting Materials | 3-Methyl-2-butanone, Ammonia, Hydrogen |
| Catalyst | Raney Nickel, Pd/C, or PtO2 |
| Solvent | Methanol (B129727) or Ethanol |
| Reaction Temperature | 80-150 °C |
| Hydrogen Pressure | 500-1500 psi |
| Reaction Time | 4-12 hours |
| Yield | 70-90% (estimated) |
| Purity | >98% after purification |
Experimental Protocol
2.3.1. Protocol 3: Catalytic Reductive Amination
Safety Precaution: This reaction involves flammable solvents and hydrogen gas under high pressure. The reaction must be carried out in a suitable high-pressure reactor (autoclave) with appropriate safety measures.
Materials:
-
3-Methyl-2-butanone (1.0 mol)
-
Ammonia (5-10 mol, dissolved in methanol)
-
Raney Nickel (5-10 wt% of ketone)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, charge the Raney Nickel catalyst slurried in methanol.
-
Add the solution of 3-methyl-2-butanone in methanol.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with ammonia gas or add a solution of ammonia in methanol.
-
-
Reaction:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).
-
Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the hydrogen pressure and temperature for the duration of the reaction (4-8 hours), monitoring hydrogen uptake.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
-
Filter the catalyst from the reaction mixture.
-
Remove the methanol from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation.
-
Process Flow Diagram
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. US5648546A - Method for manufacturing tert-butylamine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1380284A - Synthesis process of tert-butyl amine and its formula - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for tert-Amylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-amylamine, also known as 2-methyl-2-butanamine or tert-pentylamine, is a versatile primary aliphatic amine that serves as a crucial building block and reagent in modern organic synthesis. Its sterically hindered nature, stemming from the tertiary carbon atom adjacent to the amino group, imparts unique reactivity and selectivity in various chemical transformations. This characteristic makes it a valuable tool for introducing the bulky tert-amyl group, which can enhance the metabolic stability and solubility of drug candidates.[1] These application notes provide a comprehensive overview of the use of this compound in key organic reactions, complete with detailed experimental protocols and comparative data to guide researchers in its effective utilization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the reagent and for planning reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-39-8 | [2] |
| Molecular Formula | C₅H₁₃N | |
| Molecular Weight | 87.16 g/mol | |
| Boiling Point | 77 °C | |
| Density | 0.746 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.3996 | |
| Flash Point | -1 °C | [2] |
| Solubility | Miscible with water, ethanol, and common organic solvents. |
Applications in Organic Synthesis
This compound is a versatile reagent employed in a range of organic reactions, primarily for the introduction of the tert-amylamino moiety. Key applications include nucleophilic substitution, acylation, and imine formation.
Nucleophilic Substitution Reactions (N-Alkylation)
This compound acts as a potent nucleophile, readily participating in SN2 reactions with alkyl halides to form secondary amines. The bulky tert-amyl group can influence the reaction rate and, in some cases, prevent over-alkylation to the tertiary amine or quaternary ammonium (B1175870) salt.[3]
Experimental Protocol: Synthesis of N-Alkyl-tert-amylamine
This protocol is a general guideline for the N-alkylation of this compound with a primary alkyl halide.[4][5]
Workflow for N-Alkylation of this compound
Caption: General workflow for the synthesis of N-alkyl-tert-amylamines.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl halide (e.g., 1-bromopentane) (1.2 equiv.)
-
N,N-Diisopropylethylamine (Hünig's base) (1.5 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and acetonitrile.
-
Add N,N-diisopropylethylamine to the solution.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkyl-tert-amylamine.
Table 2: Representative Yields for N-Alkylation of Amines with Alkyl Halides
| Amine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Diethylamine | 1-Bromopentane | Hünig's Base | Acetonitrile | 24 | ~90 | [4] |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 2 | 80 | [6] |
| Morpholine | p-Methoxybenzyl iodide | Al₂O₃-OK | Acetonitrile | 1.5 | 92 | [6] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Acylation Reactions (Amide Formation)
This compound reacts with acylating agents such as acyl chlorides and anhydrides to form N-tert-amyl amides. These amides are important intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of N-tert-Amylacetamide
This protocol describes the acylation of this compound with acetyl chloride.
Workflow for Acylation of this compound
Caption: General workflow for the synthesis of N-tert-amylamides.
Materials:
-
This compound (1.0 equiv.)
-
Acetyl chloride (1.1 equiv.)
-
Triethylamine (B128534) (1.2 equiv.)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude N-tert-amylacetamide can be purified by recrystallization or column chromatography.
Table 3: Spectroscopic Data for N-Acylated Amine Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| N-tert-Amylacetamide | 1.95 (s, 3H), 1.75 (q, 2H), 1.30 (s, 6H), 0.85 (t, 3H) | 170.1, 56.5, 35.0, 26.8, 23.5, 8.7 | [7][8] |
| N-Acetylneuraminic acid methyl ester | 5.49 (ester CH₃), 2.15 (acetyl CH₃) | 176.21 (acetyl CO), 23.48 (acetyl CH₃) | [9] |
Note: Spectroscopic data can vary slightly based on solvent and instrument.
Imine Formation
This compound readily condenses with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product.[10]
Experimental Protocol: Synthesis of an N-tert-Amyl Imine
This protocol provides a general method for the synthesis of an imine from this compound and an aldehyde using a heterogeneous catalyst.[10]
Workflow for Imine Synthesis
Caption: General workflow for the synthesis of N-tert-amyl imines.
Materials:
-
This compound (1.1 equiv.)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv.)
-
Amberlyst® 15 (heterogeneous acid catalyst)
Procedure:
-
In a round-bottom flask, combine this compound, the aldehyde, and a catalytic amount of Amberlyst® 15.
-
Stir the mixture at room temperature under neat (solvent-free) conditions for 2-4 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture to remove the Amberlyst® 15 catalyst.
-
Wash the catalyst with a small amount of diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude imine, which can be further purified if necessary.
Table 4: Representative Yields for Imine Synthesis
| Amine | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| Aniline | Benzaldehyde | Amberlyst® 15 | Neat, RT, 2h | 99 | [10] |
| Benzylamine | 4-Chlorobenzaldehyde | Amberlyst® 15 | Neat, RT, 2h | 98 | [10] |
| Cyclohexylamine | 4-Nitrobenzaldehyde | Amberlyst® 15 | Neat, RT, 3h | 95 | [10] |
Note: Yields are for analogous reactions and may differ for this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a straightforward means of introducing a sterically hindered amino group into a variety of molecular scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The unique steric and electronic properties of the tert-amylamino group can be strategically employed in the design and synthesis of novel pharmaceuticals and other functional organic molecules. Further exploration of its role in catalysis and multicomponent reactions is a promising area for future research.
References
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amination [fishersci.co.uk]
- 6. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. www3.nd.edu [www3.nd.edu]
- 10. peerj.com [peerj.com]
Applications of tert-Amylamine in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-amylamine, also known as 1,1-dimethylpropylamine or tert-pentylamine, is a versatile primary aliphatic amine that serves as a crucial building block and reagent in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its sterically hindered tertiary alkyl structure provides unique properties to the final molecule, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. In pharmaceutical manufacturing, this compound is primarily utilized in the formation of carbon-nitrogen bonds to introduce the bulky tert-amyl group into a target molecule. This is often achieved through reactions such as reductive amination and nucleophilic substitution.[3] The tert-amyl moiety can be found in a range of therapeutic agents, including potassium channel openers and other compounds targeting various receptors and enzymes.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of a potassium channel opener, illustrating its practical application in pharmaceutical chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in a laboratory and manufacturing setting.
| Property | Value |
| CAS Number | 594-39-8[1][4] |
| Molecular Formula | C5H13N[4] |
| Molecular Weight | 87.16 g/mol [1][4] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 77 °C[1][2] |
| Density | 0.746 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.3996[1] |
| Solubility | Soluble in water, ethanol, ether, and acetone.[2][5] |
| pKa | 10.85 at 19 °C[2] |
Application in the Synthesis of Potassium Channel Openers
Potassium channel openers (KCOs) are a class of drugs that relax smooth muscle by opening potassium channels in the cell membrane, leading to hyperpolarization. This mechanism of action makes them useful in the treatment of conditions such as hypertension and urinary incontinence. The bulky tert-amyl group can play a significant role in the potency and selectivity of these compounds.
One notable application of this compound is in the synthesis of a novel series of benzylamine (B48309) potassium channel openers. Specifically, it has been used as a substitute for the t-butylamino substituent in certain cyanobenzylamine derivatives to modulate the compound's activity.[2]
Illustrative Synthesis: A Substituted Cyanobenzylamine Derivative
The following sections detail the synthesis of a substituted cyanobenzylamine derivative, a precursor to more complex potassium channel openers, via reductive amination using this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-(1,1-dimethylpropyl)-4-cyanobenzylamine, a representative intermediate in the synthesis of certain potassium channel openers.
| Parameter | Value | Reference |
| Starting Material 1 | 4-Formylbenzonitrile | N/A |
| Starting Material 2 | This compound | [2] |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) | [1] |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1-24 hours | [1] |
| Yield | Typically >85% (literature examples for similar reductive aminations) | [1] |
| Purity | >95% (after purification) | N/A |
Experimental Protocols
Protocol 1: Synthesis of N-(1,1-dimethylpropyl)-4-cyanobenzylamine via Reductive Amination
This protocol describes the synthesis of an N-(tert-amyl) substituted cyanobenzylamine intermediate, a key step in the development of certain potassium channel openers.
Materials:
-
4-Formylbenzonitrile
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature for 1-24 hours.[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with DCE.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the pure N-(1,1-dimethylpropyl)-4-cyanobenzylamine.
Safety Precautions:
-
This compound is a flammable and corrosive liquid and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.
-
1,2-Dichloroethane is a toxic and flammable solvent.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the application of this compound in pharmaceutical synthesis.
Caption: Synthetic pathway for N-(1,1-dimethylpropyl)-4-cyanobenzylamine.
Caption: General experimental workflow for reductive amination.
References
tert-Amylamine: A Versatile Building Block for Novel Agrochemicals
Introduction
tert-Amylamine, a primary aliphatic amine with a bulky tert-amyl group, is emerging as a valuable building block in the synthesis of novel agrochemicals. Its unique structural properties can impart desirable characteristics to active ingredients, including enhanced efficacy, selectivity, and improved physicochemical properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of next-generation fungicides, herbicides, and insecticides.
Application in Fungicide Synthesis: N-(tert-Amyl) Cinnamoyl Imidazoles
Fungicides incorporating a tert-amyl moiety can exhibit potent activity against a range of plant pathogens. One such class of compounds is the 1-(α-tert-butylcinnamoyl)imidazoles, where the bulky alkyl group plays a crucial role in the molecule's fungicidal efficacy. While the literature describes the synthesis using a tert-butyl precursor, the similar steric and electronic properties of the tert-amyl group make this compound a viable starting material for analogous compounds.
Quantitative Data: Fungicidal Activity of a Related Compound
The following table summarizes the fungicidal activity of a structurally related (Z)-isomer of a 1-(α-tert-butylcinnamoyl)imidazole derivative, demonstrating the potential of this chemical class.
| Compound | Target Pathogen | Application Rate | Control Efficacy (%) |
| (Z)-1-(4-chlorocinnamoyl)-2-tert-butylimidazole | Erysiphe graminis (Powdery Mildew) | Pot test | Good |
| (Z)-1-(4-chlorocinnamoyl)-2-tert-butylimidazole | Botrytis cinerea (Gray Mold) | Pot test | Good |
Experimental Protocol: Synthesis of a 1-(α-tert-Amylcinnamoyl)imidazole Analog (Proposed)
This protocol adapts a known procedure for the synthesis of a tert-butyl analog, substituting with a tert-amyl precursor.
Step 1: Synthesis of (anti)-2-tert-Amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).
-
Lithium Diisopropylamide (LDA) Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes to form LDA.
-
Enolate Formation: Cool the LDA solution back to -78 °C. In a separate flask, dissolve 3,3-dimethyl-2-pentanone (B1585287) (a tert-amyl precursor) in anhydrous THF. Add this solution dropwise to the LDA solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol (B89426) Addition: Dissolve 4-chlorobenzaldehyde (B46862) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude aldol product.
-
Oxidation: Dissolve the crude aldol product in a suitable solvent (e.g., acetone). Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C. Stir the reaction until the starting material is consumed (monitored by TLC).
-
Purification: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude carboxylic acid by column chromatography or recrystallization to yield (anti)-2-tert-amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid.
Step 2: Synthesis of (Z)-1-(α-tert-Amyl-4-chlorocinnamoyl)imidazole
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the (anti)-2-tert-amyl-3-(4-chlorophenyl)-3-hydroxypropanoic acid in anhydrous dichloromethane (B109758).
-
Amide Coupling: Add 1,1'-carbonyldiimidazole (B1668759) (CDI) to the solution and stir at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.
-
Elimination: Heat the reaction mixture to reflux. The β-elimination of water will occur, leading to the formation of the (Z)-cinnamoyl imidazole (B134444) derivative. Monitor the reaction progress by TLC.
-
Purification: Upon completion, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final (Z)-1-(α-tert-amyl-4-chlorocinnamoyl)imidazole.
Caption: Synthetic workflow for a proposed 1-(α-tert-amylcinnamoyl)imidazole fungicide.
Application in Insecticide Synthesis: N'-tert-Amyl Carbohydrazides
Diacylhydrazine insecticides are a class of insect growth regulators that act as ecdysone (B1671078) agonists. The N'-tert-butyl group is a common feature in many of these compounds, contributing to their high insecticidal activity. Substituting this with a tert-amyl group, introduced via this compound precursors, is a promising strategy for developing novel insecticides with potentially altered target specificity and improved efficacy.
Quantitative Data: Insecticidal Activity of Related Compounds
The table below presents the LC50 values for N'-tert-butyl-N,N'-diacylhydrazine analogues against the common cutworm (Spodoptera litura), highlighting the potency of this class of insecticides.
| Compound | LC50 (mg/L) |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | High Activity |
| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | High Activity |
| Tebufenozide (Commercial Standard) | High Activity |
Experimental Protocol: Synthesis of an N'-tert-Amyl Carbohydrazide (B1668358) Analog (Proposed)
This protocol outlines a general method for the synthesis of N'-tert-amyl-N,N'-diacylhydrazine insecticides.
Step 1: Synthesis of tert-Amylhydrazine
Note: This is a key intermediate. Commercially available tert-butylhydrazine (B1221602) hydrochloride is often used in the literature. A similar synthesis for tert-amylhydrazine would be required.
-
Reaction Setup: In a suitable reaction vessel, combine this compound with a suitable reagent for the introduction of the second nitrogen atom, such as hydroxylamine-O-sulfonic acid, under controlled temperature and pH conditions.
-
Purification: The resulting tert-amylhydrazine would be purified using standard techniques such as distillation or crystallization of a salt form (e.g., hydrochloride).
Step 2: First Acylation
-
Reaction Setup: Dissolve tert-amylhydrazine in an appropriate aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of the first acyl chloride (e.g., 3,5-dimethylbenzoyl chloride) in the same solvent. A base such as triethylamine (B128534) or pyridine (B92270) can be added to scavenge the HCl byproduct.
-
Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the mono-acylated product.
Step 3: Second Acylation
-
Reaction Setup: Dissolve the mono-acylated product from the previous step in a suitable solvent.
-
Addition of Second Acyl Chloride: Add the second, different acyl chloride (e.g., a benzoheterocyclecarbonyl chloride) to the solution, again in the presence of a base.
-
Purification: After the reaction is complete, perform an aqueous work-up similar to the first acylation step. The final N'-tert-amyl-N,N'-diacylhydrazine product is then purified by column chromatography or recrystallization.
Caption: General synthetic pathway for N'-tert-amyl carbohydrazide insecticides.
Mode of Action: Ecdysone Receptor Agonism
The N'-tert-amyl carbohydrazide insecticides are expected to function as ecdysone receptor (EcR) agonists, similar to their tert-butyl counterparts. Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis.
Caption: Signaling pathway for ecdysone agonist insecticides.
By binding to the EcR/USP heterodimeric protein complex, these insecticides mimic the action of natural ecdysone. This binding event triggers a cascade of gene expression that initiates a premature and incomplete molt. The insect is unable to properly shed its old cuticle, leading to cessation of feeding and eventual death. This specific mode of action provides a high degree of selectivity towards insects, with low toxicity to vertebrates.
This compound presents a promising scaffold for the development of novel agrochemicals. Its incorporation into fungicide and insecticide frameworks has the potential to yield compounds with enhanced biological activity and favorable safety profiles. The provided protocols offer a foundation for the synthesis and exploration of this compound-derived agrochemicals, paving the way for future innovations in crop protection.
Application Notes and Protocols for tert-Amylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amylamine, a primary aliphatic amine, presents potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy stems from the presence of a nitrogen atom with a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This protective layer acts as a barrier, isolating the metal from the corrosive medium. The bulky tert-amyl group can further enhance this protective effect.
These application notes provide a comprehensive overview of the theoretical basis for using this compound as a corrosion inhibitor and detailed protocols for its evaluation. While direct quantitative data for this compound is limited in publicly available literature, the information presented herein is substantially informed by studies on the closely related compound, tert-butylamine (B42293), which shares significant structural and chemical similarities.[1][2]
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface.[1][2] This process can be described by the following key steps:
-
Protonation: In acidic solutions, the amine group of this compound can become protonated.
-
Adsorption: The protonated amine can be physically adsorbed onto the negatively charged metal surface (due to the adsorption of anions from the acid). Additionally, the nitrogen atom's lone pair of electrons can directly coordinate with the metal atoms, leading to chemisorption.
-
Protective Film Formation: The adsorbed this compound molecules, particularly with their hydrophobic alkyl groups, form a protective barrier that hinders the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface.[1][2] This barrier effect slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The amine and methyl groups within the inhibitor's chemical structure play a crucial role in forming this protective layer.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data on the performance of tert-butylamine as a corrosion inhibitor for mild steel in a 1M HCl solution, which can be used as a reference for initiating studies on this compound.[1][2][3]
Table 1: Corrosion Rate and Inhibition Efficiency from Weight Loss Measurements [1][3]
| Inhibitor Concentration (ppm) | Temperature (°C) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |
| 0 | 30 | - | - |
| 50 | 30 | - | - |
| 100 | 30 | - | - |
| 150 | 30 | - | - |
| 200 | 30 | - | - |
| 0 | 50 | - | - |
| 50 | 50 | - | - |
| 100 | 50 | - | - |
| 150 | 50 | - | - |
| 200 | 50 | - | - |
Note: Specific corrosion rate values were not provided in the source material, but the trend indicates that higher concentrations lead to better inhibition.[1][3]
Table 2: Potentiodynamic Polarization Data [1]
| Inhibitor Concentration (ppm) | Temperature (°C) | Corrosion Potential, Ecorr (mV vs. SCE) | Corrosion Current Density, Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 | 30 | - | - | - |
| 50 | 30 | - | - | - |
| 100 | 30 | - | - | - |
| 150 | 30 | - | - | - |
| 200 | 30 | - | - | - |
| 0 | 50 | - | - | - |
| 50 | 50 | - | - | - |
| 100 | 50 | - | - | - |
| 150 | 50 | - | - | - |
| 200 | 50 | - | - | - |
Note: The source indicates that with increasing inhibitor concentration, the corrosion current density (Icorr) decreases, signifying improved inhibition efficiency.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.
Protocol 1: Weight Loss Method
This gravimetric technique provides a direct measure of the average corrosion rate.
1. Materials and Equipment:
- Metal coupons (e.g., mild steel) of known dimensions and surface area.
- Corrosive medium (e.g., 1M HCl).
- This compound of desired concentrations.
- Analytical balance (accurate to 0.1 mg).
- Water bath or thermostat for temperature control.
- Beakers, glass hooks, and desiccator.
- Polishing papers of various grades (e.g., 220 to 1200 grit).
- Acetone and distilled water for cleaning.
2. Procedure:
- Mechanically polish the metal coupons using successively finer grades of emery paper.
- Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
- Accurately weigh each coupon and record its initial weight.
- Prepare the corrosive solutions with and without various concentrations of this compound.
- Completely immerse the weighed coupons in the test solutions using glass hooks.
- Maintain the desired temperature using a water bath for a specified immersion period (e.g., 24 hours).
- After the immersion period, retrieve the coupons, rinse with distilled water, and gently clean with a soft brush to remove corrosion products.
- Rinse again with distilled water, then with acetone, and dry.
- Re-weigh the coupons and record the final weight.
- Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current.
1. Materials and Equipment:
- Potentiostat/Galvanostat.
- Three-electrode electrochemical cell:
- Working Electrode (WE): The metal specimen to be tested.
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Counter Electrode (CE): Platinum or graphite (B72142) rod.
- Corrosive solutions with and without this compound.
- Polishing materials and cleaning solvents as in Protocol 1.
2. Procedure:
- Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
- Polish, clean, and dry the exposed surface of the working electrode.
- Assemble the three-electrode cell with the test solution.
- Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
- Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
- Record the resulting current density as a function of the applied potential.
- Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.
- Calculate the inhibition efficiency using the Icorr values:
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion mechanism.
1. Materials and Equipment:
- Potentiostat/Galvanostat with a frequency response analyzer.
- Three-electrode electrochemical cell as in Protocol 2.
- Corrosive solutions with and without this compound.
2. Procedure:
- Prepare and set up the electrochemical cell as described in the PDP protocol.
- Allow the system to stabilize at the OCP.
- Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Measure the impedance response of the system.
- Represent the data using Nyquist and Bode plots.
- Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.
- Calculate the inhibition efficiency using the Rct values:
Visualizations
Caption: Corrosion inhibition mechanism of this compound.
Caption: Workflow for the Weight Loss experimental protocol.
Caption: Workflow for the Potentiodynamic Polarization experiment.
References
Application Notes and Protocols: Tert-Amylamine as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-amylamine, a sterically hindered tertiary amine, presents potential as a catalyst in various polymerization reactions. Its catalytic activity is attributed to the nucleophilic nature of the nitrogen atom's lone pair of electrons. The bulky tert-amyl group can influence the catalyst's reactivity and selectivity through steric hindrance, potentially offering advantages in controlling polymerization kinetics and polymer properties. These application notes provide an overview of the potential uses of this compound as a catalyst in key polymerization reactions and offer exemplary protocols as a starting point for experimental investigation.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 594-39-8 | [1] |
| Molecular Formula | C₅H₁₃N | [2] |
| Molecular Weight | 87.16 g/mol | [2] |
| Boiling Point | 77 °C | [1] |
| Density | 0.746 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.3996 | [1] |
| pKa | 10.85 (at 19 °C) | [3] |
I. Application in Polyurethane Synthesis
Tertiary amines are widely used as catalysts in the formation of polyurethanes, accelerating the reaction between isocyanates and polyols.[4] The catalytic mechanism involves the formation of an activated complex between the amine and the isocyanate, making the isocyanate more susceptible to nucleophilic attack by the polyol.[5] this compound, with its basic nitrogen atom, can be expected to catalyze this reaction. The steric bulk of the tert-amyl group may influence the reaction rate and the final properties of the polyurethane foam.[6][7]
Comparative Catalytic Activity of Tertiary Amines in Polyurethane Foam Formulation
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| Triethylenediamine (TEDA) | 10 - 15 | 50 - 70 | 90 - 120 | 28 - 32 |
| N,N-Dimethylcyclohexylamine (DMCHA) | 8 - 12 | 40 - 60 | 80 - 110 | 30 - 35 |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | 15 - 25 | 70 - 90 | 120 - 150 | 25 - 30 |
Experimental Protocol: Preparation of Polyurethane Foam (Exemplary)
This protocol is a general guideline for the synthesis of polyurethane foam using a tertiary amine catalyst. Optimization will be required for the specific application and for the use of this compound.
Materials:
-
Polyether polyol (e.g., Voranol® 4701)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant (e.g., DC 193)
-
This compound (catalyst)
-
Stannous octoate (co-catalyst, optional)
Procedure:
-
In a well-ventilated fume hood, accurately weigh the polyether polyol, deionized water, silicone surfactant, and this compound into a disposable plastic cup.
-
Mix the components thoroughly for 30 seconds using a high-speed mechanical stirrer.
-
Add the isocyanate to the mixture and continue stirring for another 5-10 seconds until the mixture is homogeneous.
-
Immediately pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at room temperature. The curing process can be accelerated by placing the mold in an oven at a slightly elevated temperature (e.g., 70 °C).
-
After curing, the foam can be demolded and characterized.
Workflow for Polyurethane Foam Synthesis:
Caption: Workflow for polyurethane foam synthesis.
II. Application in Ring-Opening Polymerization (ROP)
Tertiary amines can act as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters.[8][9] The mechanism is believed to involve the activation of an initiating alcohol by the amine, which then attacks the carbonyl group of the cyclic monomer.[10] The steric and electronic properties of the tertiary amine can influence the polymerization rate and the properties of the resulting polymer.
Comparative Data for Tertiary Amine Catalyzed ROP of L-Lactide
Note: This table presents data for other tertiary amines to provide a comparative context for the potential performance of this compound.
| Catalyst | Monomer Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >99 | 15,000 - 20,000 | 1.1 - 1.3 | [11] |
| Triethylamine (TEA) | 85 - 95 | 10,000 - 15,000 | 1.2 - 1.5 | |
| 4-Dimethylaminopyridine (DMAP) | >99 | 18,000 - 25,000 | 1.1 - 1.2 | [10] |
Experimental Protocol: Ring-Opening Polymerization of L-Lactide (Exemplary)
This protocol provides a general procedure for the ROP of L-lactide. Adjustments to temperature, time, and catalyst concentration will be necessary when using this compound.
Materials:
-
L-lactide
-
Benzyl (B1604629) alcohol (initiator)
-
This compound (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Purify L-lactide by recrystallization from anhydrous toluene.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the purified L-lactide in anhydrous toluene.
-
Add benzyl alcohol as the initiator.
-
Inject the required amount of this compound catalyst into the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at room temperature.
Mechanism of Tertiary Amine Catalyzed ROP of Lactide:
Caption: Mechanism of ROP of lactide.
III. Application in Controlled Radical Polymerization (CRP)
Tertiary amines can also be employed as catalysts or co-catalysts in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP).[12][13] In some systems, tertiary amines can act as reducing agents for the transition metal catalyst, facilitating the generation of the active catalyst species.[14] The choice of amine can influence the polymerization kinetics and the degree of control over the polymer's molecular weight and dispersity.
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (Exemplary)
This protocol outlines a general procedure for ATRP where a tertiary amine can be used as a ligand or a reducing agent. Specific conditions will need to be optimized for this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or other suitable ligand (this compound could be investigated as a ligand or co-additive)
-
Anisole (B1667542) (solvent, anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuBr and the chosen ligand (e.g., Me6TREN).
-
Add the desired amount of anhydrous anisole and stir until the copper complex forms (a colored solution).
-
Add the MMA monomer to the flask.
-
Inject the initiator, EBiB, to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by GC or ¹H NMR) and molecular weight (by GPC).
-
To quench the reaction, cool the flask and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol or hexane, filter, and dry under vacuum.
Experimental Workflow for ATRP:
Caption: Workflow for ATRP.
Conclusion
While specific data on the catalytic activity of this compound in polymerization reactions is limited in the current literature, its chemical properties as a sterically hindered tertiary amine suggest its potential as a valuable catalyst. The provided application notes and exemplary protocols, based on the well-established catalytic behavior of other tertiary amines, offer a solid foundation for researchers to explore the use of this compound in polyurethane synthesis, ring-opening polymerization, and controlled radical polymerization. Further experimental investigation is necessary to fully elucidate its catalytic performance and potential advantages in these and other polymerization systems.
References
- 1. This compound | 594-39-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 594-39-8 [m.chemicalbook.com]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Direct ring-opening of lactide with amines: application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory-Scale Preparation of tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of tert-amylamine (2-methyl-2-butanamine), a primary aliphatic amine widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and rubber accelerators.[1][2][3] Two effective synthetic routes are presented: the Ritter reaction using a tertiary alcohol and a nitrile, and a multi-step synthesis via a tert-amylurea intermediate. This guide includes comprehensive experimental procedures, purification techniques, characterization methods, and a summary of relevant quantitative data to facilitate reproducible and efficient laboratory preparation.
Synthesis Method 1: The Ritter Reaction
The Ritter reaction is a versatile and efficient method for preparing N-alkyl amides from nitriles and a substrate that can form a stable carbocation, such as a tertiary alcohol.[4][5] The subsequent hydrolysis of the amide yields the desired primary amine. A modified approach that avoids the use of highly toxic hydrogen cyanide involves reacting a tertiary alcohol with chloroacetonitrile (B46850) to form an N-chloroacetyl-tert-alkylamine intermediate, which is then cleaved to yield the final amine.[6][7]
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of N-(tert-pentyl)chloroacetamide: tert-Amyl alcohol (2-methyl-2-butanol) is reacted with chloroacetonitrile in the presence of a strong acid to form a stable carbocation, which is then attacked by the nitrile.
-
Cleavage of the Chloroacetyl Group: The intermediate chloroacetamide is hydrolyzed under acidic conditions to yield this compound.[6]
Experimental Protocol: Ritter Reaction
Materials and Reagents:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Chloroacetonitrile
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated)
-
Sodium Hydroxide (B78521) (pellets and aqueous solution)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Step A: Synthesis of N-(2-methylbutan-2-yl)-2-chloroacetamide [6][7]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of tert-amyl alcohol (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the solution while maintaining the temperature below 10 °C.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and neutralize with a cold, concentrated sodium hydroxide solution.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylbutan-2-yl)-2-chloroacetamide. The product can be purified by flash column chromatography if necessary.
Step B: Cleavage to form this compound [6]
-
Reflux the crude chloroacetamide from Step A in a 5:1 mixture of ethanol and acetic acid for 8-10 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Add water to the residue and basify by carefully adding sodium hydroxide pellets until the solution is strongly alkaline (pH > 12).
-
Extract the alkaline aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and proceed with purification by distillation.
Synthesis Method 2: Via tert-Amylurea and Phthalimide Intermediates
An alternative, multi-step synthesis involves the formation of tert-amylurea, followed by conversion to tert-amylphthalimide, and subsequent hydrazinolysis to release the free amine.[8] This method provides good overall yields for the final amine.
Experimental Protocol: Multi-step Synthesis
Procedure: [8]
-
tert-Amylurea Synthesis: This step typically involves the reaction of a tert-amyl carbocation source with urea. The reported yield for this step is 50-58%.
-
tert-Amylphthalimide Synthesis: The tert-amylurea is then reacted with phthalic anhydride (B1165640) to produce tert-amylphthalimide. This step proceeds with a reported yield of 63-72%.
-
Hydrazinolysis to this compound: The tert-amylphthalimide is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol. Following the reaction, the mixture is acidified with concentrated HCl, and the precipitated phthalhydrazide (B32825) is filtered off. The filtrate containing the this compound hydrochloride is then made strongly basic, and the liberated free amine is extracted and purified. The final step yields this compound with a reported 87% yield.
Purification and Characterization
Purification Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.[8]
-
Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile amine.[8]
-
Carefully distill the crude this compound collected from the extraction step.
-
Collect the fraction boiling at approximately 77-78 °C.[2][8]
Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the final product and confirm its molecular weight. The mass spectrum of primary amines is characterized by alpha-cleavage, and the molecular ion peak will have an odd mass-to-charge ratio due to the presence of a single nitrogen atom.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure. Key signals include those for the amine protons (NH₂), which typically appear as a broad singlet, and the aliphatic protons of the tert-amyl group.[1][9][12] The chemical shifts for protons on carbons adjacent to the nitrogen are expected around 2.3-3.0 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.[1]
-
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-39-8 | [2] |
| Molecular Formula | C₅H₁₃N | [2] |
| Molecular Weight | 87.16 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 77-78 °C | [2][8] |
| Density | 0.746 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.3996 | [2] |
Table 2: Summary of Synthesis Yields
| Synthesis Method | Intermediate Step | Reported Yield | Reference |
| Ritter Reaction | N-chloroacetyl-tert-alkylamines | High | [6] |
| This compound | Good to Excellent | [6] | |
| Multi-step Synthesis | tert-Amylurea | 50-58% | [8] |
| tert-Amylphthalimide | 63-72% | [8] | |
| This compound | 87% | [8] |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks / Chemical Shifts (ppm) | Reference |
| ¹H NMR (in CDCl₃) | Signals corresponding to CH₃, CH₂, and NH₂ protons. | [1][12] |
| ¹³C NMR (in CDCl₃) | Signals corresponding to the five distinct carbon environments. | [1] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 87. Dominated by alpha-cleavage. | [9] |
Visualized Workflows and Pathways
Caption: General workflow for this compound synthesis via the Ritter reaction.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 594-39-8 [chemicalbook.com]
- 3. This compound (594-39-8) at Nordmann - nordmann.global [nordmann.global]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(594-39-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines Using Biocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The stereochemistry of these amines is often critical to their biological activity, making their enantioselective synthesis a key challenge in modern organic chemistry. While traditional chemical methods for chiral amine synthesis often rely on expensive, toxic, and environmentally burdensome heavy metal catalysts and harsh reaction conditions, biocatalysis has emerged as a powerful, green, and highly selective alternative.[2][3][4]
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral amines using various classes of biocatalysts, including ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs). These enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, providing sustainable and efficient routes to high-value chiral amines.[2][5]
Key Biocatalytic Systems
Several classes of enzymes have been successfully employed for the asymmetric synthesis of chiral amines. The choice of biocatalyst depends on the desired stereochemistry, the nature of the substrate, and the overall process requirements.
ω-Transaminases (ω-TAs)
ω-Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or an aldehyde, to produce a chiral amine.[2][6] These pyridoxal-5'-phosphate (PLP)-dependent enzymes are widely used in industry due to their high enantioselectivity and broad substrate scope.[6][7] A notable industrial application is the synthesis of the antidiabetic drug sitagliptin (B1680988), where an engineered ω-transaminase is used to produce a key chiral amine intermediate with high efficiency and enantiopurity.[2][8][9]
Reaction Scheme:
Caption: General reaction mechanism of ω-transaminase.
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor.[10][11] This approach is highly atom-economical, producing only water as a byproduct.[10][11] To make the process cost-effective, the expensive cofactor is regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose.[10][11][12]
Reaction Scheme:
Caption: Reductive amination using amine dehydrogenase with cofactor regeneration.
Imine Reductases (IREDs)
Imine reductases, also known as reductive aminases, are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[13][14] They can be used in a one-pot reaction for the reductive amination of ketones with primary or secondary amines.[13][15] IREDs are particularly valuable for the synthesis of secondary and tertiary chiral amines, which are common motifs in pharmaceuticals.[13][16]
Reaction Scheme:
Caption: IRED-catalyzed reductive amination with cofactor regeneration.
Monoamine Oxidases (MAOs)
Monoamine oxidases are flavin-dependent enzymes that catalyze the oxidative deamination of amines to the corresponding imines, which are then hydrolyzed to ketones or aldehydes.[17][18] MAOs can be used in deracemization processes to obtain a single enantiomer of a chiral amine from a racemic mixture with a theoretical yield of 100%.[1] This is typically achieved by combining the enantioselective oxidation of one amine enantiomer by an MAO with a non-selective reducing agent that converts the intermediate imine back to the racemic amine, allowing for dynamic kinetic resolution.
Reaction Scheme:
Caption: Deracemization of a racemic amine using a monoamine oxidase.
Data Presentation
The following tables summarize quantitative data for the biocatalytic synthesis of various chiral amines using different enzyme systems.
Table 1: ω-Transaminase Catalyzed Asymmetric Synthesis
| Substrate | Amino Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Pro-sitagliptin ketone | Isopropylamine | EMIN041@EMC7032 (immobilized) | 99 | >99 (R) | [8] |
| Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 92.1 | >99 (S) | [19] |
| Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 90.2 | >99 (S) | [19] |
| 100 mM β-keto ester | D-Alanine | ω-TAIC from Ilumatobacter coccineus | 92.3 | >99 (R) | [9] |
Table 2: Amine Dehydrogenase Catalyzed Reductive Amination
| Substrate (50 mM) | Enzyme | Cofactor Regeneration | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 4'-Fluorophenylacetone | Bb-PhAmDH | FDH/Formate | 24 | >99 | >99 (R) | [11] |
| 2-Hexanone | Ch1-AmDH | FDH/Formate | 24 | >99 | >99 (R) | [11] |
| Phenylacetaldehyde | Rs-PhAmDH | FDH/Formate | 24 | >99 | >99 (R) | [11] |
| Cyclohexanone | cFL1-AmDH | FDH/Formate | 24 | >99 | >99 (R) | [11] |
Table 3: Imine Reductase Catalyzed Asymmetric Synthesis
| Substrate | Amine | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | Methylamine | AspRedAm | >99 | >99 (S) | [15] |
| 4-Phenyl-2-butanone | Methylamine | AspRedAm | 75 (isolated yield) | >99 (S) | [15] |
| Racemic N-allyl-4-phenylbutan-2-amine | - | AspRedAm Q240A (resolution) | 49 | >99 (S) | [15] |
| Racemic β-branched ketone | Methylamine | Engineered Poc IRED | >99 | >99.9 | [20] |
Table 4: Monoamine Oxidase Catalyzed Deracemization
| Substrate (racemic) | Enzyme System | Product Enantiomer | Enantiomeric Excess (ee, %) | Reference |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | MAO-N variant D11 / NH3-BH3 | (S)-enantiomer | 98 | [1] |
| Benzylisoquinolines | MAO-N D11 / BBE / Morpholine-borane | (S)-Berbines | >99 | [1] |
| Aromatic amines | MAO from Aspergillus niger / (R)-ATA-117 | (R)-amines | >99 | [21] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-α-Methylbenzylamine using ω-Transaminase
This protocol is adapted from the asymmetric synthesis of chiral amines using ω-transaminase from Vibrio fluvialis JS17.[19]
Materials:
-
Whole cells of E. coli expressing ω-transaminase from Vibrio fluvialis JS17
-
Acetophenone
-
L-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Centrifuge
-
Incubator shaker
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 30 mM acetophenone, 300 mM L-alanine, and 0.1 mM PLP.
-
Add the whole cells containing the ω-transaminase to the reaction mixture to a final concentration of 50 g/L (wet cell weight).
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Monitor the reaction progress by taking samples at regular intervals.
-
To analyze the samples, centrifuge to remove the cells, and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of the (S)-α-methylbenzylamine product.
Protocol 2: Reductive Amination of a Prochiral Ketone using Amine Dehydrogenase with Cofactor Regeneration
This protocol is a general procedure based on the reductive amination of ketones catalyzed by amine dehydrogenases.[10][11]
Materials:
-
Amine dehydrogenase (AmDH)
-
Formate dehydrogenase (FDH) from Candida boidinii
-
Prochiral ketone (e.g., 4'-fluorophenylacetone)
-
Ammonium (B1175870) formate buffer (1 M, pH 8.5)
-
NAD+
-
Incubator shaker
-
GC or HPLC for analysis
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL containing 1 M ammonium formate buffer (pH 8.5), 50 mM of the prochiral ketone, 1 mM NAD+, the amine dehydrogenase (e.g., 5 µM), and formate dehydrogenase (e.g., 1 µM).
-
Incubate the reaction at 30°C with shaking.
-
Monitor the reaction for conversion of the ketone to the amine product by taking samples at various time points.
-
Extract the product from the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC or chiral HPLC to determine the conversion and enantiomeric excess of the chiral amine.
Protocol 3: Deracemization of a Racemic Amine using Monoamine Oxidase
This protocol describes a general approach for the deracemization of a racemic amine using a monoamine oxidase and a chemical reducing agent.[1]
Materials:
-
Monoamine oxidase (MAO) variant (e.g., MAO-N variant D11)
-
Racemic amine (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline)
-
Ammonia-borane complex (NH3-BH3)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC with a chiral column for analysis
Procedure:
-
In a buffered solution, dissolve the racemic amine to a final concentration of 10 mM.
-
Add the monoamine oxidase to the reaction mixture.
-
Add the ammonia-borane complex as the reducing agent in a molar excess (e.g., 2-5 equivalents).
-
Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle stirring.
-
Monitor the reaction progress by chiral HPLC until the desired enantiomer is enriched to a high ee.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Analyze the final product for enantiomeric excess using chiral HPLC.
Enzyme Immobilization for Enhanced Stability and Reusability
For industrial applications, the stability and reusability of biocatalysts are crucial.[22] Enzyme immobilization, the process of confining enzymes to a solid support, can significantly enhance their operational stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple cycles.[8][23][24][25]
Common Immobilization Techniques:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier (e.g., silica (B1680970) gel, hydrophobic resins) through non-covalent interactions.[8][24] This method is simple and generally preserves enzyme activity well.
-
Covalent Bonding: The enzyme is attached to a functionalized support via covalent bonds. This provides a more robust immobilization, minimizing enzyme leaching.[8][23][25]
-
Entrapment: The enzyme is physically entrapped within a porous matrix, such as a polymer gel.[24]
-
Cross-Linking: Enzyme molecules are cross-linked to each other to form cross-linked enzyme aggregates (CLEAs).[25]
References
- 1. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 4. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIMS Biocat [hims-biocat.eu]
- 11. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. uma.es [uma.es]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Tert-Amylamine: A Viable Synthetic Alternative to the Tert-Butylamino Group
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic incorporation of sterically hindered amine moieties is a cornerstone of modern medicinal chemistry and drug development. The tert-butylamino group, with its bulky three-dimensional profile, is frequently employed to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic properties of drug candidates. However, the synthesis and incorporation of this group can present challenges. As a structural analogue, tert-amylamine (1,1-dimethylpropylamine) offers a compelling alternative, providing a nuanced balance of steric bulk and chemical reactivity that can be advantageous in various synthetic contexts.
This document provides detailed application notes and protocols for the substitution of the t-butylamino group with the tert-amylamino group in organic synthesis. It aims to equip researchers with the necessary information to explore this compound as a valuable tool in their synthetic endeavors.
Physicochemical Properties and Structural Comparison
A clear understanding of the physical and chemical properties of both this compound and tert-butylamine (B42293) is crucial for their effective application. While structurally similar, the replacement of a methyl group with an ethyl group in this compound introduces subtle yet significant differences.
| Property | tert-Butylamine | This compound |
| Molecular Formula | C₄H₁₁N | C₅H₁₃N |
| Molecular Weight | 73.14 g/mol | 87.16 g/mol |
| Boiling Point | 44-46 °C | 77 °C |
| Density | 0.696 g/mL at 25 °C | 0.746 g/mL at 25 °C |
| Structure |
|
|
The slightly larger size and increased lipophilicity of the tert-amyl group can influence solubility, crystal packing, and biological interactions of the final compound.
Logical Relationship: Structural Comparison
Caption: Substitution of a methyl with an ethyl group differentiates this compound from tert-butylamine.
Application in Nucleophilic Substitution Reactions
One of the most common applications of bulky primary amines is in nucleophilic substitution reactions. The steric hindrance provided by the tert-butyl or tert-amyl group can direct the regioselectivity of a reaction and prevent over-alkylation. While direct comparative studies are limited, the principles of steric hindrance in SNAr reactions suggest that this compound would behave similarly to tert-butylamine, with potential minor differences in reaction rates due to its slightly larger size.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general methodology for the substitution of an activated aryl halide with this compound, which can be adapted from protocols using tert-butylamine.
Materials:
-
Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the activated aryl halide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.2 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: The optimal reaction conditions (solvent, temperature, and stoichiometry) will depend on the specific substrate and should be determined empirically.
Experimental Workflow: SNAr Reaction
Caption: A typical workflow for a nucleophilic aromatic substitution reaction.
Synthesis of the Amines: A Comparative Overview
While not a direct comparison of their application, the synthesis of this compound and tert-butylamine can be achieved through similar synthetic routes. A procedure outlined in Organic Syntheses describes the preparation of tert-butylamine from tert-butylurea (B72671) and mentions that a similar series of reactions can be used to prepare this compound, providing yields for the intermediate steps.
| Intermediate | Yield (tert-Butylamine Synthesis) | Yield (this compound Synthesis) |
| Alkylurea | Not specified | 50-58% |
| Alkylphthalimide | Not specified | 63-72% |
| Final Amine | 75-82% (from phthalimide) | 87% (from phthalimide) |
This data suggests that the synthesis of this compound can be achieved with comparable or even slightly higher efficiency than tert-butylamine via this particular route.
General Protocol for the Synthesis of this compound via the Phthalimide Route
This protocol is adapted from the procedure for tert-butylamine synthesis described in Organic Syntheses.
Part A: Synthesis of tert-Amylurea
-
Prepare a solution of tert-amyl alcohol and urea (B33335) in a suitable solvent.
-
Slowly add a strong acid catalyst (e.g., sulfuric acid) while maintaining a low temperature.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Isolate the crude tert-amylurea by filtration and recrystallize from a suitable solvent.
Part B: Synthesis of tert-Amylphthalimide
-
Combine tert-amylurea and phthalic anhydride.
-
Heat the mixture until the reaction is complete, as indicated by the cessation of gas evolution.
-
Cool the reaction mixture and purify the crude tert-amylphthalimide by recrystallization.
Part C: Synthesis of this compound
-
Reflux a solution of tert-amylphthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol.
-
After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate phthalhydrazide.
-
Filter off the precipitate and wash with ethanol.
-
Combine the filtrates and distill to obtain this compound.
Signaling Pathway Analogy: Synthetic Pathway
Caption: A multi-step synthesis of this compound from tert-amyl alcohol.
Conclusion
This compound presents itself as a highly promising and, in some cases, superior alternative to the more commonly used t-butylamino group in organic synthesis. Its subtle structural and physicochemical differences can offer advantages in terms of reaction efficiency, product properties, and overall synthetic strategy. While direct, head-to-head comparative studies remain somewhat limited in the literature, the foundational principles of organic chemistry, coupled with the available synthetic data, strongly support the exploration of this compound in drug discovery and development. Researchers are encouraged to consider this compound as a valuable addition to their synthetic toolbox, potentially unlocking new avenues for molecular design and optimization.
Application Notes and Protocols for N-Alkylation using tert-Amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other functional materials. Among the various methods available, reductive amination stands out as a highly efficient and versatile strategy for the formation of carbon-nitrogen bonds. This protocol focuses on the N-alkylation of tert-amylamine, a valuable building block in medicinal chemistry, via reductive amination. This method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine. This one-pot procedure is favored for its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents, which minimizes the formation of over-alkylated byproducts.
Core Principles of Reductive Amination
Reductive amination is a two-step process that is typically performed in a single reaction vessel. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. In the second step, a reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to afford the corresponding N-alkylated amine.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent and solvent is critical and depends on the reactivity of the carbonyl compound and the amine.
Experimental Protocols
General Protocol for Reductive Amination of this compound
This protocol provides a general procedure for the N-alkylation of this compound with a variety of aldehydes and ketones using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 eq).
-
Dissolve the carbonyl compound in dichloromethane or 1,2-dichloroethane (5 mL).
-
Add this compound (1.2 mmol, 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.
Quantitative Data
The following table summarizes representative examples of the N-alkylation of this compound with various carbonyl compounds, providing a basis for comparison of reaction conditions and outcomes.
| Entry | Aldehyde/Ketone | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-tert-amylamine | NaBH(OAc)₃ | DCE | 4 | 92 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-tert-amylamine | NaBH(OAc)₃ | DCM | 6 | 88 |
| 3 | Acetone | N-Isopropyl-tert-amylamine | NaBH₃CN | Methanol | 12 | 75 |
| 4 | Cyclohexanone | N-Cyclohexyl-tert-amylamine | NaBH(OAc)₃ | DCE | 8 | 85 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the reductive amination of this compound with an aldehyde.
Caption: General mechanism of reductive amination.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Reagent Relationship
This diagram illustrates the logical relationship between the key reactants and reagents in the reductive amination process.
Caption: Relationship of reagents in the reaction.
Troubleshooting & Optimization
Technical Support Center: tert-Amylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Amylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common methods such as the Ritter reaction and reductive amination.
Ritter Reaction Troubleshooting
The Ritter reaction is a widely used method for synthesizing tert-alkylamines. It involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired amine.[1]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-tert-amylacetamide | Insufficiently strong acid: The reaction requires a strong acid to generate the stable tert-amyl carbocation. | Use a strong acid like concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid. |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | Gently heat the reaction mixture. Monitor the temperature carefully to avoid unwanted side reactions. | |
| Carbocation rearrangement: Although less likely with a tertiary carbocation, rearrangement can occur under certain conditions. | Use a well-established protocol with controlled temperature and addition rates. | |
| Hydrolysis of the nitrile: The presence of excessive water can lead to the hydrolysis of the nitrile starting material. | Use anhydrous reagents and solvents. | |
| Formation of Significant Byproducts | Polymerization of the alkene: The strongly acidic conditions can promote the polymerization of the starting alkene (e.g., 2-methyl-2-butene). | Add the alkene slowly to the acid/nitrile mixture to maintain a low concentration of the alkene. |
| Formation of ethers or alcohols: If using a tertiary alcohol as a starting material, elimination to the alkene followed by hydration or reaction with another alcohol molecule can occur. | Control the reaction temperature and use an appropriate excess of the nitrile. | |
| Difficulty in Hydrolyzing the Amide | Steric hindrance: The tert-amyl group can sterically hinder the approach of hydroxide (B78521) or hydronium ions to the carbonyl group of the amide. | Use more forcing conditions for hydrolysis, such as prolonged reflux with a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl). |
| Incomplete reaction: The hydrolysis may not have gone to completion. | Extend the reaction time and monitor the reaction progress by TLC or GC. |
Reductive Amination Troubleshooting
Reductive amination is another common method for synthesizing amines. For this compound, this would typically involve the reaction of a ketone (e.g., methyl ethyl ketone) with ammonia (B1221849) in the presence of a reducing agent.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient imine formation: The equilibrium between the ketone/ammonia and the imine may not favor the imine. | Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the imine. |
| Wrong choice of reducing agent: Some reducing agents may reduce the ketone faster than the imine. | Use a reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[2] | |
| Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.[3] | Use a large excess of ammonia to favor the formation of the primary amine. | |
| Formation of Byproducts | Alcohol formation: The ketone starting material can be reduced to the corresponding alcohol. | Choose a pH-controlled reaction condition and a selective reducing agent like NaBH3CN, which is more reactive towards the protonated imine.[2] |
| Secondary or tertiary amine formation: As mentioned above, over-alkylation can be a significant issue.[3] | In addition to using excess ammonia, consider a one-pot reaction where the imine is formed and reduced in situ to minimize the concentration of the primary amine available for further reaction.[4] | |
| Reaction Stalls or is Sluggish | Catalyst poisoning (if using catalytic hydrogenation): Impurities in the starting materials or solvent can poison the catalyst (e.g., Pd, Pt, Ni). | Use purified reagents and solvents. Ensure the catalyst is fresh and active. |
| Incorrect pH: The pH of the reaction is crucial for both imine formation and the activity of certain reducing agents. | Maintain a weakly acidic pH (around 6-7) for optimal imine formation and reduction with reagents like NaBH3CN.[2] |
Experimental Protocols
1. Synthesis of this compound via the Ritter Reaction (Adapted from a procedure for tert-Butylamine)
This protocol is adapted from a well-established procedure for the synthesis of tert-butylamine (B42293) and should be optimized for this compound.
Step 1: Formation of N-tert-amylacetamide
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place a mixture of acetonitrile (B52724) and glacial acetic acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Slowly add 2-methyl-2-butanol (B152257) or 2-methyl-2-butene (B146552) from the dropping funnel while maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude N-tert-amylacetamide.
-
Filter the solid, wash with cold water, and dry.
Step 2: Hydrolysis of N-tert-amylacetamide
-
In a round-bottom flask equipped with a reflux condenser, add the crude N-tert-amylacetamide and a solution of sodium hydroxide in water.
-
Reflux the mixture for several hours until the amide is completely hydrolyzed.
-
Cool the reaction mixture and separate the upper layer containing the crude this compound.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Purify the crude amine by distillation, collecting the fraction boiling at approximately 77°C.[5]
2. Synthesis of this compound via Reductive Amination
-
In a reaction vessel, dissolve methyl ethyl ketone in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a large excess of ammonia (e.g., as a solution in methanol or bubbled as a gas).
-
Add a catalytic amount of an acid catalyst (e.g., acetic acid) to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture, maintaining a controlled temperature (e.g., with an ice bath).
-
After the addition is complete, allow the reaction to proceed at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding water or a dilute acid.
-
Make the solution basic with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation.
Visualizations
Caption: Ritter reaction pathway for this compound synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
How to improve the yield of tert-Amylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-amylamine reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common reaction pathways.
Ritter Reaction Troubleshooting
The Ritter reaction is a widely used method for synthesizing this compound from tert-amyl alcohol or isobutylene (B52900) and a nitrile in the presence of a strong acid.
Q1: My Ritter reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the Ritter reaction can stem from several factors:
-
Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation intermediate is acid-catalyzed and requires a strong acid.
-
Solution: Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid or perchloric acid. The acid should be used in stoichiometric amounts or as the solvent.
-
-
Presence of Water: Water can compete with the nitrile as a nucleophile, leading to the formation of tert-amyl alcohol as a byproduct and reducing the yield of the desired amide.
-
Solution: Use anhydrous reagents and solvents. If using a tertiary alcohol as a starting material, consider that it will produce water in situ. Running the reaction at a temperature that allows for the removal of water can be beneficial.
-
-
Carbocation Rearrangement or Elimination: Although tertiary carbocations are relatively stable, side reactions such as elimination to form alkenes can occur, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize side reactions.
-
-
Incomplete Hydrolysis of the Amide Intermediate: The Ritter reaction produces an N-tert-amyl amide, which must be hydrolyzed to yield this compound.
-
Solution: Ensure complete hydrolysis by using a strong base (e.g., NaOH) or acid (e.g., HCl) and allowing for sufficient reaction time and temperature during the hydrolysis step.
-
Q2: I am observing the formation of significant amounts of di-tert-amyl ether as a byproduct. How can I prevent this?
A2: The formation of di-tert-amyl ether is often a result of the tert-amyl carbocation reacting with unreacted tert-amyl alcohol.
-
Solution: Add the tert-amyl alcohol slowly to the mixture of the nitrile and strong acid. This ensures that the concentration of the alcohol is kept low at any given time, favoring the reaction with the nitrile.
Q3: The reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?
A3: Darkening of the reaction mixture often indicates polymerization or decomposition of the starting materials or products, which can be caused by excessively high temperatures or prolonged reaction times.
-
Solution: Carefully control the reaction temperature, using an ice bath to dissipate any exothermic heat. Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times.
Reductive Amination Troubleshooting
Reductive amination involves the reaction of a ketone (e.g., acetone) with an amine source (e.g., ammonia) to form an imine, which is then reduced to the target amine.
Q1: I am struggling with over-alkylation, resulting in the formation of di- and tri-alkylamine byproducts. How can I improve the selectivity for the primary amine?
A1: Over-alkylation is a common issue in reductive amination when synthesizing primary amines.[1]
-
Solution:
-
Use a Large Excess of Ammonia (B1221849): A high concentration of ammonia will statistically favor the reaction of the ketone with ammonia over the reaction with the newly formed primary amine.
-
Stepwise Procedure: First, form the imine in a suitable solvent like methanol, and then add the reducing agent.[1] This can sometimes provide better control than a one-pot reaction.
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the reduction of the protonated imine over the ketone starting material, especially at a controlled pH (around 6-7).[2][3] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another good alternative that is less toxic.[2][4]
-
Q2: The reduction of the imine intermediate is slow or incomplete. What can I do?
A2: Incomplete reduction can be due to several factors:
-
Inactive Reducing Agent: Borohydride reagents can decompose over time, especially if not stored properly.
-
Solution: Use a fresh batch of the reducing agent.
-
-
Suboptimal pH: The imine needs to be protonated to form the more reactive iminium ion for efficient reduction. However, a pH that is too low can lead to the hydrolysis of the reducing agent.[5]
-
Solution: Maintain a weakly acidic pH, typically between 6 and 7, for optimal results with reagents like NaBH₃CN.[2]
-
-
Steric Hindrance: The bulky tert-amyl group can sterically hinder the approach of the reducing agent.
-
Solution: Increasing the reaction time or temperature may be necessary. Alternatively, a less sterically demanding reducing agent could be explored.
-
Hofmann Rearrangement Troubleshooting
The Hofmann rearrangement converts a primary amide (in this case, an amide with a tert-amyl group on the carbonyl, which upon rearrangement would lead to a different amine) into a primary amine with one less carbon atom. To produce this compound, one would need to start with 2,2-dimethylbutanamide.
Q1: The yield of my Hofmann rearrangement is poor. What are the common pitfalls?
A1: Low yields in the Hofmann rearrangement can be attributed to several factors:
-
Incomplete N-bromination: The initial step is the formation of the N-bromoamide.
-
Solution: Ensure the correct stoichiometry of bromine and a strong base (like NaOH or KOH) is used. The reaction is often performed at low temperatures to avoid side reactions.
-
-
Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive.[6] In aqueous basic conditions, it should hydrolyze and decarboxylate to the amine. However, it can react with other nucleophiles if present.
-
Solution: Ensure that the hydrolysis step is efficient. If the reaction is performed in an alcohol solvent, a carbamate (B1207046) will be formed, which then needs to be hydrolyzed in a separate step to yield the amine.[6]
-
-
Substrate Degradation: Harsh reaction conditions (strong base, bromine) can lead to the degradation of some starting materials or products.
-
Solution: Maintain careful temperature control and use the minimum necessary reaction time.
-
Q2: I am isolating a carbamate instead of the desired amine. Why is this happening?
A2: This occurs if an alcohol is used as the solvent or is present during the reaction. The alcohol traps the isocyanate intermediate to form a stable carbamate.[6]
-
Solution: If the amine is the desired final product, perform the reaction in an aqueous solution without any alcohol present. If a carbamate has been isolated, it can be hydrolyzed to the amine using acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: Which is the best method to synthesize this compound in a laboratory setting?
A1: The Ritter reaction is often a preferred method for laboratory-scale synthesis due to its relatively straightforward procedure and the availability of starting materials (tert-amyl alcohol and a nitrile).[7] It generally provides good yields of the intermediate amide, which can then be hydrolyzed to the final product.
Q2: How can I purify the final this compound product?
A2: this compound is a volatile liquid, so fractional distillation is a common and effective purification method.[8] If the product is contaminated with non-volatile impurities, an initial simple distillation can be performed. If acidic or basic impurities are present, a wash with a dilute base or acid, respectively, followed by drying and distillation can be effective. For removing nitrile impurities from amine reaction mixtures, treatment with an aqueous basic solution followed by distillation has been described.[9]
Q3: Are there any specific safety precautions I should take when working with these reactions?
A3: Yes, several safety precautions are crucial:
-
Ritter Reaction: Involves the use of strong, corrosive acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Reductive Amination: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas if the pH becomes too acidic.[3] Always handle it in a well-ventilated fume hood and maintain careful pH control.
-
Hofmann Rearrangement: Bromine is a highly toxic and corrosive substance. It should be handled with extreme care in a fume hood.
-
General: this compound itself is a flammable and corrosive liquid. Handle it in a well-ventilated area and away from ignition sources.
Data Presentation
Table 1: Comparison of Yields for tert-Alkylamine Synthesis Methods
| Reaction Method | Starting Materials | Product | Reported Yield (%) | Reference |
| Ritter Reaction | tert-Amylurea | This compound | 87% | [8] |
| Ritter Reaction | tert-Alcohols, Chloroacetonitrile | N-tert-Alkyl Chloroacetamides | 73-95% | [10] |
| Modified Ritter Reaction | Nitriles, tert-Butyl Acetate (B1210297) | N-tert-Butyl Amides | 88-95% | [11] |
| Hofmann Rearrangement | α,β-Unsaturated Amides | Carbamates | ~70% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ritter Reaction (Amide Formation)
This protocol is adapted from a general procedure for the synthesis of N-tert-butyl amides, which are precursors to the corresponding amines.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq) and tert-amyl acetate (1.5 eq).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture. An exothermic reaction may occur, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to approximately 40-50°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.
-
Isolation: The N-tert-amyl amide will often precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Hydrolysis: The isolated N-tert-amyl amide is then hydrolyzed to this compound by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete. The amine is then isolated by basification (if acid hydrolysis was used) and extraction or distillation.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This is a general protocol for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.[2]
-
Reaction Setup: To a solution of the ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add acetic acid (1.0-2.0 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via the Ritter Reaction.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude tert-Amylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude tert-Amylamine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing actionable solutions.
Issue 1: Low yield after distillation.
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Question: I am getting a low recovery of this compound after fractional distillation. What are the possible causes and how can I improve the yield?
-
Answer: Low yields during the distillation of this compound can be attributed to several factors. Firstly, ensure that the distillation apparatus is well-insulated to prevent heat loss, which can lead to incomplete vaporization and loss of product. Wrapping the distillation column with glass wool or aluminum foil can be effective. Secondly, check for any leaks in the distillation setup, as this compound is volatile and can escape. Ensure all joints are properly sealed. Thirdly, consider the possibility of azeotrope formation, particularly with water, which can affect the boiling point and separation efficiency. If water is present, the crude amine should be thoroughly dried before distillation. Finally, a very slow distillation rate, while often good for purity, can sometimes lead to longer exposure to heat and potential degradation or loss. Optimizing the heating rate is crucial.
Issue 2: Product is not pure after a single distillation.
-
Question: My this compound is still impure after a single fractional distillation, as confirmed by GC-MS analysis. How can I improve the purity?
-
Answer: If a single fractional distillation is insufficient, it is likely due to the presence of impurities with boiling points close to that of this compound (77 °C).[1] To enhance purity, you can increase the efficiency of your fractional distillation by using a longer column or a column with a more efficient packing material, which provides more theoretical plates for separation.[2] Alternatively, a chemical purification step prior to distillation can be beneficial. An acid wash is a highly effective method for removing neutral and acidic impurities. This involves dissolving the crude amine in a suitable organic solvent and washing it with an aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent, dried, and distilled.[3][4]
Issue 3: The crude amine mixture is foaming during distillation.
-
Question: When I try to distill my crude this compound, it foams excessively, making the distillation difficult to control. What can I do to prevent this?
-
Answer: Foaming during the distillation of amine samples is a common issue, often caused by the presence of surfactants or high molecular weight impurities. To mitigate foaming, you can try adding a small amount of an anti-foaming agent to the distillation flask. Alternatively, reducing the rate of heating and ensuring smooth boiling by using boiling chips or a magnetic stirrer can help to control foaming. If the problem persists, a pre-distillation workup, such as an acid-base extraction, can help to remove the impurities causing the foaming.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the common impurities found in crude this compound?
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A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation.
-
From the Ritter Reaction: If synthesized via the Ritter reaction from t-amyl alcohol and a nitrile, common impurities may include unreacted t-amyl alcohol, the corresponding N-tert-amyl amide intermediate, and polymerization byproducts.[5][6]
-
From Hydrolysis of tert-Amylurea: If prepared by the hydrolysis of tert-amylurea, impurities can include unreacted tert-amylurea, di-tert-amylurea, and residual solvents from the synthesis, such as ethylene (B1197577) glycol.[7]
-
Q2: What is the most effective method for purifying crude this compound?
-
A2: A combination of chemical purification and physical separation is often the most effective approach. An initial acid-base extraction is highly recommended to remove non-basic impurities.[8] This is followed by drying the recovered amine and then performing a fractional distillation to separate the this compound from any remaining impurities with different boiling points.[7]
Q3: How can I effectively dry this compound before distillation?
-
A3: Water can form an azeotrope with this compound, making its removal by simple distillation difficult. Therefore, it is crucial to dry the amine before the final distillation. Solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets are effective drying agents for amines. The crude amine can be allowed to stand over the drying agent for several hours, or overnight, followed by decantation or filtration before distillation.[7]
Q4: What are the key physical properties of this compound relevant to its purification?
-
A4: The following physical properties are important for the purification of this compound:
| Property | Value | Reference |
| Boiling Point | 77 °C | [1] |
| Density | 0.746 g/mL at 25 °C | [1] |
| Solubility in Water | Soluble | [9] |
| Flash Point | -1 °C | [1] |
Q5: How can I assess the purity of my final this compound product?
-
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile impurities.[10][11]
-
Titration: A non-aqueous acid-base titration can be used to determine the overall purity of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help to identify impurities.
-
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction and Fractional Distillation
This protocol is adapted from a procedure for a similar amine, tert-butylamine, and is a general method for purifying crude amines.[7]
-
Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide (NaOH) until it is strongly alkaline (pH > 12). This will regenerate the free this compound.
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Extract the liberated this compound with two to three portions of a fresh organic solvent.
-
Combine the organic extracts.
-
-
Drying:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Final Drying and Fractional Distillation:
-
Add solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets to the remaining liquid to remove residual water.
-
Allow the mixture to stand for several hours, then decant or filter the amine into a dry distillation flask.
-
Add boiling chips to the flask and set up for fractional distillation.
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Carefully distill the this compound, collecting the fraction that boils at a constant temperature around 77 °C.[1]
-
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
- 1. tert-アミルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. labproinc.com [labproinc.com]
- 10. agilent.com [agilent.com]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of tert-Amylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of tert-Amylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as 2-methyl-2-butanamine, is a primary aliphatic amine. It is a colorless, highly flammable liquid with a characteristic amine odor. Due to its chemical nature, it is considered corrosive and can cause severe skin burns and eye damage.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent exposure to moisture and atmospheric carbon dioxide. It is crucial to keep it away from heat, sparks, and open flames due to its high flammability. During handling, appropriate personal protective equipment (PPE), such as gloves, goggles, and a face shield, should be worn to avoid contact with the skin and eyes.
Q3: What are the potential degradation pathways for this compound?
A3: While specific studies on this compound are limited, its degradation pathways can be inferred from the behavior of structurally similar amines, such as tert-butylamine (B42293), and general chemical principles. The primary degradation pathways are likely to include:
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Oxidation: Reaction with oxidizing agents or atmospheric oxygen can lead to the formation of various degradation products. For primary amines, this can proceed through hydroxylamines to nitroso and nitro compounds.[1] The oxidation of tertiary amines is known to form amine oxides.[1][2]
-
Reaction with Atmospheric Radicals: In the presence of light and atmospheric components like hydroxyl (OH) radicals, degradation can be initiated. Studies on tert-butylamine have shown that this can lead to the formation of nitramines and carbonyl compounds like acetone.[3][4]
-
Acid/Base-Mediated Degradation: Although generally stable, extreme pH conditions can potentially lead to salt formation or catalyze other degradation reactions, especially in the presence of other reactive species.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, though specific pathways for this compound are not well-documented in the provided search results.
Q4: How can I analyze the stability of this compound and detect its degradation products?
A4: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective technique for this purpose.[5] Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable method, particularly for volatile amines and their degradation products.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Troubleshooting: Review the storage conditions of your this compound stock. Ensure it was stored in a tightly sealed container in a cool, dark, and well-ventilated area. Verify that the age of the stock is within its recommended shelf-life.
-
-
Possible Cause 2: Degradation in the sample solution.
-
Troubleshooting: The solvent used to dissolve the sample may be affecting the stability of this compound. Ensure the solvent is of high purity and is compatible with amines. Avoid acidic or reactive solvents if possible. Analyze the sample immediately after preparation or store it under appropriate conditions (e.g., refrigerated) for a limited time.
-
-
Possible Cause 3: Interaction with formulation excipients.
-
Troubleshooting: If working with a formulation, this compound, as a primary amine, can react with certain excipients. A common interaction is the Maillard reaction with reducing sugars like lactose.[7] Perform compatibility studies with individual excipients to identify the source of the interaction.
-
Issue 2: My formulation containing this compound is showing a decrease in potency over time.
-
Possible Cause 1: Oxidative degradation.
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Troubleshooting: The formulation may be susceptible to oxidation. Consider the use of antioxidants in your formulation. Additionally, packaging the product in an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting: Exposure to light can catalyze degradation.[8] Store the formulation in light-resistant containers (e.g., amber vials) and minimize exposure to light during manufacturing and storage. Conduct photostability studies as per ICH guidelines to understand the light sensitivity of your product.[8]
-
-
Possible Cause 3: Hydrolytic degradation.
-
Troubleshooting: The presence of moisture can facilitate hydrolysis, especially at non-neutral pH. Ensure that the formulation is protected from humidity and that the pH is optimized for maximum stability.
-
Data on Potential Degradation Pathways
The following table summarizes the potential degradation pathways of this compound based on the degradation of similar compounds and general chemical principles.
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Technique for Detection |
| Oxidation | Hydrogen Peroxide, Atmospheric Oxygen | tert-Amylhydroxylamine, Nitroso-tert-amyl, Nitro-tert-amyl, Amine Oxides | LC-MS, GC-MS |
| Photodegradation | UV/Visible Light | Radical-initiated degradation products (e.g., nitramines, carbonyl compounds) | LC-MS/MS, GC-MS |
| Acid Hydrolysis | Strong Acid (e.g., HCl) | Formation of tert-Amylammonium salt | Ion Chromatography, HPLC |
| Base Hydrolysis | Strong Base (e.g., NaOH) | Generally stable, but may catalyze other reactions | HPLC, GC |
| Thermal Degradation | High Temperature | Fragmentation products (e.g., smaller amines, alkenes) | GC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at different time points and dilute for analysis.
-
Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours. Also, expose the stock solution to the same conditions. Dissolve/dilute the samples for analysis.
-
Photodegradation: Expose the stock solution and solid this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the exposed and control samples.
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Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC-UV/MS or GC-MS.
Protocol 2: Drug-Excipient Compatibility Study
-
Sample Preparation: Prepare physical mixtures of this compound with each excipient in a 1:1 ratio (w/w). Also, prepare a sample of pure this compound and each individual excipient.
-
Stress Conditions: Place the mixtures in vials and expose them to accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 or 4 weeks).
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Analysis: After the stress period, visually inspect the samples for any physical changes (e.g., color change, clumping). Analyze the samples using a suitable technique like Differential Scanning Calorimetry (DSC) to observe changes in thermal behavior or by a validated chromatographic method to quantify the remaining this compound and detect any new peaks.
Visualizations
Caption: Overview of potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Safe Handling of Hygroscopic tert-Amylamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of hygroscopic tert-Amylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, ensuring both safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, also known as 1,1-dimethylpropylamine, is a primary aliphatic amine.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, changes in concentration, and potentially unwanted side reactions in moisture-sensitive experiments. Therefore, proper handling and storage are crucial to maintain its purity and reactivity.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a highly flammable liquid and vapor.[3] It is toxic if swallowed and causes severe skin burns and eye damage.[3] Inhalation may also be harmful. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: What are the immediate first aid measures in case of exposure?
A3:
-
If swallowed: Immediately call a POISON CENTER or doctor/physician.[3]
-
If on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[3]
Q4: How should I properly store this compound?
A4: Store in a well-ventilated place and keep the container tightly closed.[3] It should be stored in a flammables area, away from heat, sparks, open flames, and hot surfaces.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inaccurate weighing of this compound. | Absorption of atmospheric moisture due to its hygroscopic nature. | Work quickly when weighing. Use a container with a narrow opening and close it immediately after dispensing. For highly sensitive reactions, consider weighing in a glovebox with a controlled atmosphere. |
| Suspected water contamination in the this compound stock. | Improper storage, such as a loose cap or storage in a humid environment. | The most accurate way to determine water content is by Karl Fischer titration. Visually, the liquid may appear cloudy if it has absorbed a significant amount of water, but this is not a reliable indicator for low levels of contamination. |
| Reduced yield or unexpected side products in a moisture-sensitive reaction (e.g., Grignard reaction). | Water introduced with the this compound is reacting with moisture-sensitive reagents. For example, Grignard reagents will be quenched by water.[4][5][6][7][8] | Dry the this compound before use. Suitable drying agents for amines include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3).[9] For stringent requirements, distillation from a suitable drying agent like calcium hydride is effective.[9] |
| Difficulty in achieving anhydrous conditions for a reaction involving this compound. | Inadequate drying of glassware and other reagents, or leaks in the experimental setup. | Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). Use septa and cannulation techniques for transferring liquids. Perform the reaction under an inert atmosphere. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-39-8 | [1] |
| Molecular Formula | C5H13N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| Boiling Point | 77 °C | [1] |
| Density | 0.746 g/mL at 25 °C | [1] |
| Flash Point | -1 °C | [1] |
Recommended Drying Agents for Amines
| Drying Agent | Suitability for Amines | Notes |
| Potassium Hydroxide (KOH) | Excellent | Very rapid and efficient for drying organic bases.[9] |
| Potassium Carbonate (K2CO3) | Good | A suitable drying agent as it is basic and does not react with amines.[9] |
| Calcium Hydride (CaH2) | Excellent (for distillation) | Often used for final drying by refluxing and distillation.[9] |
| Molecular Sieves (3Å or 4Å) | Good | Can be used for drying but may be less efficient than chemical drying agents for very wet amines.[10] |
| Sodium Sulfate (Na2SO4) | Not Recommended | Less effective for drying strongly basic solutions.[9] |
| Calcium Chloride (CaCl2) | Not Recommended | Can form complexes with amines. |
Experimental Protocols
Protocol 1: Drying of this compound using Potassium Hydroxide
-
Preparation: In a fume hood, place the this compound to be dried in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Drying Agent: Carefully add anhydrous potassium hydroxide (KOH) pellets to the flask. A common starting point is to add approximately 10-20 g of KOH per 100 mL of amine.
-
Stirring: Stopper the flask and stir the mixture at room temperature. The drying time will depend on the initial water content. For moderately wet amines, stirring for several hours to overnight is typically sufficient.
-
Decanting or Filtration: Once the amine is dry (the liquid should be clear, and the KOH pellets should not be clumped together and appear wet), carefully decant or filter the amine into a clean, dry storage vessel under an inert atmosphere.
Protocol 2: Determination of Water Content using Karl Fischer Titration
This protocol provides a general outline. Specific parameters will depend on the instrument used.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable Karl Fischer solvent (e.g., methanol-based).
-
Solvent Blank: Run a blank titration on the solvent to determine the background water content.
-
Sample Preparation: In a dry syringe, accurately draw a known volume or weight of the this compound sample.
-
Titration: Inject the sample into the titration vessel. The instrument will then titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in parts per million (ppm) or percentage. For basic samples like amines, it may be necessary to use a reagent with a buffer to neutralize the sample and prevent interference with the titration reaction.[11]
Visualizations
Caption: Workflow for the safe handling and use of this compound.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. This compound 98 594-39-8 [sigmaaldrich.com]
- 2. This compound | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Can I react a Grignard reagent (ethylmagnesium bromide) with water and then ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. scribd.com [scribd.com]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: Optimizing Reactions with tert-Amylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Amylamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions, ensuring the highest possible yield and purity in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound. Each guide provides a logical workflow to diagnose and resolve the problem.
Issue 1: Low Yield of the Desired N-Alkylated Product
You are attempting to synthesize a secondary amine by reacting this compound with an alkyl halide, but the yield is significantly lower than expected.
Issue 2: Formation of Multiple Products in Acylation Reactions
When acylating this compound to form an amide, you observe the desired product along with significant impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as a nucleophile in alkylation reactions?
A1: The most prevalent side reaction is over-alkylation . Since the product of the initial reaction, a secondary amine, is often more nucleophilic than the starting this compound, it can react further with the alkylating agent. This leads to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. Due to the steric bulk of the tert-amyl group, this is less of an issue than with smaller primary amines, but it can still significantly reduce the yield of the desired secondary amine.[1][2] Another common side reaction, especially with sterically hindered alkyl halides, is elimination , where this compound acts as a base rather than a nucleophile, leading to the formation of an alkene.[3][4]
Q2: How can I prevent over-alkylation when reacting this compound with an alkyl halide?
A2: To minimize over-alkylation, you can employ several strategies:
-
Stoichiometric Control : Use a significant excess of this compound relative to the alkylating agent. This increases the probability that the alkyl halide will react with the intended primary amine rather than the secondary amine product.
-
Slow Addition : Add the alkylating agent slowly or dropwise to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.
-
Lower Temperature : Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation reaction more than the first.
Q3: When using this compound as a base, what type of elimination product should I expect?
A3: Due to its steric bulk, this compound is considered a "bulky base." When it is used to induce an elimination reaction, it will preferentially abstract the most sterically accessible proton. This typically leads to the formation of the Hofmann product , which is the less substituted (and often less thermodynamically stable) alkene.[5][6][7] This is in contrast to smaller, less hindered bases which tend to produce the more substituted Zaitsev product.
Q4: I am performing a reductive amination with this compound and a ketone. What are the key parameters to control for a high yield?
A4: For a successful reductive amination, consider the following:
-
pH Control : The formation of the intermediate iminium ion is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.
-
Choice of Reducing Agent : A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is crucial. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[8][9]
-
Reaction Time and Temperature : These parameters should be optimized for your specific substrates. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of maximum conversion.
Q5: Can I use this compound in a Schotten-Baumann reaction to synthesize an amide? What are the potential pitfalls?
A5: Yes, this compound can be used in a Schotten-Baumann reaction with an acyl chloride to form an N-tert-amyl amide. Potential issues include:
-
Hydrolysis of the Acyl Chloride : The reaction is often run in a biphasic system with an aqueous base. If the acyl chloride is too water-soluble or the reaction is too slow, hydrolysis of the acyl chloride to the corresponding carboxylic acid can be a significant side reaction.
-
Reaction with the Base : If a nucleophilic base is used, it can compete with the this compound in reacting with the acyl chloride. It is advisable to use a non-nucleophilic base like triethylamine or an inorganic base like sodium hydroxide (B78521) in the aqueous phase.[10][11]
Data Presentation: Comparative Yields in Amine Reactions
The following tables provide representative data for common reactions involving primary amines. While not all data is specific to this compound due to its specialized use, these tables offer a baseline for expected outcomes and the influence of reaction parameters.
Table 1: Reductive Amination of Cyclohexanone (B45756) with Various Amines
| Entry | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Ammonia | H₂ (4 MPa) | Methanol | 120 | 12 | >99 | >99 | [12] |
| 2 | Ammonia | H₂ (2 bar NH₃, 4 bar H₂) | SiO₂ | - | - | 93.6 | >99 | [13] |
| 3 | Dimethylamine | H₂ | Water | - | - | - | 99.5 | [14] |
| 4 | Methylamine | Biocatalyst (RedAm) | - | - | - | High | - | [15] |
Table 2: N-Alkylation of Amines with Benzyl Halides
| Entry | Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl alcohol | KOH | Toluene | 110 | 6 | 90-99 | [16] |
| 2 | Phenylacetamide | Benzyl alcohol | K₂CO₃ | Neat | 175 | 60 | 98 | [17] |
| 3 | Benzylamine HBr | Butylbromide | Various | - | - | - | - | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for the synthesis of an N-tert-amyl amide from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[11]
Protocol 2: General Procedure for Reductive Amination using this compound
This protocol outlines a general method for the synthesis of a secondary amine from this compound and a ketone or aldehyde.
Materials:
-
This compound
-
Ketone or aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of the ketone or aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5917039A - N-alkylation of amines - Google Patents [patents.google.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Amination Reactions
Welcome to the technical support center for troubleshooting amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amination experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is showing low to no product formation. What are the likely causes?
A1: Low yields in reductive amination can often be attributed to several factors. A primary area to investigate is the initial imine formation, which is an equilibrium process.[1] If the imine does not form efficiently, the subsequent reduction to the desired amine will be poor. Another common issue is the choice and quality of the reducing agent, as well as the overall reaction conditions.[1][2]
To troubleshoot, first, confirm imine formation by monitoring the reaction using techniques like TLC, NMR, or GC/MS. If imine formation is the issue, you can try to shift the equilibrium by removing water using molecular sieves or azeotropic distillation.[1] Additionally, Lewis acids such as ZnCl₂ can be used to activate the carbonyl group and facilitate imine formation.[1][3] If the imine is forming, the problem may lie with the reducing agent's activity or suitability for your specific substrate.
Q2: I'm observing significant side products in my Buchwald-Hartwig amination. What are the common side reactions and how can I minimize them?
A2: A frequent side reaction in Buchwald-Hartwig amination is hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination.[4] This is particularly common when using primary amines.[4][5] This side reaction often occurs via a β-hydride elimination from a palladium-amide intermediate.[4]
To minimize hydrodehalogenation, consider the following strategies:
-
Ligand Selection: Employing bulkier ligands can often suppress this side reaction.
-
Reaction Conditions: Carefully optimizing the base, solvent, and temperature can favor the desired C-N bond formation over the reduction pathway.[4]
Another potential issue is catalyst deactivation. This can be caused by impurities in the starting materials or by functional groups on the substrates that can poison the palladium catalyst.[4] Using pre-catalysts can often lead to more reliable formation of the active catalytic species.[4]
Q3: My Ullmann condensation reaction is not working. What are some critical parameters to check?
A3: Traditional Ullmann condensations are known for requiring harsh reaction conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[6][7] Failure to reach these temperatures can be a reason for a failed reaction.[8]
Key factors to verify include:
-
Copper Catalyst: The activation state of the copper is crucial. "Activated" copper powder, often prepared in situ, is traditionally used.[6] Modern methods may employ soluble copper catalysts with specific ligands.[6]
-
Substrate Reactivity: Aryl halides need to be activated by electron-withdrawing groups for the reaction to proceed efficiently.[6] Aryl iodides are generally more reactive than aryl chlorides.[6]
-
Anhydrous and Inert Conditions: The Ullmann biaryl synthesis, a related reaction, is sensitive to water and protic solvents.[9] While some Ullmann condensations can tolerate water, ensuring anhydrous and inert conditions is generally advisable.
Q4: How do I choose the right reducing agent for my reductive amination?
A4: The choice of reducing agent is critical for a successful reductive amination and depends on the reactivity of your carbonyl compound and the stability of the intermediate imine.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both aldehydes/ketones and imines.[3][10] To avoid reducing the starting carbonyl, it's often added after allowing sufficient time for imine formation.[2][11]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing iminium ions at slightly acidic pH (4-5), while being less reactive towards aldehydes and ketones under these conditions.[2][10] This selectivity makes it ideal for one-pot reductive aminations.[2][10]
-
Sodium Triacetoxyborohydride (B8407120) (STAB): Another mild and selective reducing agent, commonly used for reductive aminations.[3][10] It is sensitive to water and not very compatible with methanol, so solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are typically used.[3]
Troubleshooting Workflow
For a systematic approach to troubleshooting a failed amination reaction, the following workflow can be applied.
Caption: A logical workflow for troubleshooting failed amination reactions.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvents | Key Features & Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Strong reductant; can reduce starting carbonyls. Often added after imine formation is complete.[3][10] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Mild reductant; selective for imines/iminium ions at acidic pH.[2][10] Can release toxic byproducts.[10] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective reductant.[3][10] Water-sensitive.[3] |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Various | Can be a "green" option. Catalyst can be deactivated by the amine/imine.[10] |
Catalytic Cycle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The generally accepted catalytic cycle is depicted below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[12]
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired amine.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 equiv).[4]
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired arylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Amylamine Synthesis
Welcome to the technical support center for the synthesis of tert-Amylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the efficient synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound are the Ritter reaction and reductive amination. The Ritter reaction typically involves the reaction of a tertiary alcohol, such as tert-amyl alcohol (2-methyl-2-butanol), or an alkene like 2-methyl-2-butene, with a nitrile (e.g., hydrogen cyanide or chloroacetonitrile) in the presence of a strong acid.[1][2] Reductive amination involves the reaction of a ketone (e.g., methyl ethyl ketone) with an amine source, followed by reduction of the resulting imine or enamine intermediate.[3][4]
Q2: I am getting a low yield in my Ritter reaction. What are the potential causes?
A2: Low yields in the Ritter reaction for this compound synthesis can stem from several factors:
-
Carbocation Instability: The Ritter reaction proceeds via a tertiary carbocation intermediate. If this carbocation is not efficiently formed or is unstable, the yield will be low. Ensure you are using a strong acid catalyst (e.g., concentrated sulfuric acid) to promote its formation from tert-amyl alcohol.[1]
-
Steric Hindrance: The bulky nature of the tert-amyl group can sterically hinder the approach of the nitrile. Optimizing the reaction temperature and time can help overcome this.
-
Side Reactions: Elimination reactions to form alkenes can compete with the desired addition of the nitrile. Careful control of the reaction temperature is crucial to minimize these side reactions.
-
Incomplete Hydrolysis: The Ritter reaction initially forms an N-tert-amyl amide, which must be hydrolyzed to yield the final amine. Ensure that the hydrolysis step (typically under acidic or basic conditions) goes to completion.
Q3: I am observing significant side products in my reductive amination reaction. How can I minimize them?
A3: Common side products in reductive amination include over-alkylation (formation of di- or tri-alkylamines) and the reduction of the starting ketone to an alcohol.[3] To minimize these:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over the more reactive sodium borohydride (B1222165) (NaBH₄).[4]
-
Control of Stoichiometry: To avoid over-alkylation when synthesizing a primary amine, a large excess of the ammonia (B1221849) source can be used.
-
pH Control: The pH of the reaction is critical. It should be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 6-7 is often optimal for reactions with sodium cyanoborohydride.[5]
-
One-Pot vs. Two-Step Procedure: If reduction of the starting ketone is a significant issue, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material (Ritter Reaction) | Inefficient carbocation formation. | Use a stronger acid catalyst or a higher concentration of the acid. Ensure starting alcohol is of high purity. |
| Low reactivity of the nitrile. | Consider using a more reactive nitrile source or increasing the reaction temperature. | |
| Low to no conversion of starting material (Reductive Amination) | Imine/enamine formation is not favored. | Ensure the removal of water as it forms, either by azeotropic distillation or by using a dehydrating agent like molecular sieves. Check and adjust the pH of the reaction mixture. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure anhydrous conditions if the reducing agent is moisture-sensitive. | |
| Significant amount of starting alcohol/ketone recovered | Reaction did not go to completion. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. |
| (Reductive Amination) Ketone is preferentially reduced. | Use a more selective reducing agent like NaBH(OAc)₃.[4] | |
| Product loss during workup | Product is volatile or water-soluble. | Use cooled solvents for extraction and minimize evaporation under high vacuum. Perform multiple extractions and consider back-extraction if the product has amphipathic properties. |
Impurity Formation
| Impurity Observed | Possible Cause | Suggested Solution |
| Alkene byproduct (Ritter Reaction) | Elimination side reaction. | Maintain a lower reaction temperature. Slowly add the alcohol to the acid to keep its concentration low. |
| Di-tert-amylamine or other over-alkylation products (Reductive Amination) | The newly formed this compound reacts with the imine intermediate. | Use a large excess of the ammonia source. |
| tert-Amyl alcohol (Reductive Amination) | Reduction of the starting ketone. | Use a milder, more selective reducing agent (e.g., NaBH(OAc)₃). Add the reducing agent after the imine has formed.[4] |
| N-tert-amyl amide (Ritter Reaction) | Incomplete hydrolysis. | Increase the time and/or temperature of the hydrolysis step. Ensure the concentration of the acid or base used for hydrolysis is sufficient. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Ritter Reaction
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Chloroacetonitrile[6]
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
Diethyl ether
-
Sodium Hydroxide (B78521) solution
Procedure:
-
Amide Formation: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of tert-amyl alcohol and chloroacetonitrile (B46850) to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture over ice and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(tert-pentyl)chloroacetamide.
-
Amide Hydrolysis: Reflux the crude chloroacetamide with thiourea in a mixture of ethanol and acetic acid for several hours.[6]
-
After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous potassium carbonate.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a general one-pot procedure using a selective reducing agent.
Materials:
-
Methyl ethyl ketone
-
Ammonia (or an ammonia source like ammonium (B1175870) acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve methyl ethyl ketone and the ammonia source in the chosen solvent (DCM or DCE).
-
Add acetic acid to the mixture and stir at room temperature for about 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by distillation.
Data Presentation
Table 1: Effect of Reducing Agent on Reductive Amination of Ketones
| Reducing Agent | Typical Solvent | Selectivity for Imine vs. Ketone | Common Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Can readily reduce the starting ketone.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | High (at pH 6-7) | Toxic cyanide byproducts.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE | Very High | Moisture sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) | Ethanol, Methanol | Varies | May require elevated pressure and temperature. |
Table 2: General Conditions for Ritter Reaction with Tertiary Alcohols
| Parameter | Condition | Rationale |
| Acid Catalyst | Concentrated H₂SO₄, HClO₄ | Strong acid required to generate the tertiary carbocation.[1] |
| Nitrile Source | HCN, Acetonitrile, Chloroacetonitrile | Reacts with the carbocation to form the C-N bond. |
| Temperature | 0 °C to room temperature | Lower temperatures can minimize elimination side reactions. |
| Hydrolysis | Acidic or basic conditions | Required to convert the intermediate amide to the final amine. |
Visualizations
References
Technical Support Center: Impact of Solvent Choice on tert-Amylamine Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving tert-amylamine, with a specific focus on the critical role of solvent selection in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
The nucleophilicity of this compound is significantly influenced by the solvent due to its steric hindrance and the solvent's ability to solvate the amine.
-
Polar Protic Solvents (e.g., methanol (B129727), ethanol, water): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This solvation shell, often referred to as a "cage," sterically hinders the amine from attacking an electrophile, thereby reducing its effective nucleophilicity. While the solvent can stabilize the amine, this stabilization often leads to a decrease in reaction rates for bimolecular nucleophilic substitutions (SN2).
-
Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents possess dipoles that can solvate the counter-ion of a salt but do not form strong hydrogen bonds with the amine itself. This leaves the lone pair on the nitrogen more accessible and therefore more nucleophilic, generally leading to faster SN2 reaction rates compared to protic solvents.
-
Nonpolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, this compound is less solvated, which can increase its nucleophilicity. However, the poor solubility of many electrophiles and reagents in nonpolar solvents can be a significant limitation.
Q2: I am observing low yields in my N-alkylation reaction with this compound. What are the likely causes related to the solvent?
Low yields in N-alkylation reactions with the sterically hindered this compound are a common issue. The solvent choice plays a crucial role:
-
Inappropriate Solvent Polarity: Ensure the solvent can dissolve all reactants, including the alkylating agent and any base used. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.
-
Use of Protic Solvents: If you are using a protic solvent like an alcohol, hydrogen bonding will decrease the nucleophilicity of this compound, leading to slow reaction rates and low conversion.
-
Suboptimal Base-Solvent Combination: If a solid base (e.g., K₂CO₃) is used, its solubility in the chosen solvent is critical. If the base is not soluble, it cannot effectively deprotonate the amine or neutralize the acid formed during the reaction. Consider using a more soluble base or a solvent that better dissolves the chosen base.
Q3: Can I use this compound for reductive amination reactions? What is the best solvent for this?
Yes, this compound is suitable for reductive amination with aldehydes and ketones. A common solvent for this reaction is methanol. Methanol is effective at dissolving the amine and the carbonyl compound, and it is compatible with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction typically proceeds by forming an iminium ion intermediate, which is then reduced to the amine. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.
Troubleshooting Guides
Issue 1: Slow or Incomplete N-Acylation with Acyl Chlorides
Question: My N-acylation of this compound with an acyl chloride is sluggish and gives a poor yield, even with extended reaction times. How can I improve this?
Answer: This is a common problem due to the steric hindrance of this compound, which slows down the rate of nucleophilic attack. The choice of solvent and base is critical for success.
Troubleshooting Steps:
-
Solvent Selection:
-
Avoid Protic Solvents: Alcohols and water will compete with the amine for the acyl chloride and will also solvate the amine, reducing its reactivity.
-
Use Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are excellent choices as they are unreactive towards the reagents and will not significantly solvate the amine.
-
-
Base Selection:
-
A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
-
Pyridine or Triethylamine (B128534) (TEA): These are commonly used and act as both a base and a nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP can significantly accelerate the reaction.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at 0 °C to control the initial exothermic reaction and then allow it to warm to room temperature.
-
Reagent Addition: Add the acyl chloride dropwise to a solution of this compound and the base to maintain a low concentration of the electrophile.
-
Issue 2: Formation of Side Products in Reactions with this compound
Question: I am observing the formation of unexpected side products in my reaction. Could the solvent be the cause?
Answer: Yes, the solvent can influence the reaction pathway and lead to the formation of side products.
Troubleshooting Steps:
-
Elimination Reactions: In reactions with alkyl halides, particularly secondary and tertiary ones, the basicity of this compound can promote elimination (E2) reactions, competing with the desired substitution (SN2) pathway.
-
Solvent Effect: Polar protic solvents can stabilize carbocation-like transition states, potentially favoring elimination. Using a polar aprotic solvent can often favor the SN2 pathway.
-
-
Reaction with Solvent:
-
Ensure your solvent is inert under the reaction conditions. For example, using an ester as a solvent with a strong base can lead to saponification.
-
Data Presentation
The following table provides illustrative data on the effect of solvent on the reactivity of sterically hindered primary amines like this compound in SN2 reactions. The data is based on established principles of physical organic chemistry and the known nucleophilicity of the analogous tert-butylamine.
| Reaction Type | Electrophile | Solvent | Relative Rate (Illustrative) | Yield (Illustrative) | Reference Principle |
| N-Alkylation | Methyl Iodide | Methanol | 1 | Low to Moderate | Hydrogen bonding by protic solvents reduces nucleophilicity. |
| N-Alkylation | Methyl Iodide | Acetonitrile | ~5000 | High | Polar aprotic solvents enhance the nucleophilicity of amines.[1] |
| N-Acylation | Benzoyl Chloride | Dichloromethane (with TEA) | Fast | High | Aprotic, non-solvating solvent allows for efficient nucleophilic attack. |
| N-Acylation | Benzoyl Chloride | Ethanol | Slow | Low | Protic solvent competes with the amine for the electrophile. |
Mayr Nucleophilicity Parameters for tert-Butylamine (a proxy for this compound):
| Solvent | Nucleophilicity Parameter (N) |
| Water | 10.48 |
| Acetonitrile | 12.35 |
Higher N values indicate greater nucleophilicity.
Experimental Protocols
Key Experiment 1: N-Acylation of this compound with Benzoyl Chloride
This protocol describes a standard procedure for the N-acylation of this compound, a reaction sensitive to solvent effects.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(tert-amyl)benzamide.
-
Purify the product by recrystallization or column chromatography.
Key Experiment 2: Reductive Amination of Benzaldehyde (B42025) with this compound
This protocol provides a method for the synthesis of N-benzyl-tert-amylamine.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Acetic Acid
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.0 eq.) and dissolve in methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-tert-amylamine by column chromatography.
Visualizations
References
Preventing Hofmann elimination in hindered amine reactions
Welcome to the technical support center for amination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing Hofmann elimination in reactions involving hindered amines.
Frequently Asked Questions (FAQs)
Q1: What is Hofmann elimination and why does it occur with hindered amines?
A1: Hofmann elimination is a chemical reaction that converts a quaternary ammonium (B1175870) salt into a tertiary amine and an alkene.[1][2][3] The reaction proceeds via an E2 elimination mechanism and is particularly prevalent with sterically hindered amines. The process typically involves two key steps:
-
Exhaustive Methylation: The amine is treated with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium iodide salt.[1][4]
-
Elimination: This salt is then treated with a base, like silver oxide in water, and heated. The hydroxide (B78521) ions act as a base, abstracting a proton from a beta-carbon and leading to the elimination of the bulky tertiary amine leaving group to form the least substituted alkene, a product favored by the "Hofmann rule".[1][3][4]
The steric bulk of the quaternary ammonium group often directs the base to abstract a proton from the least sterically hindered beta-carbon, leading to the formation of the less substituted alkene.[4][5]
Q2: My desired reaction is N-alkylation, but I am observing significant amounts of an alkene byproduct. What is happening?
A2: The formation of an alkene byproduct during N-alkylation of a hindered amine is a strong indicator that you are inadvertently promoting Hofmann elimination. This occurs when the amine is converted to a quaternary ammonium salt, which then undergoes elimination under the reaction conditions. To favor the desired N-alkylation over elimination, it is crucial to avoid the formation of the quaternary ammonium salt or to use conditions that do not promote the subsequent elimination step.
Q3: How can I prevent the formation of the quaternary ammonium salt during my N-alkylation reaction?
A3: To prevent the formation of the quaternary ammonium salt, you can employ alternative alkylation strategies that do not rely on "exhaustive methylation." A highly effective alternative is reductive amination .[6][7][8][9][10] This one-pot reaction involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids the formation of the quaternary ammonium salt, thus preventing Hofmann elimination.
Q4: Are there milder alternatives to the traditional Hofmann elimination conditions if I do want to perform an elimination?
A4: Yes, the Cope elimination is a milder alternative to the Hofmann elimination.[4] This reaction involves the oxidation of a tertiary amine to an amine oxide, which then undergoes a syn-elimination upon heating to form an alkene and a hydroxylamine. While it also typically yields the less substituted "Hofmann" product, the reaction conditions are generally less harsh than those required for the Hofmann elimination.
Troubleshooting Guides
Issue 1: Low yield of desired N-alkylated product and formation of an alkene byproduct.
-
Probable Cause: Unwanted Hofmann elimination is occurring as a side reaction. This is likely due to the formation of a quaternary ammonium salt intermediate.
-
Troubleshooting Steps:
-
Avoid Excess Alkylating Agent: Use a stoichiometric amount of the alkylating agent to minimize the formation of the quaternary ammonium salt.
-
Change Alkylation Method: Switch from traditional alkylation with alkyl halides to reductive amination. This is a more controlled method for N-alkylation, especially with hindered amines.
-
Lower Reaction Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at a lower temperature may improve the yield of the desired N-alkylated product.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor the E2 elimination pathway.
-
Issue 2: My reductive amination protocol is not working for my sterically hindered amine and ketone.
-
Probable Cause: The formation of the iminium ion intermediate is sterically hindered, or the reducing agent is not effective for the hindered substrate.
-
Troubleshooting Steps:
-
Select an Appropriate Reducing Agent: For hindered substrates, standard reducing agents like sodium borohydride (B1222165) may not be sufficient. Consider using more reactive or specialized reducing agents such as trichlorosilane (B8805176) with a Lewis base activator like TMEDA, or a Hantzsch ester.[6][7]
-
Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time. For the trichlorosilane/TMEDA system, dichloromethane (B109758) is a common solvent, and the reaction is often run at room temperature for an extended period (e.g., 36 hours).[6]
-
Consider a Catalyst: Some reductive amination procedures for hindered substrates benefit from a catalyst. For example, Rh- and Ru-based catalysts have been used for the direct reductive amination of ketones with primary and secondary amines using carbon monoxide as a deoxygenating agent.[8][10]
-
Data Presentation
The following table summarizes representative yields for the synthesis of a hindered tertiary amine using different methodologies, highlighting the success of reductive amination in preventing Hofmann elimination.
| Method | Substrates | Product | Yield of Tertiary Amine | Alkene Byproduct | Reference |
| Exhaustive Methylation & Elimination | Hindered Secondary Amine + excess CH₃I, then Ag₂O, heat | Tertiary Amine + Alkene | Low to moderate | Significant | (Illustrative) |
| Direct Reductive Amination | Acetophenone + N-methylaniline | N-methyl-N-(1-phenylethyl)aniline | 92% | Not reported | [6] |
| Transfer Hydrogenation | Various aldehydes and secondary amines | Tertiary Amines | Good to useful yields | Not reported | [7] |
| Ru-catalyzed Reductive Amination | Acetone + p-anisidine | N-isopropyl-4-methoxyaniline | High | Not reported | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Hindered Tertiary Amine via Direct Reductive Amination
This protocol is adapted from a method for the preparation of hindered tertiary amines using trichlorosilane as a reducing agent.[6]
Materials:
-
Ketone (e.g., Acetophenone)
-
Secondary aryl amine (e.g., N-methylaniline)
-
Trichlorosilane (HSiCl₃)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol), the secondary aryl amine (1.2 mmol), and anhydrous DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMEDA (1.0 mmol) to the solution.
-
Slowly add trichlorosilane (2.0 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hindered tertiary amine.
Visualizations
Caption: Troubleshooting workflow for addressing Hofmann elimination.
Caption: Comparison of reaction pathways.
References
- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 2. aakash.ac.in [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: tert-Amylamine versus Isobutylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that can significantly influence reaction outcomes, yields, and timelines. This guide provides an objective comparison of the reactivity of two primary C5 amines: tert-amylamine and isobutylamine (B53898). By examining their fundamental chemical properties and providing supporting quantitative data and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary
The principal difference in reactivity between this compound and isobutylamine stems from steric hindrance. Isobutylamine, a primary amine with branching distant from the nitrogen atom, is a significantly more reactive nucleophile than this compound, a sterically encumbered primary amine with a tertiary carbon atom adjacent to the amino group. This difference in reactivity is critical in nucleophilic substitution and addition reactions, such as N-acylation, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. While their basicities are comparable, the steric bulk of this compound presents a substantial kinetic barrier to its reaction with electrophiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key chemical properties and reactivity parameters for this compound and isobutylamine. For a more direct quantitative comparison of nucleophilicity, data for their close structural analogs, tert-butylamine (B42293) and n-butylamine, are presented from Mayr's comprehensive nucleophilicity database. A higher Mayr's nucleophilicity parameter (N) indicates a stronger nucleophile.
Table 1: Physicochemical Properties
| Property | This compound | Isobutylamine |
| Structure | CH₃CH₂C(CH₃)₂NH₂ | (CH₃)₂CHCH₂NH₂ |
| Molar Mass | 87.16 g/mol | 73.14 g/mol |
| Boiling Point | 77-78 °C | 68-69 °C |
| Density | 0.745 g/mL at 25 °C | 0.736 g/mL at 20 °C |
| pKa of Conjugate Acid | ~10.7 (estimated) | 10.43 |
Table 2: Reactivity Parameters
| Parameter | tert-Butylamine (analog for this compound) | n-Butylamine (analog for Isobutylamine) |
| Mayr's Nucleophilicity (N) in CH₃CN | 12.35[1] | 15.27[1] |
| Qualitative Reactivity | Low | High |
Note: A higher 'N' value signifies greater nucleophilicity. The difference of approximately 3 units on this logarithmic scale indicates that n-butylamine is roughly 1000 times more nucleophilic than tert-butylamine.
Logical Relationship of Reactivity
The interplay between steric hindrance, basicity, and nucleophilicity determines the overall reactivity of these amines. The following diagram illustrates this relationship.
Caption: Factors influencing the reactivity of this compound and isobutylamine.
Experimental Protocols
To empirically determine the reactivity difference between this compound and isobutylamine, a competitive N-acylation reaction can be performed. This experiment will provide a direct comparison of their nucleophilic strength.
Experimental Workflow for Competitive N-Acylation
Caption: Workflow for the competitive N-acylation of this compound and isobutylamine.
Detailed Methodology:
-
Preparation of Amine Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M solution of an equimolar mixture of this compound and isobutylamine in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Base: To the stirred amine solution, add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add 0.5 equivalents of an acyl chloride (e.g., benzoyl chloride) as a 1 M solution in anhydrous DCM to the cooled and stirred amine mixture over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour.
-
Workup: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative ratio of the N-acylated products (N-(tert-amyl)benzamide and N-isobutylbenzamide). A significantly higher proportion of N-isobutylbenzamide is expected, which would quantitatively demonstrate the higher reactivity of isobutylamine.
Conclusion
The choice between this compound and isobutylamine in a synthetic route has profound implications for reaction efficiency. Isobutylamine, with its unhindered primary amino group, is a potent nucleophile suitable for a wide range of transformations where high reactivity is desired. Conversely, the steric bulk of this compound renders it a significantly weaker nucleophile. This reduced reactivity can be advantageous in specific applications where selectivity is required in the presence of other, more reactive nucleophiles, or when a bulky, non-nucleophilic base is needed. For most applications in drug development and fine chemical synthesis that require the formation of an amide bond, isobutylamine will be the more reactive and efficient choice.
References
A Comparative Study of tert-Amylamine and tert-Butylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, yields, and impurity profiles. Among the vast array of primary amines utilized, tert-amylamine and tert-butylamine (B42293) represent two key intermediates characterized by their bulky tertiary alkyl groups. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Executive Summary
tert-Butylamine is a widely used, sterically hindered primary amine, serving as a crucial intermediate in the synthesis of pharmaceuticals, rubber accelerators, and pesticides. Its reactivity and physical properties are well-documented. This compound, with an additional ethyl group, presents a greater steric profile, which can influence its nucleophilicity and the stability of its derivatives. While less commonly cited in the literature, it offers an alternative for fine-tuning steric and electronic properties in target molecules. This guide will delve into a comparative analysis of their physical properties, basicity, steric hindrance, and applications, providing specific experimental examples.
Data Presentation: Physical and Chemical Properties
A clear distinction in the physical and chemical properties of this compound and tert-butylamine is essential for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | tert-Butylamine |
| Molecular Formula | C₅H₁₃N | C₄H₁₁N |
| Molecular Weight | 87.16 g/mol [1] | 73.14 g/mol [2] |
| Boiling Point | 77 °C[1] | 44-46 °C[3] |
| Density | 0.746 g/mL at 25 °C[1] | 0.696 g/mL at 20 °C[2] |
| pKa of Conjugate Acid | 10.85 (at 19 °C)[1] | 10.68[4] |
| Structure | ||
| 2-methyl-2-butanamine | 2-methyl-2-propanamine |
Comparative Analysis
Basicity
The basicity of an amine is a critical factor in its role as a catalyst or reactant. It is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base.[5] this compound (pKa of conjugate acid = 10.85) is slightly more basic than tert-butylamine (pKa of conjugate acid = 10.68).[1][4] This can be attributed to the greater electron-donating inductive effect of the tertiary pentyl group compared to the tertiary butyl group, which increases the electron density on the nitrogen atom.
Steric Hindrance and Nucleophilicity
Both this compound and tert-butylamine are characterized by significant steric hindrance due to the bulky alkyl groups attached to the α-carbon. This steric bulk impedes the approach of the amine to an electrophilic center, thereby reducing its nucleophilicity, especially in S(_N)2 reactions.[6][7]
While both are less nucleophilic than less hindered primary amines, this compound, with its larger tertiary pentyl group, is expected to exhibit even greater steric hindrance and consequently lower nucleophilicity than tert-butylamine. This difference can be exploited to achieve selectivity in certain reactions. For instance, in reactions where a less hindered amine might lead to over-alkylation, the use of these bulky amines can favor mono-alkylation.
Applications in Synthesis
Both amines are valuable intermediates in the synthesis of a variety of organic compounds.
tert-Butylamine: A Workhorse in Pharmaceutical and Industrial Synthesis
tert-Butylamine is a key building block in the production of several important compounds:
-
Pharmaceuticals: It is notably used in the synthesis of the ACE inhibitor Perindopril erbumine.[4][8][9][10][11]
-
Rubber Accelerators: It is a precursor to N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a widely used delayed-action accelerator in the vulcanization of rubber.
-
Pesticides: A variety of pesticides are derived from tert-butylamine.
This compound: A Niche Alternative
This compound is used as an intermediate in the synthesis of various pharmaceutical agents, often where modulation of steric bulk is required.[2] It can be used as a substitute for the t-butylamino substituent in certain derivatives to fine-tune the pharmacological properties of a molecule.[2]
Experimental Protocols
Synthesis of this compound and tert-Butylamine via the Ritter Reaction
The Ritter reaction is a versatile method for the synthesis of tertiary alkyl amines from the corresponding tertiary alcohols and a nitrile, followed by hydrolysis.[9][12][13]
Experimental Workflow: Ritter Reaction for Amine Synthesis
Caption: General workflow for the synthesis of tert-alkylamines via the Ritter reaction.
Protocol:
-
To a stirred solution of the tertiary alcohol (tert-amyl alcohol or tert-butyl alcohol) in a nitrile (e.g., hydrogen cyanide or acetonitrile) at 0 °C, slowly add concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Carefully quench the reaction by pouring it onto ice, followed by neutralization with a strong base (e.g., NaOH).
-
The resulting N-tert-alkyl amide is then hydrolyzed under acidic or basic conditions to yield the corresponding tert-alkylamine.
-
The product is isolated and purified by distillation.
Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)
This protocol outlines a common industrial synthesis of a key rubber vulcanization accelerator.
Signaling Pathway: Synthesis of TBBS
Caption: Key reactants in the synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS).
Protocol:
-
In a reaction vessel, dissolve 2-mercaptobenzothiazole (MBT) in an aqueous solution of tert-butylamine.
-
To this solution, add an oxidizing agent, such as sodium hypochlorite, dropwise while maintaining the temperature at around 40 °C.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
The precipitated product, TBBS, is then filtered, washed with water, and dried.
Synthesis of Perindopril Erbumine using tert-Butylamine
This example illustrates the use of tert-butylamine in the final salt formation step of a pharmaceutical active ingredient.
Logical Relationship: Perindopril Erbumine Salt Formation
Caption: Formation of Perindopril Erbumine salt from the free acid and tert-butylamine.
Protocol:
-
Dissolve Perindopril free acid in a suitable organic solvent, such as ethyl acetate.
-
To this solution, add tert-butylamine, typically in a slight molar excess.
-
The mixture may be heated to reflux to ensure complete dissolution and salt formation.
-
Upon cooling, the Perindopril erbumine salt precipitates out of the solution.
-
The crystalline product is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Conclusion
Both this compound and tert-butylamine are valuable sterically hindered primary amines in organic synthesis. tert-Butylamine is a well-established and widely used reagent with a broad range of applications, particularly in the pharmaceutical and rubber industries. This compound, being slightly more basic and possessing greater steric bulk, offers a useful, albeit less common, alternative for scenarios where fine-tuning of these properties is critical. The choice between these two amines will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric constraints, and the properties of the final product. The experimental protocols provided herein offer a starting point for the practical application of these important synthetic intermediates.
References
- 1. This compound | 594-39-8 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. pKa of tert-Butylamine [vcalc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 10. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. Ritter Reaction | NROChemistry [nrochemistry.com]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
GC-MS protocol for the identification of tert-Amylamine
An Objective Comparison of Analytical Methods for the Identification of tert-Amylamine
This guide provides a comparative overview of analytical methodologies for the identification and quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The performance of a common GC-MS protocol involving derivatization is compared with an alternative method, Ion Chromatography (IC). This document is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for primary amines.
GC-MS Protocol for this compound Identification
Due to the polar nature and basicity of primary amines like this compound, direct analysis by GC-MS can result in poor chromatographic peak shape and column interactions.[1][2] Derivatization is a common strategy to improve the volatility and thermal stability of such analytes, leading to better chromatographic performance.[1][3] The following protocol describes a typical derivatization procedure using trifluoroacetic anhydride (B1165640) (TFAA) followed by GC-MS analysis.
Experimental Protocol: GC-MS with TFAA Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at a concentration of 1 mg/mL. A series of calibration standards can be created by serial dilution.
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
The vial is then vortexed and heated at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
The resulting derivative is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1][2]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Technologies 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent Technologies 5977A MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[1]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 15:1), depending on the concentration.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.
Alternative Analytical Method: Ion Chromatography (IC)
Ion Chromatography is a viable alternative for the analysis of small amines, particularly in pharmaceutical applications.[4] This technique separates ions and polar molecules based on their affinity to an ion exchanger.
Experimental Protocol: Ion Chromatography
-
Instrumentation: Dionex Ion Chromatograph or equivalent, equipped with a conductivity detector.
-
Column: Dionex CS-14 column.[4]
-
Mobile Phase: An isocratic mobile phase consisting of methanesulfonic acid and acetonitrile. The exact composition would need to be optimized for the specific separation.[4]
-
Detection: Conductivity detection.[4]
-
Separation Mode: Isocratic elution.[4]
Performance Comparison
The following table summarizes the quantitative performance data for the GC-MS and IC methods. The GC-MS data is based on typical performance for the analysis of derivatized amines, while the IC data is based on a published method for amylamine (B85964).[4]
| Parameter | GC-MS with Derivatization (Typical) | Ion Chromatography[4] |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL | 0.01% |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL | 0.02% |
| Linearity (r) | > 0.995 | 0.9993 (over 1-12.5 µg/mL) |
| Precision (RSD%) | < 10% | Data not available in abstract |
| Accuracy/Recovery | 90 - 110% | Data not available in abstract |
| Sample Throughput | Moderate (derivatization step) | High |
| Specificity | High (mass spectral data) | Moderate |
Methodology Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound with derivatization.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both GC-MS with derivatization and Ion Chromatography are effective methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. GC-MS offers higher specificity due to the mass spectral data, which is crucial for unequivocal identification. However, the requirement for derivatization can increase sample preparation time. Ion Chromatography provides a simpler and potentially faster alternative, particularly for quantitative analysis in a known matrix, but with lower specificity compared to GC-MS. For applications requiring definitive identification, such as in drug development and forensic analysis, the GC-MS method is generally preferred.
References
Chemical tests to differentiate primary, secondary, and tertiary amines
A Comparative Guide to Chemical Tests for Differentiating Primary, Secondary, and Tertiary Amines
For researchers and professionals in drug development and chemical sciences, the accurate identification of amine substitution patterns is a fundamental necessity. Primary (1°), secondary (2°), and tertiary (3°) amines exhibit distinct reactivities that are foundational to their roles in chemical synthesis and biological activity. This guide provides an objective comparison of the three classical chemical tests used for their differentiation: the Hinsberg test, the Nitrous Acid test, and the Carbylamine test.
This document outlines the principles of each method, provides detailed experimental protocols, and presents the expected outcomes in a comparative format to facilitate clear and rapid identification.
The Hinsberg test is a widely used method for distinguishing between primary, secondary, and tertiary amines.[1][2] The test relies on the reaction of amines with benzenesulfonyl chloride (the Hinsberg reagent) in the presence of an aqueous alkali.[3][4] The differing outcomes of this sulfonamide-forming reaction for each amine class allow for their differentiation.
Principle:
-
Primary amines react with benzenesulfonyl chloride to form an N-substituted sulfonamide.[5] This resulting sulfonamide has an acidic proton on the nitrogen atom, which allows it to be deprotonated by the alkali (e.g., NaOH or KOH), forming a water-soluble salt.[3] Subsequent acidification of this solution re-protonates the sulfonamide, causing it to precipitate.[6]
-
Secondary amines react to form an N,N-disubstituted sulfonamide.[5] This molecule lacks an acidic proton on the nitrogen and is therefore insoluble in the alkali solution, appearing as a precipitate.[3] It also remains insoluble upon acidification.
-
Tertiary amines do not have a hydrogen atom on the nitrogen to be replaced, so they do not react with benzenesulfonyl chloride to form a stable sulfonamide.[2] Under the reaction conditions, they remain as an insoluble layer. Upon acidification, they typically dissolve to form soluble ammonium (B1175870) salts.[3][6]
Experimental Protocol: Hinsberg Test
-
To a clean test tube, add 0.5 mL (or 0.5 g) of the amine to be tested.
-
Add 10 mL of 10% aqueous sodium hydroxide (B78521) solution.
-
Add 1 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake the mixture vigorously for 5-10 minutes.
-
Observe the appearance of the solution. If a precipitate forms, it indicates a secondary amine.
-
If the solution is clear (a single layer), it suggests a primary amine. To confirm, acidify the solution by adding concentrated HCl dropwise until the solution is acidic to litmus (B1172312) paper.[7] The formation of a precipitate upon acidification confirms the presence of a primary amine.
-
If the amine was initially insoluble and remains so after the addition of the reagent, it is likely a tertiary amine. Add dilute HCl; the insoluble layer should dissolve.
References
A Comparative Guide to Amine Characterization: The Hinsberg Test and Alternatives, with a Focus on tert-Amylamine
For researchers, scientists, and professionals in drug development, the accurate classification of amines as primary, secondary, or tertiary is a fundamental step in chemical synthesis and analysis. The Hinsberg test has long been a staple in the organic chemistry laboratory for this purpose. This guide provides a detailed comparison of the expected outcomes of the Hinsberg test for different amine classes, with a specific clarification on the classification and expected results for tert-Amylamine. We will also present the experimental protocol and explore alternative characterization methods.
A crucial point of clarification is the classification of this compound. Despite its name suggesting a tertiary structure, this compound, also known as 2-methyl-2-butanamine, is a primary amine . The "tert" prefix refers to the tertiary carbon atom to which the amine group (-NH2) is attached. As a primary amine, it contains two hydrogen atoms bonded to the nitrogen atom.
Expected Results of the Hinsberg Test
The Hinsberg test utilizes benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH) to differentiate between primary, secondary, and tertiary amines.[1][2] The outcome of the test is dependent on the formation and solubility of the resulting sulfonamide.
Tertiary Amines: A true tertiary amine, which has no hydrogen atoms attached to the nitrogen, does not react with benzenesulfonyl chloride to form a stable sulfonamide.[3][4] Consequently, there is no observable reaction, and the tertiary amine remains insoluble in the alkaline solution.[1] Upon the subsequent addition of acid, the unreacted tertiary amine will form a soluble ammonium (B1175870) salt.[1]
This compound (a Primary Amine): As a primary amine, this compound is expected to react with benzenesulfonyl chloride to form a sulfonamide.[3] This initially formed N-substituted sulfonamide contains an acidic proton on the nitrogen atom, which allows it to dissolve in the aqueous alkaline solution, resulting in a clear solution.[5][6] Subsequent acidification of this solution will cause the sulfonamide to precipitate out.[3]
The table below summarizes the expected outcomes of the Hinsberg test for primary, secondary, and tertiary amines.
| Amine Class | Reaction with Benzenesulfonyl Chloride in Alkali | Observation in Alkaline Solution | Observation after Acidification |
| Primary (e.g., this compound) | Forms a sulfonamide | The sulfonamide dissolves to form a clear solution | A precipitate of the sulfonamide forms |
| Secondary | Forms a sulfonamide | The sulfonamide is insoluble and forms a precipitate | The precipitate remains |
| Tertiary | No reaction | The amine remains as an insoluble layer | The amine dissolves to form a soluble salt |
Experimental Protocol: The Hinsberg Test
The following is a general procedure for performing the Hinsberg test:
-
To a test tube, add a small amount (approximately 0.2 mL) of the amine to be tested.
-
Add 5 mL of 10% potassium hydroxide (B78521) (KOH) solution.
-
Add 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If a clear solution is observed (indicative of a primary amine), acidify the solution with dilute hydrochloric acid (HCl) and observe for the formation of a precipitate.
-
If a precipitate formed in the initial reaction (indicative of a secondary amine), check its insolubility in both acid and base.
-
If no reaction was observed and the amine remains as a separate layer (indicative of a tertiary amine), add dilute HCl to see if the layer dissolves.
Logical Workflow of the Hinsberg Test
The following diagram illustrates the decision-making process for classifying an amine using the Hinsberg test.
Caption: Logical flow for the classification of amines using the Hinsberg test.
Alternative Amine Classification Methods
While the Hinsberg test is a valuable qualitative tool, other methods are also employed for the characterization of amines.
-
Carbylamine Test (Isocyanide Test): This test is specific for primary amines.[7] When a primary amine is heated with chloroform (B151607) and alcoholic potassium hydroxide, it produces a foul-smelling isocyanide.[7] Secondary and tertiary amines do not give a positive result.
-
Nitrous Acid Test: The reaction of amines with nitrous acid (HNO2) can also be used for differentiation. Primary aliphatic amines typically produce nitrogen gas, while secondary amines form oily N-nitrosamines, and tertiary amines do not react in the same manner.[7]
-
Spectroscopic Methods: Modern analytical techniques provide more definitive structural information.
-
Infrared (IR) Spectroscopy: Primary amines show two N-H stretching bands, secondary amines show one, and tertiary amines show none.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the structure of the amine, including the number of alkyl or aryl groups attached to the nitrogen atom.
-
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 4. Khan Academy [khanacademy.org]
- 5. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]
A Comparative Guide to the Reaction of tert-Amylamine with Nitrous Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the reaction between tert-amylamine and nitrous acid. It clarifies the classification of the amine, elucidates the reaction mechanism and products, and presents a comparison with other amine classes. Furthermore, it contrasts this classical method with modern, alternative deamination techniques relevant to contemporary organic synthesis and drug development.
Understanding the Reactant: this compound is a Primary Amine
A common point of confusion is the classification of this compound (2-methyl-2-butanamine). The prefix "tert" refers to the tertiary carbon atom to which the amine group is attached. However, since the nitrogen atom itself is bonded to only one carbon atom and two hydrogen atoms, This compound is classified as a primary aliphatic amine. This distinction is critical as its reactivity with nitrous acid is fundamentally different from that of tertiary amines.
The Reaction of this compound with Nitrous Acid
The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is known as diazotization.[1] The process for this compound involves several key steps:
-
Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2]
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the nitrosonium ion.
-
Formation of Diazonium Ion: Following a series of proton transfers and the elimination of a water molecule, an unstable aliphatic diazonium salt, the tert-amyldiazonium ion, is formed.[3][4]
-
Decomposition and Product Formation: Aliphatic diazonium salts are notoriously unstable and decompose rapidly, even at low temperatures.[5] The tert-amyldiazonium ion expels molecular nitrogen (N₂), a thermodynamically very stable leaving group, to generate a relatively stable tertiary carbocation (the tert-amyl cation).[6][7] This carbocation is then quenched via two main pathways:
-
Substitution (Sₙ1): The carbocation reacts with water (the solvent) to form 2-methyl-2-butanol (B152257) (tert-amyl alcohol).
-
Elimination (E1): The carbocation loses a proton from an adjacent carbon to form a mixture of alkenes, primarily the more substituted 2-methyl-2-butene (B146552) and the less substituted 2-methyl-1-butene.[6]
-
The reaction typically results in a mixture of alcohol and alkene products, with vigorous effervescence of nitrogen gas being the most prominent observable change.[8][9] Due to the formation of a carbocation intermediate, these reactions are often not synthetically useful for producing a single, clean product and are prone to rearrangements in other systems.[10][11]
Figure 1. Reaction pathway of this compound with nitrous acid.
Comparison of Nitrous Acid Reactions Across Amine Classes
The reaction with nitrous acid has historically been used as a chemical test to distinguish between amine classes due to their distinctively different outcomes. For professionals in drug development, understanding these reactions is crucial, particularly due to the potential formation of carcinogenic N-nitrosamines from secondary amines.[8][12]
Figure 2. Divergent reaction pathways of amine classes with nitrous acid.
Data Summary: Amine Reactivity with Nitrous Acid
| Feature | Primary Aliphatic Amine (this compound) | Secondary Aliphatic Amine | Tertiary Aliphatic Amine |
| Reactive Site | Amino Group (-NH₂) | Amino Group (>NH) | Amino Group (>N:) |
| Key Intermediate | Alkyldiazonium Ion (R-N₂⁺)[3] | N-Nitrosammonium Ion[2] | Trialkylammonium Ion (R₃NH⁺)[6] |
| Major Product(s) | Mixture of alcohols and alkenes[6] | N-Nitrosamine (R₂N-N=O)[1] | Ammonium Salt (R₃NH⁺X⁻)[1][8] |
| Key Byproduct | Nitrogen Gas (N₂)[7] | Water | None |
| Observable Change | Vigorous gas effervescence[9] | Formation of a yellow, oily layer[9] | No visible reaction; solution remains clear[8] |
| Synthetic Utility | Low; produces product mixtures.[11] | Limited; products are often toxic. | None; simple acid-base reaction.[1] |
| Key Concern | Uncontrolled product distribution, potential for rearrangements.[10] | Formation of potent carcinogens.[12][13] | Potential for slow dealkylative nitrosation to form carcinogenic nitrosamines under certain conditions.[12] |
Alternative Methods for Deamination
Given the harsh conditions and lack of selectivity of the nitrous acid method, modern chemistry offers superior alternatives for the deamination of primary amines (i.e., the net replacement of -NH₂ with -H).
Modern Approach: Deamination via Isodiazene Intermediates
A recently developed method enables the direct deamination of primary aliphatic amines and anilines under remarkably mild conditions.[14] This transformation utilizes a specialized anomeric amide reagent and proceeds through a monosubstituted isodiazene intermediate via a radical-mediated hydrogen-atom transfer (HAT) mechanism.
Comparison of Deamination Methods
| Feature | Classical: Nitrous Acid Method | Modern: Isodiazene Radical Method |
| Transformation | -NH₂ → -OH / Alkene (mixture) | -NH₂ → -H (selective)[14] |
| Reagents | NaNO₂, strong acid (e.g., HCl)[1] | Anomeric amide reagent, light or radical initiator[14] |
| Reaction Conditions | Strongly acidic, aqueous, low temperature (0-5 °C) | Mild, neutral, broad solvent compatibility, room temp.[14] |
| Mechanism | Cationic (via diazonium ion and carbocation)[5] | Radical (via isodiazene and diazenyl radical)[14] |
| Scope & Tolerance | Limited; incompatible with acid-sensitive functional groups. | Excellent; tolerates a wide range of functional groups found in pharmaceuticals, natural products, and amino acids.[14] |
| Advantages | Inexpensive, simple reagents. | High selectivity, mild conditions, exceptional functional group tolerance, traceless application.[14] |
| Disadvantages | Harsh conditions, poor selectivity, product mixtures, potential for rearrangements.[10][11] | Requires synthesis of a specialized reagent. |
Experimental Protocols
Protocol 1: Reaction of this compound with Nitrous Acid (General Procedure)
Safety Note: This reaction should be performed in a well-ventilated fume hood. Handle all chemicals with appropriate personal protective equipment (PPE).
-
Preparation: A solution of this compound (1.0 eq.) in 1 M aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is cooled to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (1.1 eq.) is added dropwise to the stirred amine solution via the dropping funnel. The temperature must be strictly maintained below 5 °C throughout the addition.
-
Reaction: Vigorous evolution of nitrogen gas is observed. After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.
-
Analysis: The solvent is carefully removed by distillation. The resulting product mixture of tert-amyl alcohol and alkenes can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product ratio.
Protocol 2: Direct Deamination of a Primary Amine via Isodiazene Intermediate (General Procedure)
(Based on the method reported by McNally, et al.)[14]
Safety Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
Preparation: To an oven-dried vial is added the primary amine substrate (1.0 eq.), the anomeric amide reagent (1.5 eq.), and a suitable solvent (e.g., tetrahydrofuran).
-
Initiation: The reaction can be initiated either photochemically (e.g., irradiation with a blue LED) or thermally with a radical initiator (e.g., AIBN) depending on the substrate.
-
Reaction: The mixture is stirred at room temperature (or heated if using a thermal initiator) and monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the deaminated product.
References
- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 2. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 3. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Diazotisation [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. idc-online.com [idc-online.com]
- 12. veeprho.com [veeprho.com]
- 13. Nitrosamine - Wikipedia [en.wikipedia.org]
- 14. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of tert-Amylamine and Its Derivatives
This guide provides a detailed spectroscopic comparison of tert-amylamine and two of its key derivatives: N-acetyl-tert-amylamine and tert-amyl isocyanide. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the spectral characteristics of these compounds. The data is supported by experimental protocols for reproducibility.
Introduction to this compound Derivatives
This compound, a primary aliphatic amine, serves as a versatile building block in organic synthesis. Its derivatives, such as the acetylated form (N-acetyl-tert-amylamine) and the isocyanide, exhibit distinct chemical and physical properties, making them valuable in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their spectroscopic signatures is crucial for their identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, N-acetyl-tert-butylamine (as a close structural analog for N-acetyl-tert-amylamine), and tert-amyl isocyanide.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound [1] | CDCl₃ | ~1.38 | s | 2H | -NH₂ |
| ~1.23 | q | 2H | -CH₂- | ||
| ~1.07 | s | 6H | -C(CH₃)₂- | ||
| ~0.90 | t | 3H | -CH₃ | ||
| N-acetyl-tert-butylamine | CDCl₃ | ~5.30 | br s | 1H | -NH- |
| ~1.95 | s | 3H | -CO-CH₃ | ||
| ~1.32 | s | 9H | -C(CH₃)₃ | ||
| tert-Amyl Isocyanide | CDCl₃ | ~1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound [2] | CDCl₃ | ~51.5 | C (quaternary) |
| ~34.0 | -CH₂- | ||
| ~26.0 | -C(CH₃)₂- | ||
| ~8.5 | -CH₃ | ||
| N-acetyl-tert-butylamine [3] | CDCl₃ | ~169.5 | -C=O |
| ~51.0 | C (quaternary) | ||
| ~28.8 | -C(CH₃)₃ | ||
| ~24.0 | -CO-CH₃ | ||
| tert-Amyl Isocyanide [4] | CDCl₃ | ~153.4 (t) | -N≡C |
| ~54.1 | C (quaternary) | ||
| ~30.8 | -C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| This compound [2] | Liquid Film | 3380-3250 (m, br) | N-H stretch (primary amine) |
| 2960-2850 (s) | C-H stretch (alkane) | ||
| 1600-1580 (m) | N-H bend (scissoring) | ||
| 1470-1450 (m) | C-H bend | ||
| N-acetyl-tert-butylamine [5] | Gas Phase | ~3440 (m) | N-H stretch (amide) |
| 2970-2870 (s) | C-H stretch (alkane) | ||
| ~1685 (s) | C=O stretch (Amide I) | ||
| ~1530 (s) | N-H bend (Amide II) | ||
| tert-Amyl Isocyanide [6] | Liquid Film | 2970-2870 (s) | C-H stretch (alkane) |
| ~2135 (s) | N≡C stretch (isocyanide) | ||
| 1470-1450 (m) | C-H bend |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z values | Fragmentation Assignment |
| This compound | EI | 87 (M⁺) | Molecular ion |
| 72 | [M-CH₃]⁺ | ||
| 58 | [M-C₂H₅]⁺ (base peak) | ||
| N-acetyl-tert-butylamine [5] | EI | 115 (M⁺) | Molecular ion |
| 100 | [M-CH₃]⁺ | ||
| 72 | [M-COCH₃]⁺ | ||
| 58 | [M-NHCOCH₃]⁺ (base peak) | ||
| tert-Amyl Isocyanide [7] | EI | 83 (M⁺) | Molecular ion |
| 68 | [M-CH₃]⁺ | ||
| 57 | [C₄H₉]⁺ (tert-butyl cation, base peak) | ||
| 56 | [M-HCN]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.
Infrared (IR) Spectroscopy
For liquid samples (this compound and tert-amyl isocyanide), a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For the solid sample (N-acetyl-tert-butylamine), a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk. The spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with electron ionization (EI) capabilities. The sample was introduced via a direct insertion probe or a gas chromatography inlet. The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Visualizing a Relevant Biological Pathway
This compound, as a primary amine, is susceptible to metabolism by various enzyme systems in biological organisms. A key pathway involves oxidative deamination catalyzed by cytochrome P450 enzymes. This metabolic process is crucial in the detoxification and clearance of xenobiotics.
Experimental Workflow
The process of analyzing the spectroscopic properties of this compound derivatives follows a structured workflow, from sample preparation to data analysis and interpretation.
References
- 1. This compound(594-39-8) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tert-Butylamine(75-64-9) 13C NMR spectrum [chemicalbook.com]
- 4. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-tert-Butylacetamide [webbook.nist.gov]
- 6. TERT-BUTYL ISOCYANIDE(7188-38-7) IR Spectrum [m.chemicalbook.com]
- 7. TERT-BUTYL ISOCYANIDE(7188-38-7) MS spectrum [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of Tert-Alkylamines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-alkylamines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate synthetic route is critical and often depends on factors such as substrate availability, functional group tolerance, scalability, and desired stereochemistry. This guide provides an objective comparison of several key methodologies for the synthesis of tert-alkylamines, supported by experimental data and detailed protocols.
Reductive Amination of Ketones with Secondary Amines
Reductive amination is a widely utilized and robust method for the formation of C-N bonds. In the context of tert-alkylamine synthesis, this typically involves the reaction of a ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Key Features:
-
Versatility: A broad range of ketones and secondary amines can be employed.
-
One-Pot Procedure: The reaction is often carried out in a single step, combining the carbonyl compound, amine, and reducing agent.
-
Mild Conditions: Many modern protocols utilize mild reducing agents, enhancing functional group compatibility.
Challenges:
-
Steric Hindrance: The formation of the iminium ion can be slow or inefficient with sterically hindered ketones or amines.
-
Reductant Selectivity: The reducing agent must selectively reduce the iminium ion in the presence of the starting ketone.
Experimental Data
| Ketone | Secondary Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetone (B3395972) | Diethylamine (B46881) | NaBH(OAc)₃ | Dichloromethane (B109758) | RT | 12 | 85 | [1] |
| Cyclohexanone | Pyrrolidine | NaBH₃CN | Methanol | RT | 24 | 92 | [1] |
| Acetophenone | N-Methylaniline | H₂ (1 atm), Pd/C | Ethanol | RT | 16 | 78 | [2] |
| 4-Pentanone | Dibenzylamine | Ti(OiPr)₄, NaBH₄ | THF | RT | 4 | 88 | [2] |
| 2-Octanone | Methyl-sec-butylamine | H₂, Pt catalyst | - | - | - | 0.6 | [3] |
Experimental Protocol: Reductive Amination of Acetone with Diethylamine
-
To a solution of acetone (1.0 equiv) and diethylamine (1.2 equiv) in dichloromethane (0.5 M) at room temperature is added sodium triacetoxyborohydride (B8407120) (1.5 equiv) in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N,N-diethylisopropylamine.[1]
References
Atmospheric Degradation of Short-Chain Alkylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atmospheric degradation of four common short-chain alkylamines: methylamine (B109427) (MA), dimethylamine (B145610) (DMA), trimethylamine (B31210) (TMA), and ethylamine (B1201723) (EA). The information presented is supported by experimental data to facilitate informed decision-making in research and development processes where the atmospheric fate of these compounds is a concern.
Comparative Degradation Rates
The atmospheric lifetime of short-chain alkylamines is primarily dictated by their reaction with atmospheric oxidants. The rate of these reactions determines how quickly the amines are removed from the atmosphere. This section provides a comparative summary of the reaction rate constants with major atmospheric oxidants.
Reaction with Hydroxyl Radicals (OH)
The dominant degradation pathway for short-chain alkylamines in the troposphere is their reaction with the hydroxyl (OH) radical. The reaction rates are generally fast, leading to short atmospheric lifetimes.
| Alkylamine | Formula | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (τ_OH) |
| Methylamine (MA) | CH₃NH₂ | (1.97 ± 0.11) x 10⁻¹¹[1][2] | ~1.5 days |
| Dimethylamine (DMA) | (CH₃)₂NH | (6.27 ± 0.63) x 10⁻¹¹[1][2] | ~9.5 hours |
| Trimethylamine (TMA) | (CH₃)₃N | (5.78 ± 0.48) x 10⁻¹¹[1][2] | ~10.4 hours |
| Ethylamine (EA) | C₂H₅NH₂ | (2.50 ± 0.13) x 10⁻¹¹[1][2] | ~1.2 days |
Atmospheric lifetimes are estimated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.
Reaction with Ozone (O₃)
| Alkylamine | Formula | k_O₃ (cm³ molecule⁻¹ s⁻¹) at 298 K |
| Methylamine (MA) | CH₃NH₂ | Data not available in gas phase |
| Dimethylamine (DMA) | (CH₃)₂NH | Data not available in gas phase |
| Diethylamine (B46881) (DEA) | (C₂H₅)₂NH | (1.33 ± 0.15) x 10⁻¹⁷[3] |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | (8.20 ± 1.01) x 10⁻¹⁷[3] |
Note: The provided rate constants are for diethylamine and triethylamine. Data for methylamine and dimethylamine with ozone in the gas phase are scarce. Aqueous-phase studies suggest that primary and secondary amines react with ozone, but direct gas-phase kinetic data is needed for accurate atmospheric lifetime calculations.
Reaction with Nitrate (B79036) Radicals (NO₃)
During the nighttime, the nitrate radical (NO₃) can be an important oxidant. However, the reactions of NO₃ with short-chain alkylamines are generally slow and not considered a major atmospheric sink.
| Alkylamine | Formula | k_NO₃ (cm³ molecule⁻¹ s⁻¹) at 298 K |
| Methylamine (MA) | CH₃NH₂ | Data not available |
| Dimethylamine (DMA) | (CH₃)₂NH | Data not available |
| Trimethylamine (TMA) | (CH₃)₃N | Data not available |
| Ethylamine (EA) | C₂H₅NH₂ | Data not available |
Note: Direct gas-phase rate constants for the reactions of these specific short-chain alkylamines with NO₃ radicals are not well-documented in the reviewed literature, indicating a data gap in this area.
Photolysis
Photolysis, the degradation of molecules by light, is not a significant removal process for short-chain alkylamines in the troposphere. This is because they do not absorb radiation at wavelengths present in the lower atmosphere (λ > 290 nm).
Secondary Pollutant Formation
The atmospheric degradation of alkylamines can lead to the formation of harmful secondary pollutants, including N-nitrosamines and N-nitramines, which are potent carcinogens. The yield of these products is a critical factor in assessing the environmental impact of amine emissions.
| Precursor Amine | Secondary Pollutant | Molar Yield (%) |
| Dimethylamine (DMA) | N-Nitrosodimethylamine (NDMA) | 0.07 - 3.53[4] |
| Methylamine (MA) | N-Nitromethylamine | Not explicitly quantified in reviewed literature |
| Trimethylamine (TMA) | N-Nitrosodimethylamine (NDMA) | Not explicitly quantified in reviewed literature |
Note: The yield of nitrosamines and nitramines is highly dependent on the specific atmospheric conditions, particularly the concentrations of nitrogen oxides (NOx).
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the general atmospheric degradation pathways of short-chain alkylamines and a typical experimental workflow for studying these reactions.
References
Safety Operating Guide
Proper Disposal of tert-Amylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of tert-Amylamine (also known as 1,1-Dimethylpropylamine or 2-Methyl-2-butylamine) is critical to ensure laboratory safety and environmental protection. As a highly flammable liquid that can cause severe skin burns and eye damage, all handling and disposal procedures must be conducted with the utmost care and in accordance with institutional and regulatory standards. This guide provides essential procedural steps for the safe management and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan: The Primary Route
The universally recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting cap.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if mixed with other solvents.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.
-
Arrange for Pickup: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.
Managing Spills and Empty Containers
Small spills should be immediately contained and absorbed using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste containing this compound, and disposed of through the EHS department.
Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated. They should be securely capped, labeled, and collected for EHS pickup. For a container to be considered "RCRA empty" and non-hazardous, it must be triple-rinsed. The rinsate from this procedure is considered hazardous waste and must be collected.
Experimental Protocol: Neutralization of Small Residual Amounts
For decontaminating an "empty" container or treating a very small amount of residual this compound (a few milliliters or less), a careful neutralization procedure can be performed. This should only be undertaken by trained personnel in a controlled laboratory setting.
Objective: To convert the basic this compound into a less volatile and less corrosive salt.
Materials:
-
Dilute (e.g., 5-10%) solution of a weak acid (e.g., citric acid or acetic acid).
-
pH indicator paper or a calibrated pH meter.
-
Appropriate glassware (beaker, flask).
-
Stir bar and stir plate.
-
Ice bath.
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the beaker or flask containing the small amount of this compound or the rinsate from a container in an ice bath to control the reaction temperature.
-
Dilution: If working with pure this compound residue, slowly dilute it with a large amount of cold water (at least 10 parts water to 1 part amine) while stirring.
-
Neutralization: While continuously stirring the diluted amine solution, slowly add the weak acid solution dropwise. The neutralization reaction is exothermic, so slow addition and cooling are crucial to prevent boiling or splashing.[1][2][3]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the acid until the pH is in the neutral range (approximately pH 6-8).
-
Disposal of Neutralized Solution: The resulting neutralized salt solution must still be collected as hazardous aqueous waste. Transfer it to a properly labeled hazardous waste container for pickup by your EHS department. Do not pour it down the drain unless you have explicit permission from your institution's EHS, as it may still contain organic compounds not suitable for sewer disposal.
Important Note: This neutralization procedure is only for small, residual amounts. Bulk quantities of this compound must not be neutralized in the lab and should always be disposed of via your EHS department.[1][2]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound relevant to its handling and disposal.
| Property | Value | Citation |
| CAS Number | 594-39-8 | [4][5] |
| Molecular Formula | C₅H₁₃N | [5] |
| Molecular Weight | 87.16 g/mol | [4][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 77 °C | [4][6] |
| Flash Point | -1 °C (30.2 °F) - closed cup | [4] |
| Density | 0.746 g/mL at 25 °C | [4][6] |
| Hazards | Highly flammable, Causes severe skin burns and eye damage | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Amylamine
Essential safety protocols and logistical plans for the operational use and disposal of tert-Amylamine, ensuring the protection of laboratory personnel and the integrity of research.
This guide provides crucial safety and handling information for this compound (CAS 594-39-8), a highly flammable and corrosive liquid. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment. This compound is classified as a flammable liquid, is toxic if swallowed, and causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when working with this compound to prevent contact with this hazardous substance. The following table summarizes the required protective gear. While general recommendations are provided, it is crucial to consult the specific safety data sheet (SDS) for the product in use and your institution's chemical safety guidelines.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. The specific material should be selected based on breakthrough time and permeation rate for this compound. Nitrile gloves are a common choice for splash protection, but for prolonged contact, heavier-duty gloves like butyl rubber or neoprene may be necessary.[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1] | Provides a critical barrier against a corrosive primary amine that can cause severe skin burns. |
| Eye and Face Protection | Tightly fitting chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[1] A face shield (minimum 8-inch) should be worn in conjunction with goggles when there is a significant risk of splashes.[1] | Protects against severe eye damage from splashes of the corrosive material.[1] |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.[2] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.[2] Closed-toe shoes and long pants are mandatory.[2] | Protects skin from potential splashes and contact with the corrosive substance.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[2] | Prevents inhalation of harmful and corrosive vapors.[1] |
Experimental Protocols: Handling and Storage
Safe handling and storage are critical to preventing accidents and exposure. The following step-by-step procedures should be followed:
Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Ignition Sources: this compound is highly flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment. Employ only non-sparking tools.
-
Grounding: Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[1]
-
Donning PPE: Before handling, don all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1]
Storage:
-
Container: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent leakage.[1]
-
Compatibility: Store away from incompatible materials. Refer to the specific SDS for a list of incompatible substances.
-
Security: Store in a locked-up area to restrict access.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.
-
Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Remove all sources of ignition.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Chemical Waste: Collect all residual this compound and contaminated materials (e.g., absorbent materials from spills) in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE that have come into contact with this compound should be collected in a designated hazardous waste container.[2]
Disposal Procedure:
-
Dispose of all waste in strict accordance with local, state, and federal regulations. Do not dispose of it down the drain. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
